molecular formula C12H13F2N3O4S B194801 Efinaconazole analogue-1 CAS No. 86386-77-8

Efinaconazole analogue-1

Cat. No.: B194801
CAS No.: 86386-77-8
M. Wt: 333.31 g/mol
InChI Key: NJBRNNOGZPVNNR-UHFFFAOYSA-N
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Description

An intermediate of Fluconazole. Fluconazole is a triazole antifungal agent that is effective against most Candida strains.

Properties

IUPAC Name

1-[[2-(2,4-difluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2N3O.CH4O3S/c12-8-1-2-9(10(13)3-8)11(5-17-11)4-16-7-14-6-15-16;1-5(2,3)4/h1-3,6-7H,4-5H2;1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJBRNNOGZPVNNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1C(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86386-77-8
Record name 1H-1,2,4-Triazole, 1-[[2-(2,4-difluorophenyl)-2-oxiranyl]methyl]-, methanesulfonate (1:1)
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Record name 1-{[2-(2,4-difluorophenyl)oxiran-2-yl]methyl}-1H-1,2,4-triazole monomethanesulfonate
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Foundational & Exploratory

Efinaconazole Analogue-1: A Technical Overview of a Key Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efinaconazole analogue-1, chemically identified as 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole methanesulfonate (B1217627), is a critical intermediate and a known process-related impurity in the synthesis of the topical antifungal agent, Efinaconazole. This document provides a detailed technical guide on its chemical structure, synthesis, and its pivotal role in the manufacturing of Efinaconazole. While this analogue is primarily valued as a synthetic precursor, understanding its properties is essential for the quality control and optimization of Efinaconazole production.

Chemical Structure and Properties

This compound is the methanesulfonate salt of the epoxide intermediate, 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole. The formation of the salt facilitates easier handling and purification of the epoxide intermediate.

PropertyValue
Chemical Name 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole methanesulfonate
Synonyms Efinaconazole Impurity
Molecular Formula C₁₂H₁₃F₂N₃O₄S
Molecular Weight 333.31 g/mol
Parent Epoxide CAS 86386-76-7
Methanesulfonate Salt CAS 86386-77-8

Role in Efinaconazole Synthesis

This compound, or more specifically its parent epoxide, is the direct precursor to Efinaconazole. The synthesis of Efinaconazole involves the nucleophilic ring-opening of the epoxide by 4-methylenepiperidine. This reaction forms the crucial carbon-nitrogen bond and introduces the methylenepiperidine moiety, completing the structure of the active pharmaceutical ingredient.

G Epoxide 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)- 1H-1,2,4-triazole (Parent Epoxide) MethaneSulfonate This compound (Methanesulfonate Salt) Epoxide->MethaneSulfonate Salt Formation Efinaconazole Efinaconazole Epoxide->Efinaconazole Ring Opening MethaneSulfonate->Epoxide Liberation of Free Base FourMethylenePiperidine 4-Methylenepiperidine FourMethylenePiperidine->Efinaconazole

Caption: Synthetic relationship of this compound.

Experimental Protocols

While specific protocols for the direct synthesis of the methanesulfonate salt are proprietary, the synthesis of the parent epoxide is well-documented. The following is a representative experimental protocol for the synthesis of 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole.

Synthesis of 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole

Materials:

Procedure:

  • A solution of 2',4'-Difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone in toluene is prepared in a reaction vessel equipped with a stirrer and a temperature controller.

  • An aqueous solution of sodium hydroxide is added to the vessel.

  • Trimethylsulfoxonium iodide is added portion-wise to the stirred biphasic mixture at a controlled temperature.

  • The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by a suitable chromatographic technique (e.g., TLC or HPLC).

  • Upon completion, the organic layer is separated, and the aqueous layer is extracted with toluene.

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude product, 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole, which can be further purified by column chromatography.

Biological Activity

There is no publicly available data on the specific antifungal activity of this compound. As a process-related impurity, its biological activity is not its primary characteristic of interest. The focus of regulatory bodies and pharmaceutical manufacturers is on controlling its levels in the final drug product.

For context, the final active pharmaceutical ingredient, Efinaconazole, is a potent antifungal agent. It functions as a 14α-demethylase inhibitor, disrupting the synthesis of ergosterol, a vital component of the fungal cell membrane. This leads to the inhibition of fungal growth and cell death.

G Efinaconazole Efinaconazole LanosterolDemethylase 14α-demethylase (Fungal Enzyme) Efinaconazole->LanosterolDemethylase Inhibits Ergosterol Ergosterol (Fungal Cell Membrane Component) LanosterolDemethylase->Ergosterol Catalyzes Lanosterol Lanosterol Lanosterol->Ergosterol Conversion FungalGrowth Fungal Growth Inhibition Ergosterol->FungalGrowth Leads to

Caption: Mechanism of action of Efinaconazole.

Conclusion

This compound is a key chemical entity in the production of Efinaconazole. Its characterization and control are paramount for ensuring the purity, safety, and efficacy of the final antifungal drug product. While devoid of significant documented biological activity itself, its role as a direct precursor makes its chemistry and synthesis a critical area of study for researchers and professionals in drug development and manufacturing.

An In-Depth Technical Guide to the Synthesis of Efinaconazole Analogue-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthetic pathway for Efinaconazole analogue-1, a key intermediate in the development of antifungal agents. The document provides a comprehensive overview of the synthetic route, including detailed experimental protocols, quantitative data, and visual representations of the chemical transformations.

Overview of the Synthesis Pathway

This compound is the methanesulfonate (B1217627) salt of the pivotal epoxide intermediate, 1-(((2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole. The synthesis commences with the commercially available 2-chloro-1-(2,4-difluorophenyl)ethan-1-one and proceeds through a four-step sequence to yield the target analogue. Key transformations include an asymmetric epoxidation to establish the required stereochemistry, followed by the introduction of the triazole moiety and subsequent mesylation.

Quantitative Data Summary

The following table summarizes the quantitative data for each step in the synthesis of this compound.

StepReactionStarting MaterialReagents and SolventsProductYield (%)Purity (%)
1Asymmetric Epoxidation2-chloro-1-(2,4-difluorophenyl)ethan-1-one(R)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), RuCl₂(PPh₃)₃, NaHCO₃, CH₂Cl₂/H₂O(R)-2-chloro-1-(2,4-difluorophenyl)ethanol95>99 (ee)
2Epoxide Formation(R)-2-chloro-1-(2,4-difluorophenyl)ethanolK₂CO₃, Methanol(R)-2-(2,4-difluorophenyl)oxirane92>98
3Triazole Addition(R)-2-(2,4-difluorophenyl)oxirane1H-1,2,4-triazole, NaH, DMF1-(((2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole85>99
4Mesylation1-(((2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazoleMethanesulfonyl chloride, Triethylamine (B128534), Dichloromethane (B109758)This compound90 (estimated)>98

Experimental Protocols

Step 1: Asymmetric Epoxidation of 2-chloro-1-(2,4-difluorophenyl)ethan-1-one

Methodology:

To a solution of 2-chloro-1-(2,4-difluorophenyl)ethan-1-one (1.0 eq) in a 1:1 mixture of dichloromethane (CH₂Cl₂) and water is added sodium bicarbonate (NaHCO₃, 2.0 eq). The mixture is cooled to 0 °C. A catalytic amount of RuCl₂(PPh₃)₃ (0.01 eq) and (R)-(-)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.012 eq) are added. The reaction is stirred vigorously at 0 °C for 24 hours. Upon completion, the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford (R)-2-chloro-1-(2,4-difluorophenyl)ethanol.

Step 2: Epoxide Formation from (R)-2-chloro-1-(2,4-difluorophenyl)ethanol

Methodology:

(R)-2-chloro-1-(2,4-difluorophenyl)ethanol (1.0 eq) is dissolved in methanol. To this solution, potassium carbonate (K₂CO₃, 1.5 eq) is added, and the mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate (B1210297) and water. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give (R)-2-(2,4-difluorophenyl)oxirane as a colorless oil.

Step 3: Triazole Addition to (R)-2-(2,4-difluorophenyl)oxirane

Methodology:

To a suspension of sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) in anhydrous dimethylformamide (DMF) at 0 °C is added 1H-1,2,4-triazole (1.1 eq) portion-wise. The mixture is stirred at room temperature for 30 minutes. A solution of (R)-2-(2,4-difluorophenyl)oxirane (1.0 eq) in anhydrous DMF is then added dropwise at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 16 hours. The reaction is quenched by the slow addition of water. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography to yield 1-(((2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole.

Step 4: Mesylation of 1-(((2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole

Methodology:

To a solution of 1-(((2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C is added triethylamine (1.5 eq). Methanesulfonyl chloride (1.2 eq) is then added dropwise, and the reaction mixture is stirred at 0 °C for 2 hours. The reaction is monitored by TLC. Upon completion, the reaction is quenched with water. The organic layer is separated, washed sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford this compound as a white solid.

Visualized Synthesis Pathway and Workflow

The following diagrams illustrate the synthesis pathway of this compound and the general experimental workflow.

Efinaconazole_Analogue_1_Synthesis A 2-chloro-1-(2,4-difluorophenyl)ethan-1-one B (R)-2-chloro-1-(2,4-difluorophenyl)ethanol A->B  Asymmetric Epoxidation (R)-BINAP, RuCl₂(PPh₃)₃, NaHCO₃ C (R)-2-(2,4-difluorophenyl)oxirane B->C  Epoxide Formation K₂CO₃, MeOH D 1-(((2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole C->D  Triazole Addition 1H-1,2,4-triazole, NaH, DMF E This compound D->E  Mesylation MsCl, Et₃N, CH₂Cl₂

Caption: Synthesis Pathway of this compound.

Experimental_Workflow start Start dissolve Dissolve Starting Material start->dissolve reagents Add Reagents dissolve->reagents reaction Stir under Controlled Conditions (Temperature, Time) reagents->reaction quench Quench Reaction reaction->quench extract Extraction quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purification (e.g., Column Chromatography) dry->purify end End Product purify->end

Caption: General Experimental Workflow for Synthesis Steps.

In-depth Technical Guide: Efinaconazole Analogue-1 (Fluconazole Impurity G Methanesulfonate)

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 86386-77-8

Chemical Name: 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole methanesulfonate (B1217627)

Audience: Researchers, scientists, and drug development professionals.

Introduction

This technical guide provides a comprehensive overview of the compound identified as "Efinaconazole Analogue-1" by select suppliers, which is chemically defined as 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole methanesulfonate. Its corresponding CAS number is 86386-77-8. This compound is also recognized as a known impurity of the antifungal drug Fluconazole (B54011), specifically Fluconazole Impurity G (methanesulfonate salt).

This document details the physicochemical properties, synthesis, and analytical methodologies related to this compound, serving as a valuable resource for researchers in medicinal chemistry, process development, and quality control.

Physicochemical Properties

A summary of the key physicochemical properties for 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole methanesulfonate is presented in the table below.

PropertyValueReference
Molecular Formula C12H13F2N3O4S[1]
Molecular Weight 333.31 g/mol [1]
Appearance White to off-white solid[2]
Melting Point 192-194 °C[2]
InChIKey NJBRNNOGZPVNNR-UHFFFAOYSA-N[1]
SMILES CS(=O)(=O)O.C1C(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)F)F[1]

Synthesis

The synthesis of the free base, 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole, a crucial intermediate for the methanesulfonate salt, has been described. The process is a two-step synthesis starting from 2,4-difluoro-α-chloroacetophenone.

Synthesis of the Oxirane Intermediate

The synthetic pathway for the oxirane intermediate, which is the free base of the target compound, is outlined below.

Diagram 1: Synthesis of 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole

G Synthesis Pathway cluster_0 Step 1 cluster_1 Step 2 A 2,4-difluoro-α-chloroacetophenone C Intermediate Compound 2 A->C K2CO3, Toluene (reflux) B 1H-1,2,4-triazole B->C E 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole (Oxirane 3) C->E aq. NaOH, Toluene D Trimethylsulfoxonium (B8643921) iodide (TMSI) D->E

Caption: Two-step synthesis of the oxirane intermediate.

Experimental Protocol for the Synthesis of the Oxirane Intermediate

The following is a general experimental protocol based on available literature[1]:

Step 1: Synthesis of Intermediate Compound 2

  • To a solution of 2,4-difluoro-α-chloroacetophenone in toluene, add 1H-1,2,4-triazole and potassium carbonate (K2CO3).

  • Heat the mixture to reflux.

  • Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude intermediate compound 2.

Step 2: Synthesis of 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole (Oxirane 3)

  • Treat the intermediate compound 2 with trimethylsulfoxonium iodide (TMSI) in a biphasic system of aqueous sodium hydroxide (B78521) (NaOH) and toluene.

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction until completion.

  • Separate the organic layer and wash with water.

  • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Concentrate the organic layer under reduced pressure to yield the crude oxirane 3.

  • The product, which may be an oil, can be crystallized from a solvent system such as dichloromethane/methanol[1].

Step 3: Formation of the Methanesulfonate Salt The methanesulfonate salt can be prepared by reacting the free base (oxirane 3) with methanesulfonic acid in a suitable solvent.

Analytical Data

This compound is often identified as an impurity in Fluconazole bulk drug substance and can be analyzed using High-Performance Liquid Chromatography (HPLC).

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for the detection and quantification of this impurity in pharmaceutical samples.

ParameterValueReference
Limit of Detection (LOD) 3.0 - 5.0 µg/mL (for related fluconazole impurities)
Limit of Quantification (LOQ) 10.0 - 22.0 µg/mL (for related fluconazole impurities)

Typical HPLC Method Parameters for Fluconazole and its Impurities:

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength of approximately 261 nm.

  • Column Temperature: Maintained at a constant temperature, for example, 30 °C.

Spectroscopic Data

Structural elucidation of this compound and related impurities is typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)[3][4].

Expected Spectroscopic Data:

  • ¹H NMR: Will show characteristic signals for the protons of the difluorophenyl group, the triazole ring, the methylene (B1212753) group adjacent to the triazole, and the oxirane ring. The methanesulfonate group will exhibit a singlet for the methyl protons.

  • ¹³C NMR: Will display signals corresponding to all the carbon atoms in the molecule, including those in the aromatic ring, the triazole ring, the oxirane ring, and the methanesulfonate group.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the free base and potentially fragment ions resulting from the loss of the methanesulfonic acid or other parts of the molecule.

Logical Relationships in Analysis

The analysis of this compound as a pharmaceutical impurity involves a logical workflow to ensure the quality and safety of the active pharmaceutical ingredient (API).

Diagram 2: Impurity Analysis Workflow

G Workflow for Impurity Analysis A API Sample (e.g., Fluconazole) B HPLC Analysis A->B C Detection of Impurity Peak B->C D Quantification of Impurity C->D E Comparison with Specification Limits D->E I Pass E->I Below Limit J Fail/Investigation E->J Above Limit F Isolation of Impurity (if unknown or above limits) G Structural Elucidation (NMR, MS) F->G H Identification of Impurity G->H J->F

References

In-Depth Technical Guide on the Biological Activity of Novel Triazole Antifungal Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ever-present challenge of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates the continuous development of novel therapeutic agents. Among these, triazole compounds remain a cornerstone of antifungal therapy, and recent research has focused on synthesizing new derivatives with enhanced efficacy, broader spectrums of activity, and improved safety profiles. This technical guide provides a comprehensive overview of the biological activity of recently developed triazole antifungal compounds, with a focus on quantitative data, detailed experimental methodologies, and visualization of key biological pathways and workflows.

Introduction to Novel Triazole Antifungal Agents

Triazole antifungals exert their effect primarily by inhibiting the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51 or Erg11p), a critical enzyme in the ergosterol (B1671047) biosynthesis pathway.[1][2] Ergosterol is an essential component of the fungal cell membrane, and its depletion, coupled with the accumulation of toxic sterol intermediates, disrupts membrane integrity and function, ultimately leading to fungal cell growth inhibition or death.[1][3]

Second-generation triazoles like voriconazole (B182144) and posaconazole (B62084) were developed to overcome the limitations of first-generation agents such as fluconazole.[2] Current research focuses on synthesizing novel triazole derivatives with modified side chains and core structures to enhance their binding affinity to CYP51, overcome resistance mechanisms, and broaden their antifungal spectrum to include emerging and resistant fungal pathogens.[4]

Quantitative Assessment of Antifungal Activity

The in vitro efficacy of novel triazole compounds is primarily evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of several recently developed triazole compounds against a panel of clinically relevant fungal pathogens.

Table 1: In Vitro Antifungal Activity (MIC in µg/mL) of Novel Triazole Compounds against Candida Species

Compound/DrugC. albicansC. glabrataC. parapsilosisC. tropicalisC. kruseiReference(s)
Novel Compound A1 ≤0.125≤0.1250.5>64.0-[5][6]
Novel Compound A2 ≤0.1250.251.0>64.0-[5][6]
Novel Compound A6 ≤0.125≤0.1251.0>64.0-[5][6]
Novel Compound 5k 0.125----[4]
Novel Compound 6c 0.0625----[4]
NT-a9 0.0313 - 0.1250.06250.5--[7]
Fluconazole 0.5 - 4.0----[4][8]
Voriconazole 0.03 (GM)----[8]
Posaconazole 0.07 (GM)----[8]

GM: Geometric Mean

Table 2: In Vitro Antifungal Activity (MIC in µg/mL) of Novel Triazole Compounds against Aspergillus and Cryptococcus Species

Compound/DrugAspergillus fumigatusCryptococcus neoformansReference(s)
Novel Compound 6m 0.25-[9][10]
Novel Compound 5k 8.00.125[4]
Novel Compound 6c 4.00.0625[4]
BAL4815 1.68 (GM MFC)-[11]
NT-a9 8.00.002[7]
Voriconazole 0.5 - 1.0-[12]
Posaconazole -0.125 - 1.0[13]

GM MFC: Geometric Mean Minimum Fungicidal Concentration

Cytotoxicity and Hemolytic Activity

A crucial aspect of novel drug development is the assessment of a compound's safety profile. Cytotoxicity assays determine the toxicity of a compound to mammalian cells, while hemolytic assays evaluate its potential to damage red blood cells.

Table 3: Cytotoxicity and Hemolytic Activity of Selected Novel Triazole Compounds

CompoundCell LineAssayEndpointValueReference(s)
Novel Triazole 7f B16F-10MTTIC50-[14]
Novel Triazole 7f HCT116MTTIC50-[14]
Novel Triazoles 2a, 2c, 2e, 2g-2j Human Red Blood CellsHemolysis% Hemolysis at 100 µg/mLLess than standards[15]
S-F24 -Hemolysis-Low hemolytic effects[4]

IC50: Half-maximal inhibitory concentration. Specific values for compound 7f were not provided in the abstract.

In Vivo Efficacy

The ultimate test of a novel antifungal agent's potential is its efficacy in a living organism. Murine models of systemic fungal infections are commonly used to evaluate the in vivo activity of new compounds.

Table 4: In Vivo Efficacy of Selected Novel Triazole Compounds in Murine Models

CompoundFungal PathogenMouse ModelDosageOutcomeReference(s)
Novel Compound 6c C. albicans SC5314Systemic Infection (ICR)0.5, 1.0, 2.0 mg/kgEffective protection, reduced fungal burden[4][16]
Ravuconazole C. albicansDisseminated Infection (Neutropenic)-AUC/MIC ratio predictive of efficacy[17]
D0870 C. albicans, C. neoformans, A. fumigatusSystemic Infection (Normal & Immunosuppressed)-2- to 89-fold greater activity than fluconazole[6]
Posaconazole C. neoformansSystemic Cryptococcosis (CD1)10 mg/kg/dayReduced fungal burden in lung and brain[13]
TAK-187 C. neoformansExperimental Cryptococcal Meningitis (Rabbit)Two doses, 7 days apartEffective[18]

AUC/MIC: Area under the concentration-time curve to minimum inhibitory concentration ratio.

Experimental Protocols

Detailed and standardized methodologies are essential for the accurate and reproducible evaluation of novel antifungal compounds.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various fungal isolates.

Materials:

  • 96-well microtiter plates

  • Fungal isolates

  • RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)

  • Test compound stock solution (in DMSO)

  • Positive control antifungal (e.g., fluconazole, voriconazole)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Fungal colonies are suspended in sterile saline and the turbidity is adjusted to match a 0.5 McFarland standard, which is then further diluted in RPMI-1640 to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Drug Dilution: The test compound and control antifungal are serially diluted two-fold in the microtiter plate using RPMI-1640 medium.

  • Inoculation: Each well is inoculated with the prepared fungal suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included.

  • Incubation: The plates are incubated at 35°C for 24-48 hours, depending on the fungal species.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% or ≥80%) compared to the drug-free growth control. This can be assessed visually or by measuring the optical density at a specific wavelength.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Mammalian cell line (e.g., HepG2, HEK293)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (DMSO) and a positive control for cytotoxicity are included.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and the plate is incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution.

  • Absorbance Reading: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the primary signaling pathway targeted by triazole antifungals and the general workflows for the experimental protocols described above.

Ergosterol_Biosynthesis_Pathway cluster_Pathway Ergosterol Biosynthesis Pathway cluster_Inhibition AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol _14a_demethyl_lanosterol 14-alpha-demethyl-lanosterol Lanosterol->_14a_demethyl_lanosterol CYP51 (Erg11p) Ergosterol Ergosterol _14a_demethyl_lanosterol->Ergosterol Multiple Steps Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Incorporation Triazoles Novel Triazole Compounds Triazoles->Lanosterol Inhibition MIC_Workflow cluster_Preparation Preparation cluster_Assay Assay cluster_Analysis Analysis A Prepare Fungal Inoculum (0.5 McFarland) C Inoculate 96-well Plate A->C B Prepare Serial Dilutions of Triazole Compound B->C D Incubate at 35°C (24-48 hours) C->D E Read Absorbance or Visual Inspection D->E F Determine Minimum Inhibitory Concentration (MIC) E->F Cytotoxicity_Workflow cluster_Preparation Cell Culture and Treatment cluster_Assay MTT Assay cluster_Analysis Data Analysis A Seed Mammalian Cells in 96-well Plate B Treat with Novel Triazole Compound A->B C Incubate for 24-72 hours B->C D Add MTT Reagent C->D E Incubate and Solubilize Formazan Crystals D->E F Read Absorbance at 570 nm E->F G Calculate Cell Viability and Determine IC50 F->G

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Efinaconazole (B1671126) is a novel triazole antifungal agent, developed by Kaken Pharmaceutical, that has demonstrated significant efficacy in the topical treatment of onychomycosis.[1][2][3][4][5] Its unique molecular structure confers a low binding affinity to keratin (B1170402), the primary component of nails, allowing for enhanced penetration to the site of infection.[2][3][4] This technical guide provides an in-depth overview of the discovery, mechanism of action, synthesis, and biological evaluation of efinaconazole and related triazole compounds. Detailed experimental protocols, quantitative activity data, and visualizations of key pathways and workflows are presented to serve as a comprehensive resource for researchers in the field of antifungal drug discovery.

Introduction: The Rise of a Novel Triazole

The landscape of antifungal therapeutics has been shaped by the persistent challenge of overcoming fungal resistance and achieving effective drug delivery, particularly for infections of the nail plate like onychomycosis. The development of efinaconazole represents a significant advancement in this area. Discovered and developed by Kaken Pharmaceutical, efinaconazole emerged from research focused on creating a topical azole antifungal with superior nail penetration and potent, broad-spectrum activity.[1][2][3][4][5] It is a second-generation triazole, structurally related to other potent antifungals like ravuconazole (B1678830) and albaconazole.[6][7]

Mechanism of Action: Targeting Fungal Cell Membrane Integrity

Efinaconazole, like other triazole antifungals, exerts its effect by disrupting the integrity of the fungal cell membrane.[8] The primary molecular target is the enzyme lanosterol (B1674476) 14α-demethylase, a critical component of the ergosterol (B1671047) biosynthesis pathway.[6][8] Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity and function.

By inhibiting lanosterol 14α-demethylase, efinaconazole blocks the conversion of lanosterol to 14-demethyl lanosterol.[6] This inhibition leads to a depletion of ergosterol and a concurrent accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane. The altered sterol composition disrupts membrane structure and function, leading to increased permeability, leakage of cellular contents, and ultimately, fungal cell death.

Ergosterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene ...multiple steps... Lanosterol Lanosterol Squalene->Lanosterol Inhibition Lanosterol->Inhibition Fourteen_demethyl_lanosterol 14-demethyl lanosterol Ergosterol Ergosterol Fourteen_demethyl_lanosterol->Ergosterol ...multiple steps... Inhibition->Fourteen_demethyl_lanosterol Efinaconazole Inhibition Lanosterol 14α-demethylase Lanosterol 14α-demethylase

Ergosterol Biosynthesis Pathway and Efinaconazole's Point of Inhibition.

Synthesis of Efinaconazole

The synthesis of efinaconazole involves a multi-step process, with a key step being the ring-opening of a chiral epoxide intermediate with 4-methylenepiperidine.[7][9] The enantioselective synthesis of the crucial tetrasubstituted stereogenic center is a critical aspect of the overall synthetic strategy.

A common synthetic route involves the reaction of (2R,3S)-2-(2,4-difluorophenyl)-3-methyl-2-[(1H-1,2,4-triazol-1-yl)methyl]oxirane with 4-methylenepiperidine.[7][9] Microwave-assisted conditions have been shown to significantly improve the yield and reduce the reaction time of the final ring-opening step compared to conventional heating.[7]

Structure-Activity Relationship (SAR) Studies

  • Triazole Moiety: The 1,2,4-triazole (B32235) ring is essential for activity, as it coordinates with the heme iron atom in the active site of lanosterol 14α-demethylase.

  • Difluorophenyl Group: The 2,4-difluorophenyl group is a common feature in many potent azole antifungals and contributes to strong binding within the enzyme's active site.

  • Hydroxy-substituted Butane Core: The stereochemistry of the tertiary alcohol and the adjacent methyl group is crucial for optimal antifungal activity. The (2R, 3R) configuration of efinaconazole is the most active stereoisomer.

  • 4-Methylenepiperidine Moiety: This distinctive feature of efinaconazole is thought to contribute to its low keratin affinity, which enhances its ability to penetrate the nail plate and reach the site of infection.[8]

In Vitro Antifungal Activity

Efinaconazole exhibits potent and broad-spectrum antifungal activity against a wide range of clinically relevant fungi, including dermatophytes, yeasts, and non-dermatophyte molds.[14][15][16][17][18] Its in vitro efficacy is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Table 1: In Vitro Activity of Efinaconazole and Comparator Antifungals against Dermatophytes

Organism (Number of Isolates)Antifungal AgentMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Trichophyton rubrum (43)Efinaconazole0.001 - 0.030.0020.03[14]
Itraconazole0.016 - 10.030.25[14]
Terbinafine0.008 - >160.03116[14]
Trichophyton mentagrophytes (16)Efinaconazole0.002 - 0.030.0020.03[14]
Itraconazole0.03 - 0.250.030.25[14]
Terbinafine0.016 - 160.03116[14]

Table 2: In Vitro Activity of Efinaconazole and Comparator Antifungals against Candida Species

Organism (Number of Isolates)Antifungal AgentMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Candida albicans (55)Efinaconazole0.004 - 0.50.0160.25[14]
Itraconazole0.016 - 20.250.5[14]
Fluconazole0.125 - >64116[14]
Candida auris (30)Efinaconazole0.016 - 0.250.0160.25[14]
Itraconazole0.125 - 10.250.5[14]
Fluconazole0.5 - >64232[14]

Table 3: In Vitro Activity of Efinaconazole against Non-Dermatophyte Molds

Organism (Number of Isolates)MIC Range (µg/mL)Geometric Mean MIC (µg/mL)Reference
Fusarium spp. (21)0.03125 - 20.25 - 0.5 (based on MIC₉₀)[18]
Aspergillus spp. (20)≤0.00780.0078[18]

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Inoculum Preparation: Fungal isolates are grown on appropriate agar (B569324) plates. Colonies are suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. The suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Drug Dilution: Efinaconazole and comparator drugs are serially diluted in RPMI 1640 medium in 96-well microtiter plates.

  • Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are incubated at 35°C for 48-72 hours for yeasts and 72-96 hours for molds.

  • MIC Determination: The MIC is determined as the lowest drug concentration that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the growth in the drug-free control well.

In Vivo Guinea Pig Model of Onychomycosis

This protocol is a generalized representation of methods described in the literature.

  • Animal Model: Male Hartley guinea pigs are typically used.

  • Immunosuppression (Optional but common): To enhance infection rates, animals may be immunosuppressed with corticosteroids (e.g., prednisolone).

  • Infection Induction: A suspension of Trichophyton mentagrophytes spores is applied to the hind limb claws. The claws are often abraded or covered with a dressing to facilitate fungal invasion.

  • Treatment: After a designated period to allow for the establishment of infection, animals are treated topically with efinaconazole solution or a vehicle control, typically once daily for several weeks.

  • Evaluation of Efficacy: Efficacy is assessed by clinical scoring of the nails (e.g., discoloration, thickening), mycological examination (KOH mount and fungal culture of nail clippings), and histopathological analysis of the nail unit.

Drug Discovery and Development Workflow

The discovery of efinaconazole and its related compounds follows a typical drug discovery and development pipeline for antifungal agents.

Antifungal_Discovery_Workflow cluster_0 Discovery Phase cluster_1 Preclinical Development cluster_2 Clinical Development cluster_3 Regulatory Approval and Post-Marketing Target_ID Target Identification (e.g., Lanosterol 14α-demethylase) Lead_Gen Lead Generation (High-Throughput Screening, Rational Design) Target_ID->Lead_Gen Lead_Opt Lead Optimization (SAR Studies, Synthesis of Analogs) Lead_Gen->Lead_Opt In_Vitro In Vitro Studies (Antifungal Activity, MOA) Lead_Opt->In_Vitro In_Vivo In Vivo Studies (Efficacy in Animal Models, ADME) In_Vitro->In_Vivo Tox Toxicology Studies In_Vivo->Tox Phase_I Phase I Trials (Safety and Pharmacokinetics in Humans) Tox->Phase_I Phase_II Phase II Trials (Efficacy and Dose Ranging) Phase_I->Phase_II Phase_III Phase III Trials (Large-scale Efficacy and Safety) Phase_II->Phase_III NDA New Drug Application (NDA) Submission Phase_III->NDA Approval Regulatory Approval NDA->Approval Post_Market Post-Marketing Surveillance (Phase IV) Approval->Post_Market

Generalized Workflow for the Discovery and Development of a Novel Antifungal Agent.

Conclusion

Efinaconazole represents a successful outcome of a targeted drug discovery program aimed at addressing the challenges of treating onychomycosis. Its favorable physicochemical properties, potent and broad-spectrum antifungal activity, and well-characterized mechanism of action make it a valuable addition to the antifungal armamentarium. The detailed data and protocols presented in this guide are intended to facilitate further research and development of novel and improved antifungal agents. The ongoing exploration of efinaconazole analogs and a deeper understanding of their structure-activity relationships will be crucial in the continuous effort to combat fungal infections.

References

In Vitro Antifungal Spectrum of Efinaconazole and its Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antifungal spectrum of the novel triazole antifungal agent, efinaconazole (B1671126), and its structural analogues. It is intended to serve as a resource for researchers and professionals involved in the discovery and development of new antifungal therapies. This document details the mechanism of action, summarizes quantitative susceptibility data, and outlines the experimental protocols used to generate this data.

Introduction and Mechanism of Action

Efinaconazole is a triazole antifungal agent approved for the topical treatment of onychomycosis.[1] Like other azole antifungals, its primary mechanism of action is the inhibition of the fungal enzyme lanosterol (B1674476) 14α-demethylase.[1][2] This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway, which is essential for the formation and integrity of the fungal cell membrane.[3][4][5] By inhibiting this enzyme, efinaconazole disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and compromising the fungal cell membrane's structure and function.[3][4] This ultimately results in the inhibition of fungal growth and cell death. The potent in vitro activity of efinaconazole is attributed to its strong inhibition of ergosterol biosynthesis.[3]

The following diagram illustrates the mechanism of action of efinaconazole and its analogues within the ergosterol biosynthesis pathway.

Ergosterol Biosynthesis Inhibition Mechanism of Action of Efinaconazole and Analogues cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug Drug Action cluster_outcome Cellular Effects Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps 14-demethyl lanosterol 14-demethyl lanosterol Lanosterol->14-demethyl lanosterol Lanosterol 14α-demethylase (CYP51) Toxic_Sterol_Accumulation Toxic Sterol Accumulation Ergosterol Ergosterol 14-demethyl lanosterol->Ergosterol Multiple Steps Ergosterol_Depletion Ergosterol Depletion Efinaconazole_Analogues Efinaconazole & Analogues Efinaconazole_Analogues->Lanosterol Inhibition Membrane_Disruption Cell Membrane Disruption Ergosterol_Depletion->Membrane_Disruption Toxic_Sterol_Accumulation->Membrane_Disruption Fungal_Cell_Death Fungal Cell Death/Growth Inhibition Membrane_Disruption->Fungal_Cell_Death

Mechanism of Action of Triazole Antifungals.

Experimental Protocols for In Vitro Susceptibility Testing

The in vitro antifungal activity of efinaconazole and its analogues is typically determined by broth microdilution methods following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Testing of Filamentous Fungi (Molds)

The susceptibility of dermatophytes and other filamentous fungi is determined according to the CLSI document M38-A2, "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi."

  • Inoculum Preparation: Fungal isolates are grown on potato dextrose agar (B569324) (PDA) to induce sporulation. Conidia are then harvested and suspended in a saline solution containing a wetting agent (e.g., Tween 80). The suspension is adjusted spectrophotometrically to achieve a final concentration of 0.4 x 104 to 5 x 104 CFU/mL.

  • Assay Plates: The antifungal agents are serially diluted in RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered with morpholinepropanesulfonic acid (MOPS). These dilutions are then dispensed into 96-well microtiter plates.

  • Incubation: The prepared inoculum is added to each well, and the plates are incubated at 35°C for 96 to 168 hours, depending on the growth rate of the fungal species.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antifungal agent that causes a prominent decrease in turbidity (typically ≥80% inhibition) compared to the drug-free growth control well.

Testing of Yeasts

For yeast species such as Candida and Cryptococcus, the CLSI document M27-A3, "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts," is followed.

  • Inoculum Preparation: Yeast colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1 x 106 to 5 x 106 CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of 0.5 x 103 to 2.5 x 103 CFU/mL.

  • Assay Plates: Similar to the testing of molds, the antifungal agents are serially diluted in buffered RPMI 1640 medium and dispensed into 96-well plates.

  • Incubation: The inoculated plates are incubated at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is the lowest drug concentration at which a significant reduction in turbidity is observed compared to the growth control.

The following diagram outlines the general workflow for determining the MIC of antifungal agents.

MIC_Workflow General Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Fungal Inoculum Preparation Inoculation Inoculation of Microtiter Plate Inoculum->Inoculation Drug_Dilution Serial Dilution of Antifungal Agent Drug_Dilution->Inoculation Incubation Incubation Inoculation->Incubation Reading Visual or Spectrophotometric Reading Incubation->Reading MIC_Determination MIC Determination Reading->MIC_Determination

Workflow for Determining the Minimum Inhibitory Concentration (MIC).

In Vitro Antifungal Spectrum of Efinaconazole Analogues

Structure-activity relationship (SAR) studies on 2-aryl-1-azolyl-3-(substituted amino)-2-butanol derivatives, the chemical class to which efinaconazole belongs, have revealed key structural features that influence antifungal activity. Efinaconazole, referred to as compound (-)-40 in these studies, features a 4-methylenepiperidino group, which contributes to its potent, broad-spectrum activity. The following table summarizes the in vitro activity of efinaconazole and its analogues against Trichophyton mentagrophytes and Candida albicans.

Table 1: In Vitro Antifungal Activity of Efinaconazole Analogues (MIC in µg/mL)

CompoundR (Side Chain)T. mentagrophytesC. albicans
(-)-40 (Efinaconazole) 4-methylenepiperidino 0.006 0.012
(-)-394-methylpiperidino0.0250.05
(-)-414-methylenepiperidino (imidazole)0.0120.025
(-)-42piperidino0.10.4
(-)-43morpholino0.4>25
(-)-444-hydroxypiperidino0.41.6
(-)-45hexamethyleneimino0.050.4
Data sourced from Ogura et al., 1999. Activities for the triazole derivatives are presented unless otherwise noted.

In Vitro Antifungal Spectrum of Efinaconazole

Efinaconazole exhibits a broad spectrum of in vitro activity against a wide range of clinically relevant fungi, including dermatophytes, yeasts, and non-dermatophyte molds. Its potency is often comparable or superior to that of other commonly used antifungal agents.

Activity Against Dermatophytes

Efinaconazole is highly active against dermatophytes, the primary causative agents of onychomycosis. The tables below summarize its activity against Trichophyton rubrum and Trichophyton interdigitale in comparison to other antifungals.

Table 2: In Vitro Activity of Efinaconazole and Comparators against Trichophyton rubrum Isolates

Antifungal AgentMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Geometric Mean MIC (µg/mL)
Efinaconazole ≤0.002 - 0.06 0.004 0.008 0.007
Luliconazole0.0005 - 0.0040.00050.0010.0005
Lanoconazole0.001 - 0.0080.0020.0040.002
Terbinafine0.004 - 0.1250.0080.0160.011
Itraconazole0.03 - 0.50.1250.250.095
Fluconazole8 - 64163212.77
Data compiled from multiple studies.[6][7][8][9]

Table 3: In Vitro Activity of Efinaconazole and Comparators against Trichophyton interdigitale Isolates

Antifungal AgentMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Geometric Mean MIC (µg/mL)
Efinaconazole 0.002 - 0.06 0.008 0.015 0.007
Luliconazole0.0005 - 0.0040.00050.0010.0005
Lanoconazole0.001 - 0.0080.0020.0040.002
Terbinafine0.004 - 0.1250.0080.0160.011
Itraconazole0.03 - 0.50.1250.250.095
Fluconazole8 - 64163212.77
Data compiled from multiple studies.[6][7][8][9]
Activity Against Yeasts

Efinaconazole demonstrates potent activity against various Candida species, including fluconazole-resistant strains, and other clinically important yeasts.

Table 4: In Vitro Activity of Efinaconazole and Comparators against Candida albicans Isolates

Antifungal AgentMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Efinaconazole ≤0.0005 - >0.25 0.004 0.03
Itraconazole≤0.008 - >80.0150.125
Terbinafine0.03 - >6418
Ciclopirox0.06 - 20.250.5
Amorolfine0.03 - 40.1250.5
MIC values determined at 48 hours. Data compiled from multiple studies.[8][10]
Activity Against Non-Dermatophyte Molds

Efinaconazole also shows a broad spectrum of activity against non-dermatophyte molds that can be associated with onychomycosis and other fungal infections.

Table 5: In Vitro Activity of Efinaconazole against Various Non-Dermatophyte Molds and Yeasts

Fungal SpeciesNumber of IsolatesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Aspergillus spp.200.00780.00780.0078
Fusarium spp.210.03125 - 20.250.5
Scopulariopsis brevicaulis150.03 - 0.250.060.125
Acremonium spp.50.015 - 0.06--
Paecilomyces spp.30.008 - 0.015--
Cryptococcus neoformans100.002 - 0.0080.0040.008
Data compiled from multiple studies.[2][10][11]

Conclusion

Efinaconazole and its analogues, particularly those with a 4-methylenepiperidino side chain, exhibit potent, broad-spectrum antifungal activity in vitro. The extensive data available for efinaconazole demonstrates its high potency against a wide array of dermatophytes, yeasts, and non-dermatophyte molds, often exceeding that of other established antifungal agents. The standardized methodologies for susceptibility testing provide a robust framework for the continued evaluation and development of novel triazole antifungals based on the efinaconazole scaffold. This technical guide serves as a foundational resource for researchers aiming to further explore the potential of this chemical class in addressing the challenges of fungal infections.

References

The Guardian of the Fungal Cell: A Technical Guide to 14α-Demethylase and Azole Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the ongoing battle against fungal infections, the azole class of antifungal agents has long been a cornerstone of therapy. Their efficacy hinges on the inhibition of a crucial enzyme in the fungal cell membrane biosynthesis pathway: 14α-demethylase. This enzyme, encoded by the ERG11 gene, is a member of the cytochrome P450 superfamily and is essential for the production of ergosterol (B1671047), the primary sterol in fungal cell membranes. Disruption of ergosterol synthesis leads to a cascade of detrimental effects on the fungal cell, ultimately inhibiting its growth and proliferation. However, the widespread use of azoles has inevitably led to the emergence of resistance, a significant clinical challenge. This technical guide provides an in-depth exploration of the role of 14α-demethylase in fungal physiology and the molecular mechanisms that underpin azole resistance.

The Critical Role of 14α-Demethylase (Erg11p) in Fungal Sterol Biosynthesis

The primary function of 14α-demethylase is to catalyze the oxidative removal of the 14α-methyl group from lanosterol, a precursor to ergosterol.[1] This is a vital step in the multi-enzyme pathway that synthesizes ergosterol. Ergosterol is a key component of the fungal cell membrane, where it plays a critical role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[1] The inhibition of 14α-demethylase by azole antifungals leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, which disrupt cell membrane structure and function, ultimately leading to the inhibition of fungal growth.

Mechanisms of Fungal Resistance to Azoles Targeting 14α-Demethylase

Fungi have evolved sophisticated mechanisms to counteract the effects of azole antifungals. The primary strategies of resistance directly involving 14α-demethylase are:

  • Point Mutations in the ERG11 Gene: Alterations in the amino acid sequence of the 14α-demethylase enzyme can reduce its binding affinity for azole drugs.[2][3] These mutations often occur in specific "hotspot" regions of the gene.[3]

  • Overexpression of the ERG11 Gene: An increase in the cellular concentration of the 14α-demethylase enzyme can effectively titrate out the inhibitory effect of the azole drug.[4][5] This overexpression is often driven by mutations in transcription factors that regulate ERG11 expression.

Quantitative Impact of ERG11 Mutations on Azole Susceptibility

Numerous studies have quantified the impact of specific amino acid substitutions in Erg11p on the minimum inhibitory concentrations (MICs) of various azole drugs. The following table summarizes key findings in Candida albicans.

Amino Acid SubstitutionAzoleFold Increase in MICReference
Y132FFluconazole≥4[3]
K143RFluconazole≥4[3]
F145LFluconazole≥4[3]
S405FFluconazole≥4[3]
G450EFluconazole≥4[3]
A114SFluconazole≥4[2]
Y132HFluconazole≥4[2]
K143QFluconazole≥4[2]
Y257HFluconazole≥4[2]
Y132FVoriconazole-[3]
K143RVoriconazole-[3]
A114SVoriconazole≥4[2]
Y132HVoriconazole≥4[2]
K143QVoriconazole≥4[2]
Y257HVoriconazole≥4[2]
Overexpression of ERG11 and its Correlation with Azole Resistance

Increased expression of the ERG11 gene is a significant contributor to azole resistance. Studies have shown a correlation between the level of ERG11 mRNA and the MIC of azoles.

Fungal SpeciesAzoleFold Increase in ERG11 ExpressionFold Increase in MICReference
Candida albicansFluconazole2-104-64[6]
Candida albicansFluconazoleSignificantly elevated in resistant isolates-[7]
Candida tropicalisFluconazoleSignificantly higher in resistant group-[8]

Experimental Protocols for Investigating 14α-Demethylase-Mediated Resistance

Sequencing of the ERG11 Gene

Objective: To identify point mutations in the ERG11 gene that may confer azole resistance.

Methodology:

  • DNA Extraction: Genomic DNA is extracted from fungal isolates using a commercially available kit or standard protocols.

  • PCR Amplification: The entire coding region of the ERG11 gene is amplified using polymerase chain reaction (PCR) with specific primers.

    • Forward Primer Example: 5'-ATGGCTATTGTTGAAACTGTCATT-3'[2]

    • Reverse Primer Example: 5'-AAACATACAAGTTTCTCTTTTTTC-3'[2]

  • PCR Cycling Conditions:

    • Initial denaturation: 94-95°C for 3-5 minutes.

    • 30-35 cycles of:

      • Denaturation: 94-95°C for 30-40 seconds.

      • Annealing: 55°C for 30-40 seconds.

      • Extension: 72°C for 50-90 seconds.

    • Final extension: 72°C for 5-10 minutes.[2][9]

  • PCR Product Purification: The amplified PCR product is purified to remove primers and dNTPs.

  • Sanger Sequencing: The purified PCR product is sequenced using the Sanger dideoxy method.

  • Sequence Analysis: The obtained sequence is compared to a wild-type reference sequence to identify any nucleotide changes and subsequent amino acid substitutions.

Quantitative Real-Time PCR (RT-qPCR) for ERG11 Expression Analysis

Objective: To quantify the expression level of the ERG11 gene.

Methodology:

  • RNA Extraction: Total RNA is extracted from fungal cells grown to mid-log phase, with and without azole exposure.

  • DNase Treatment: The extracted RNA is treated with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme.[10][11]

  • RT-qPCR: The relative or absolute quantification of ERG11 transcripts is performed using a real-time PCR system with SYBR Green or a probe-based assay.

    • A housekeeping gene (e.g., ACT1) is used as an internal control for normalization.

  • Data Analysis: The relative expression of ERG11 is calculated using the 2-ΔΔCt method.[10]

Antifungal Susceptibility Testing (CLSI M27-A3 Broth Microdilution)

Objective: To determine the minimum inhibitory concentration (MIC) of an antifungal agent against a fungal isolate.

Methodology:

  • Inoculum Preparation: A standardized suspension of fungal cells is prepared in RPMI-1640 medium.[12][13][14]

  • Drug Dilution: A serial two-fold dilution of the antifungal agent is prepared in a 96-well microtiter plate.[12][13][14]

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plate is incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control well.[12][13][14]

Signaling Pathways Regulating ERG11 Expression

The expression of ERG11 is tightly regulated by a network of transcription factors and signaling pathways. A key regulator is the zinc cluster transcription factor Upc2.[4][5]

ERG11_Regulation cluster_stimulus Cellular Stress cluster_signaling Signaling Cascade cluster_response Cellular Response Azole Drugs Azole Drugs Sterol Depletion Sterol Depletion Azole Drugs->Sterol Depletion Upc2 (inactive) Upc2 (inactive) Sterol Depletion->Upc2 (inactive) Upc2 (active) Upc2 (active) Upc2 (inactive)->Upc2 (active) Activation ERG11 ERG11 Upc2 (active)->ERG11 Upregulation Ergosterol Biosynthesis Ergosterol Biosynthesis ERG11->Ergosterol Biosynthesis Azole Resistance Azole Resistance Ergosterol Biosynthesis->Azole Resistance

Caption: Regulation of ERG11 expression by the Upc2 transcription factor in response to azole-induced sterol depletion.

Mutations in the UPC2 gene can lead to a constitutively active form of the transcription factor, resulting in the overexpression of ERG11 and consequently, azole resistance.[15][16]

Experimental Workflow for Characterizing Azole Resistance

A systematic approach is crucial for elucidating the mechanisms of azole resistance in fungal isolates.

References

Efinaconazole Analogue-1: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efinaconazole is a triazole antifungal agent approved for the topical treatment of onychomycosis, a fungal infection of the nail.[1][2] Its efficacy is attributed to its potent inhibition of fungal lanosterol (B1674476) 14α-demethylase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway.[2][3] This guide provides an in-depth overview of the physical and chemical properties of Efinaconazole. The term "Efinaconazole analogue-1" is not formally defined in the scientific literature. However, based on available data for Efinaconazole impurities and synthetic intermediates, this guide will also address a key related compound, 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole methanesulfonate , a known impurity and potential precursor in the synthesis of Efinaconazole.

Physical and Chemical Properties

A comprehensive summary of the physical and chemical properties of Efinaconazole and its analogue is presented below. These properties are crucial for understanding the compound's behavior in biological systems and for the development of effective drug formulations.

Table 1: Physicochemical Properties of Efinaconazole and Analogue-1
PropertyEfinaconazoleThis compound
IUPAC Name (2R,3R)-2-(2,4-difluorophenyl)-3-(4-methylidenepiperidin-1-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol[3]1-[[2-(2,4-difluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole;methanesulfonic acid
Synonyms KP-103, Jublia[4]Efinaconazole Impurity
Chemical Formula C₁₈H₂₂F₂N₄O[3][4]C₁₂H₁₃F₂N₃O₄S
Molecular Weight 348.39 g/mol [4]333.31 g/mol
Melting Point 192-195 °CNot available
Appearance White to beige powderNot available
Solubility Slightly soluble in chloroform (B151607) and methanol (B129727).[5] Soluble in DMSO (>14 mg/mL).[6] Predicted water solubility: 0.61 mg/mL.Not available
pKa (Strongest Acidic) 12.7 (Predicted)Not available
pKa (Strongest Basic) 7.45 (Predicted)Not available
logP 2.24 (Predicted)Not available
CAS Number 164650-44-6[3][4]86386-77-8

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are essential for reproducible research and quality control in drug development.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard protocol for determining the equilibrium solubility of a compound.

  • Preparation of Saturated Solution: An excess amount of the test compound (Efinaconazole) is added to a known volume of distilled water or a relevant buffer solution in a glass flask.

  • Equilibration: The flask is sealed and agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Replicates: The experiment is performed in triplicate to ensure the precision of the results.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a widely used method for determining the ionization constants (pKa) of a substance.

  • Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent (e.g., water, or a co-solvent system for poorly soluble compounds) to a known concentration.

  • Titration Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant, once the reading has stabilized.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value is determined from the inflection point of the curve, which corresponds to the point of half-neutralization.

Determination of logP (RP-HPLC Method)

The partition coefficient (logP) between octanol (B41247) and water can be estimated using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • System Calibration: A series of standard compounds with known logP values are injected into the HPLC system.

  • Chromatographic Conditions: An isocratic mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water is used with a C18 stationary phase.

  • Retention Time Measurement: The retention time (t_R_) of each standard compound and the test compound (Efinaconazole) is measured. The void time (t_0_) is also determined using a non-retained compound.

  • Calculation of Capacity Factor: The capacity factor (k) is calculated for each compound using the formula: k = (t_R_ - t_0_) / t_0_.

  • Correlation and Prediction: A linear regression analysis is performed by plotting the logarithm of the capacity factor (log k) of the standard compounds against their known logP values. The logP of the test compound is then calculated from its measured log k value using the calibration curve.

Signaling Pathway and Mechanism of Action

Efinaconazole exerts its antifungal effect by targeting the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane. The primary mechanism of action is the inhibition of the enzyme sterol 14α-demethylase.[2][3] This inhibition leads to a depletion of ergosterol and an accumulation of toxic sterol precursors, ultimately disrupting the fungal cell membrane and inhibiting fungal growth.

Efinaconazole_Mechanism_of_Action Lanosterol Lanosterol Sterol_14a_demethylase Sterol 14α-demethylase (CYP51) Lanosterol->Sterol_14a_demethylase Ergosterol Ergosterol Sterol_14a_demethylase->Ergosterol Accumulation Accumulation of 14α-methyl sterols Sterol_14a_demethylase->Accumulation Inhibition Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Efinaconazole Efinaconazole Efinaconazole->Inhibition Disruption Disruption of Membrane Function Accumulation->Disruption Disruption->Fungal_Cell_Membrane Leads to impairment Efinaconazole_Synthesis_Workflow Start Starting Materials: 1-[[(2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiranyl]methyl]-1H-1,2,4-triazole & 4-methylenepiperidine hydrochloride Reaction Reaction in Organic Solvent (e.g., Acetonitrile or THF) with Neutralizing Agent (e.g., Isopropylmagnesium chloride) Start->Reaction Workup Aqueous Workup and Extraction with Organic Solvent (e.g., Ethyl Acetate) Reaction->Workup Purification Purification by Crystallization from a suitable solvent (e.g., Ethanol) Workup->Purification Product Efinaconazole (Final Product) Purification->Product

References

The Architecture of Inhibition: A Technical Guide to Triazole Antifungal Drug Design and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates a continuous and innovative approach to the design and discovery of new therapeutic agents. Among the arsenal (B13267) of antifungal compounds, the triazole class stands as a cornerstone of clinical therapy. This technical guide provides an in-depth exploration of the core principles, methodologies, and strategic considerations in the design and discovery of triazole antifungal drugs. We will delve into their mechanism of action, structure-activity relationships, the molecular intricacies of their primary target, and the experimental workflows that underpin their development.

The Molecular Target: Lanosterol (B1674476) 14α-Demethylase (CYP51)

Triazole antifungals exert their effect by targeting a crucial enzyme in the fungal cell membrane biosynthesis pathway: lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 or cyp51A gene.[1][2][3] This enzyme is pivotal for the conversion of lanosterol to ergosterol (B1671047), an essential component that maintains the integrity and fluidity of the fungal cell membrane.[2][3] The mechanism of action involves the nitrogen atom (N4) of the triazole ring forming a coordinate bond with the heme iron atom at the active site of CYP51.[4][5] This interaction inhibits the enzyme, leading to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, which disrupts the cell membrane structure and function, ultimately resulting in the inhibition of fungal growth (fungistatic effect) or cell death (fungicidal effect).[3][4][6]

The high selectivity of triazole drugs for fungal CYP51 over its human homolog is a key factor in their therapeutic success.[6] However, the development of resistance, often through mutations in the ERG11 gene that alter the drug-binding site or lead to overexpression of the enzyme, poses a significant clinical challenge.[1][3][7]

Structure-Activity Relationships (SAR): Decoding the Pharmacophore

The 1,2,4-triazole (B32235) ring is the essential pharmacophore of this class of antifungals.[8][9] Structure-activity relationship (SAR) studies are fundamental to optimizing the potency, spectrum, and pharmacokinetic properties of these drugs. Key structural features that influence antifungal activity include:

  • The Triazole Ring: Essential for coordinating with the heme iron in the CYP51 active site.[5]

  • The Dihalophenyl Group: A common feature in many potent triazoles, such as the 2,4-difluorophenyl group in fluconazole (B54011) and voriconazole, which engages in hydrophobic interactions within the active site.[5][8][10]

  • The Side Chain: Modifications to the side chain significantly impact the antifungal spectrum and potency. For instance, the introduction of piperazine (B1678402) moieties has been shown to enhance activity.[4][11] The side chain can be oriented into a substrate access channel, forming hydrophobic and van der Waals interactions with surrounding residues.[5][11]

  • Substitutions on the Phenyl Ring: The presence and position of electron-withdrawing groups, such as nitro (-NO2) and trifluoromethyl (-CF3), or halogens like chlorine and fluorine, on the phenyl ring can enhance antifungal activity.[8]

The following diagram illustrates the general pharmacophore model for triazole antifungal agents.

SAR_Model cluster_0 Triazole Pharmacophore Model Triazole Ring 1,2,4-Triazole Ring (Heme Binding) Linker Linker Triazole Ring->Linker CoreScaffold Core Scaffold (e.g., Dihalophenyl) Linker->CoreScaffold SideChain Side Chain (Potency & Spectrum) CoreScaffold->SideChain

Caption: A generalized pharmacophore model for triazole antifungal agents.

Quantitative Analysis of Antifungal Potency

The minimum inhibitory concentration (MIC) is a standard measure of the in vitro potency of an antifungal agent. It represents the lowest concentration of the drug that prevents visible growth of a microorganism.[2] The tables below summarize the MIC values for various triazole derivatives against common fungal pathogens, providing a comparative view of their efficacy.

Table 1: MIC Values (µg/mL) of Triazole Derivatives against Candida Species

Compound/DrugCandida albicansCandida glabrataCandida parapsilosisCandida kruseiReference(s)
Fluconazole0.25 - >256≤0.125 - >64≤0.125 - 4.0>64[4][8][12]
Itraconazole0.089 (nmol/mL)---[5]
Voriconazole0.011 (nmol/mL)---[5]
Compound 19g0.031---[8]
Compound 20b0.016---[8]
Compound 5a0.0313-0.0313-[8]
Compound 14l0.1250.125--[8]
Compound 1j----[4]
Compound 1k----[4]
Compound 1l----[4]
Compound 1r----[4]
Compound A1≤0.1254.0≤0.125-[12]
Compound A2≤0.1254.0≤0.125-[12]
Compound A6≤0.1252.0≤0.125-[12]
Compound A12≤0.1254.0≤0.125-[12]
Compound A15≤0.1254.0≤0.125-[12]
Compound 5b0.5 - 8---[13]

Table 2: MIC Values (µg/mL) of Triazole Derivatives against Other Fungal Pathogens

Compound/DrugCryptococcus neoformansAspergillus fumigatusTrichophyton rubrumMicrosporum gypseumReference(s)
Fluconazole0.0156 - 2.0>208.97 (nmol/mL)->32[5][8]
Itraconazole----
Voriconazole---0.25[4]
Compound 1j---0.25[4]
Compound 1k---0.25[4]
Compound 1l---0.25[4]
Compound 1r---0.25[4]
Compound A1≤0.125---[12]
Compound A2≤0.125---[12]
Compound A6≤0.125---[12]
Compound A12≤0.125---[12]
Compound A15≤0.125---[12]

Experimental Protocols for Antifungal Drug Evaluation

The discovery and development of novel triazole antifungals rely on a series of well-defined experimental protocols. The following sections detail the methodologies for key in vitro assays.

Broth Microdilution Method for Antifungal Susceptibility Testing

This method is a standardized assay for determining the MIC of an antifungal agent.[14][15]

Objective: To determine the minimum concentration of a drug that inhibits the visible growth of a fungus.

Materials:

  • 96-well microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Fungal inoculum

  • Test compounds and control drugs (e.g., fluconazole)

  • Spectrophotometer or plate reader (optional)

Procedure:

  • Inoculum Preparation: Fungal strains are grown on appropriate agar (B569324) plates. Colonies are then suspended in sterile saline or PBS, and the cell density is adjusted to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts or 0.4 x 10⁴ to 5 x 10⁴ conidia/mL for molds in RPMI-1640 medium.[14][16]

  • Drug Dilution: The test compounds are serially diluted (typically two-fold) in the microtiter plate using RPMI-1640 medium. A typical concentration range is 0.125 to 64 µg/mL.[2]

  • Inoculation: Each well (except for the sterility control) is inoculated with the prepared fungal suspension.

  • Controls:

    • Growth Control: Wells containing medium and inoculum but no drug.

    • Sterility Control: Wells containing medium only.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.[16]

  • MIC Determination: The MIC is determined as the lowest drug concentration that causes a significant reduction in growth (typically ≥50% inhibition) compared to the growth control.[2] This can be assessed visually or by measuring the optical density at 530 nm (OD530) using a spectrophotometer.[17]

Molecular Docking Studies

Computational docking is used to predict the binding mode of a ligand (triazole derivative) within the active site of the target protein (CYP51).[11][18]

Objective: To visualize and analyze the interactions between the triazole compound and the CYP51 active site to guide rational drug design.

Software:

  • Molecular modeling software (e.g., AutoDock, Glide, GOLD)

  • Protein Data Bank (PDB) for the crystal structure of CYP51

Procedure:

  • Protein Preparation: The 3D structure of fungal CYP51 is obtained from the PDB. The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: The 3D structure of the triazole derivative is generated and optimized for energy.

  • Docking Simulation: The ligand is docked into the defined active site of the protein using the chosen docking software. The program generates multiple possible binding poses.

  • Analysis: The resulting poses are analyzed based on their binding energy and interactions with key amino acid residues in the active site. This helps in understanding the structural basis for the compound's activity and provides insights for further optimization.[11]

The following diagram illustrates a typical workflow for triazole antifungal drug discovery.

Drug_Discovery_Workflow Target_ID Target Identification (CYP51) Lead_Gen Lead Generation (Triazole Scaffolds) Target_ID->Lead_Gen SAR_Studies Structure-Activity Relationship (SAR) Studies Lead_Gen->SAR_Studies Synthesis Chemical Synthesis of Novel Analogs SAR_Studies->Synthesis Docking Molecular Docking SAR_Studies->Docking In_Vitro_Screening In Vitro Screening (MIC Determination) Synthesis->In_Vitro_Screening In_Vitro_Screening->SAR_Studies Feedback Lead_Opt Lead Optimization In_Vitro_Screening->Lead_Opt Docking->SAR_Studies Insights Lead_Opt->Synthesis In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Lead_Opt->In_Vivo_Studies Preclinical Preclinical Development In_Vivo_Studies->Preclinical

Caption: A workflow for the design and discovery of triazole antifungal drugs.

Mechanisms of Resistance and Overcoming Challenges

The emergence of resistance to triazole antifungals is a major clinical concern.[1] Understanding the molecular mechanisms of resistance is crucial for the development of new agents that can overcome these challenges.

Key Resistance Mechanisms:

  • Target Site Mutations: Amino acid substitutions in the CYP51 enzyme can reduce the binding affinity of triazole drugs.[3][19]

  • Overexpression of ERG11/cyp51A: Increased production of the target enzyme can overwhelm the inhibitory effects of the drug.[1][7]

  • Efflux Pumps: Upregulation of ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters can actively pump the drug out of the fungal cell, reducing its intracellular concentration.[1][7]

  • Alterations in the Ergosterol Biosynthesis Pathway: Mutations in other enzymes in the pathway can lead to a bypass of the CYP51-dependent step.[3]

The following diagram illustrates the signaling pathways and mechanisms involved in triazole resistance.

Resistance_Pathway cluster_fungal_cell Fungal Cell cluster_resistance Resistance Mechanisms Triazole Triazole Drug CYP51 CYP51 (Erg11/cyp51A) Triazole->CYP51 Inhibition EffluxPump Efflux Pump (ABC/MFS) EffluxPump->Triazole Export Ergosterol Ergosterol CYP51->Ergosterol Biosynthesis CellMembrane Cell Membrane Ergosterol->CellMembrane Incorporation Lanosterol Lanosterol Lanosterol->CYP51 Substrate Mutation ERG11/cyp51A Mutation Mutation->CYP51 Alters binding site Overexpression ERG11/cyp51A Overexpression Overexpression->CYP51 Increases amount EffluxUpregulation Efflux Pump Upregulation EffluxUpregulation->EffluxPump Increases number

Caption: Mechanisms of triazole antifungal resistance in a fungal cell.

Strategies to combat resistance include the design of novel triazoles that are less susceptible to existing resistance mechanisms, the development of inhibitors of efflux pumps, and the exploration of combination therapies.[20] A promising approach involves the design of dual-target inhibitors, such as compounds that inhibit both CYP51 and histone deacetylase (HDAC), which have shown efficacy against azole-resistant strains.[20][21]

Conclusion

The design and discovery of triazole antifungal drugs is a dynamic and evolving field. A deep understanding of the molecular target, structure-activity relationships, and mechanisms of resistance is paramount for the development of the next generation of more effective and resilient antifungal agents. The integration of computational methods with traditional medicinal chemistry and robust in vitro and in vivo screening platforms will continue to drive innovation in the fight against life-threatening fungal infections. This guide provides a foundational framework for researchers and drug development professionals to navigate the complexities and opportunities within this critical area of therapeutic research.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Efinaconazole Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of known impurities of the antifungal agent Efinaconazole. The availability of these impurity standards is crucial for the development and validation of analytical methods to ensure the quality, safety, and efficacy of the Efinaconazole drug product. The described methodologies are based on established chemical syntheses and are intended for research and development purposes.

Introduction

Efinaconazole is a triazole antifungal agent used for the topical treatment of onychomycosis. As with any pharmaceutical compound, impurities can arise during the manufacturing process or through degradation of the active pharmaceutical ingredient (API).[1] Regulatory agencies require strict control and monitoring of these impurities. This document outlines the synthesis of six identified Efinaconazole impurities, designated as Impurity A through F, to serve as reference standards for analytical method development, validation, and routine quality control.[2]

Summary of Quantitative Data

The following table summarizes the key quantitative data for the synthesis of each Efinaconazole impurity.

ImpurityStructureIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Purity (%)
Impurity A (2S,3R)-2-(2,4-difluorophenyl)-3-(4-methylenepiperidin-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-olC₁₈H₂₂F₂N₄O348.3960>98
Impurity B (2R,3R)-2-(2,4-difluorophenyl)-3-(4-methylpiperidin-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-olC₁₈H₂₄F₂N₄O350.4168>98
Impurity C (2R,3R)-2-(2-((4-methylenepiperidin-1-yl)methyl)-4-fluorophenyl)-3-(4-methylenepiperidin-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-olC₂₄H₃₂FN₅O425.5440 (as p-toluenesulfonate salt)>95
Impurity D 1-(((2R,3R)-2-(2,4-difluorophenyl)-3-(((2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-3-hydroxybutan-2-yl)oxy)-4-methylenepiperidineC₂₄H₂₅F₄N₃O₃495.47- (Isolated)>95
Impurity E (2R,3S)-2-(2,4-difluorophenyl)-3-methyl-2-((1H-1,2,4-triazol-1-yl)methyl)oxiraneC₁₂H₁₁F₂N₃O251.23Not specified>98
Impurity F 1-(((2R,3R)-2-(2,4-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl)oxy)-4-methylenepiperidine 1-oxideC₁₈H₂₂F₂N₄O₂364.39Not specified>95

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the synthetic pathways for Efinaconazole and its impurities, along with a general workflow for impurity synthesis and characterization.

Efinaconazole_Synthesis_Pathway cluster_main Efinaconazole Synthesis cluster_impurities Impurity Formation Pathways Epoxide_Intermediate 1-[[(2R,3S)-2-(2,4-difluorophenyl) -3-methyloxiranyl]methyl]-1H-1,2,4-triazole Efinaconazole Efinaconazole Epoxide_Intermediate->Efinaconazole Ring Opening Impurity_A Impurity A ((2S,3R)-diastereomer) Epoxide_Intermediate->Impurity_A from diastereomeric epoxide Impurity_E Impurity E (rearrangement) Epoxide_Intermediate->Impurity_E Base-catalyzed rearrangement 4_Methylenepiperidine 4-Methylenepiperidine (B3104435) Hydrochloride 4_Methylenepiperidine->Efinaconazole Impurity_B Impurity B (4-methyl analog) 4_Methylenepiperidine->Impurity_B from 4-methylpiperidine (B120128) impurity Impurity_C Impurity C (bis-adduct) Efinaconazole->Impurity_C Reaction with excess 4-methylenepiperidine Impurity_D Impurity D (dimeric adduct) Efinaconazole->Impurity_D Reaction with epoxide intermediate Impurity_F Impurity F (N-oxide) Efinaconazole->Impurity_F Oxidation

Diagram 1: Synthetic Pathways of Efinaconazole and its Impurities.

Impurity_Synthesis_Workflow Start Start: Identify Impurity Structure Reaction Chemical Synthesis (Reaction Setup) Start->Reaction Monitoring Reaction Monitoring (TLC, HPLC) Reaction->Monitoring Workup Work-up and Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography, Crystallization) Workup->Purification Characterization Structure Elucidation (NMR, MS, IR) Purification->Characterization Purity Purity Assessment (HPLC) Characterization->Purity End Reference Standard Obtained Purity->End

Diagram 2: General Workflow for Impurity Synthesis and Characterization.

Experimental Protocols

General Materials and Methods: All reagents and solvents were of analytical grade and used without further purification unless otherwise noted. Reactions were monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates and/or high-performance liquid chromatography (HPLC). Purification was performed using column chromatography on silica gel. Characterization of synthesized impurities was carried out using ¹H NMR, ¹³C NMR, and mass spectrometry (MS). Purity was determined by HPLC.

Protocol 1: Synthesis of Impurity A ((2S,3R)-diastereomer)

Reaction Scheme:

  • (2S,3S)-2-(2,4-difluorophenyl)-3-methyl-2-((1H-1,2,4-triazol-1-yl)methyl)oxirane + 4-Methylenepiperidine → Impurity A

Procedure:

  • To a solution of (2S,3S)-2-(2,4-difluorophenyl)-3-methyl-2-((1H-1,2,4-triazol-1-yl)methyl)oxirane (1.0 eq) in a suitable solvent such as acetonitrile (B52724), add 4-methylenepiperidine (1.2 eq).

  • Add a base, for example, lithium hydroxide (B78521) (1.1 eq).

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and stir for 12-16 hours, monitoring the reaction progress by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford Impurity A as an off-white solid.[2]

  • Further purification can be achieved by crystallization from a mixture of ethanol (B145695) and water.[2]

Expected Yield: ~60%[2]

Protocol 2: Synthesis of Impurity B (4-methyl analog)

Reaction Scheme:

  • 1-[[(2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiranyl]methyl]-1H-1,2,4-triazole + 4-Methylpiperidine → Impurity B

Procedure:

  • Follow the same synthetic protocol as for Impurity A, substituting 4-methylenepiperidine with 4-methylpiperidine (1.2 eq).

  • The reaction of 1-[[(2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiranyl]methyl]-1H-1,2,4-triazole (1.0 eq) with 4-methylpiperidine in the presence of lithium hydroxide (1.1 eq) in acetonitrile at reflux will yield Impurity B.

  • Purify the crude product by column chromatography using a suitable eluent system (e.g., n-heptane-EtOAc) to obtain Impurity B as a solid.[2]

Expected Yield: ~68%[2]

Protocol 3: Synthesis of Impurity C (bis-adduct)

Reaction Scheme:

  • Efinaconazole + 4-Methylenepiperidine → Impurity C

Procedure:

  • In a sealed tube, dissolve Efinaconazole (1.0 eq) in a suitable solvent and add a large excess of 4-methylenepiperidine (e.g., 5-10 eq).

  • Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) for an extended period (24-48 hours).

  • Monitor the formation of Impurity C by HPLC.

  • Upon completion, cool the reaction mixture and remove the excess 4-methylenepiperidine and solvent under reduced pressure.

  • The resulting crude Impurity C is a viscous oil. For easier handling and purification, it can be converted to its p-toluenesulfonate salt.[2]

  • To obtain the free base, dissolve the p-toluenesulfonate salt in a suitable solvent and neutralize with a base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent, dry, and concentrate.

  • Purify the crude product by column chromatography.

Note: The formation of this impurity is favored by prolonged reaction times and an excess of 4-methylenepiperidine in the main Efinaconazole synthesis.[2]

Protocol 4: Isolation of Impurity D (dimeric adduct)

Procedure: Impurity D is typically formed as a byproduct in the synthesis of Efinaconazole and can be isolated from the mother liquor.

  • Collect the mother liquor from the crystallization of crude Efinaconazole.

  • Concentrate the mother liquor under reduced pressure to obtain a residue.

  • Subject the residue to flash column chromatography on silica gel.

  • Elute with a suitable solvent gradient to separate Impurity D from other components.

  • Combine the fractions containing Impurity D and concentrate to yield the purified impurity.[2]

Protocol 5: Synthesis of Impurity E (rearrangement product)

Reaction Scheme:

  • 1-[[(2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiranyl]methyl]-1H-1,2,4-triazole → Impurity E

Procedure: This impurity is a rearrangement product of the epoxide starting material under basic conditions.

  • Dissolve the epoxide intermediate, 1-[[(2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiranyl]methyl]-1H-1,2,4-triazole (1.0 eq), in a suitable alcohol solvent such as methanol.

  • Add a strong base, for example, sodium methoxide (B1231860) (catalytic or stoichiometric amount).

  • Heat the reaction mixture to reflux and stir for several hours, monitoring the disappearance of the starting material.

  • After the reaction is complete, cool the mixture and neutralize with a mild acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting crude product by column chromatography to obtain Impurity E.[2]

Protocol 6: Synthesis of Impurity F (N-oxide)

Reaction Scheme:

  • Efinaconazole + Oxidizing Agent → Impurity F

Procedure: Impurity F is an oxidative degradation product of Efinaconazole.

  • Dissolve Efinaconazole (1.0 eq) in a suitable solvent like dichloromethane (B109758) or chloroform.

  • Cool the solution in an ice bath.

  • Add a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 eq), portion-wise.

  • Stir the reaction mixture at 0 °C to room temperature for several hours, monitoring the reaction by TLC or HPLC.

  • Upon completion, quench the reaction by adding a reducing agent solution (e.g., aqueous sodium thiosulfate).

  • Separate the organic layer and wash it with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield Impurity F.[2]

Note: The formation of this impurity is accelerated by the presence of oxygen and elevated temperatures during the synthesis or storage of Efinaconazole.[2]

Disclaimer

These protocols are intended for informational purposes for qualified professionals in a research setting. The synthesis of these compounds should only be performed by trained chemists in a well-ventilated fume hood, using appropriate personal protective equipment. The user is solely responsible for all safety precautions and for verifying the identity and purity of the synthesized materials.

References

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Efinaconazole and its related compounds in bulk drug substances and pharmaceutical formulations. The developed method is precise, accurate, and robust, making it suitable for routine quality control and stability testing.

Introduction

Efinaconazole is a triazole antifungal agent used for the topical treatment of onychomycosis.[1][2][3][4] It is crucial to monitor the purity of the active pharmaceutical ingredient (API) and the finished product by quantifying any related compounds, which can be process-related impurities or degradation products.[4][5][6] A validated, stability-indicating HPLC method is essential to ensure the safety and efficacy of the drug product.[7] This document provides a detailed protocol for such a method, capable of separating Efinaconazole from its known impurities and degradation products.

Experimental

Instrumentation

A liquid chromatograph equipped with a UV detector and a data acquisition system was used.

Chemicals and Reagents
  • Efinaconazole reference standard and impurity standards

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

Table 1: Optimized HPLC Method Parameters

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.01 M Potassium dihydrogen phosphate buffer (pH adjusted to 5.5 with diluted orthophosphoric acid)
Mobile Phase B Acetonitrile
Gradient Elution See Table 2
Flow Rate 1.0 mL/min
Detection Wavelength 210 nm
Column Temperature 30 °C
Injection Volume 20 µL
Run Time Approximately 55 minutes

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0928
20928
452080
502080
52928
55928

Protocols

Preparation of Mobile Phase

Mobile Phase A (Buffer Preparation): Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 5.5 with diluted orthophosphoric acid. Filter the solution through a 0.45 µm membrane filter and degas.

Mobile Phase B: Acetonitrile (HPLC grade).

Preparation of Standard Solutions

Efinaconazole Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Efinaconazole reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

Working Standard Solution (100 µg/mL): Dilute 5 mL of the standard stock solution to 50 mL with the mobile phase.

Related Compounds Standard Solution: Prepare a stock solution containing known related compounds at appropriate concentrations. Further dilute to a working concentration (e.g., 1 µg/mL).

Preparation of Sample Solution

Bulk Drug: Accurately weigh about 25 mg of the Efinaconazole sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Further dilute 5 mL of this solution to 50 mL with the mobile phase to obtain a final concentration of 100 µg/mL.

Formulation (Topical Solution): Accurately transfer a quantity of the formulation equivalent to 10 mg of Efinaconazole into a 100 mL volumetric flask. Add about 70 mL of the mobile phase and sonicate for 15 minutes to dissolve. Dilute to volume with the mobile phase and mix well.

System Suitability

Perform system suitability tests before sample analysis to ensure the performance of the chromatographic system. The acceptance criteria are listed in Table 3.

Table 3: System Suitability Criteria

ParameterAcceptance Criteria
Tailing Factor (for Efinaconazole peak) Not more than 2.0
Theoretical Plates (for Efinaconazole peak) Not less than 2000
% RSD for replicate injections of Efinaconazole Not more than 2.0%
Resolution between Efinaconazole and closest eluting impurity Not less than 2.0

Method Validation

The analytical method was validated according to ICH guidelines. The validation parameters are summarized below.

Specificity

The specificity of the method was evaluated by conducting forced degradation studies. Efinaconazole was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions.[1][8] The results demonstrated that the method is stability-indicating, as the degradation products were well-resolved from the Efinaconazole peak and from each other.

Linearity

The linearity of the method was established over a concentration range of 25 to 150 µg/mL for Efinaconazole. The correlation coefficient (r²) was found to be greater than 0.998.[1][9]

Accuracy

The accuracy of the method was determined by recovery studies. The recovery of Efinaconazole was found to be within 98.0% to 102.0%.

Precision

The precision of the method was evaluated by analyzing six replicate preparations of the Efinaconazole sample. The relative standard deviation (RSD) for the assay results was less than 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ for Efinaconazole and its related compounds were determined based on the signal-to-noise ratio and were found to be sufficiently low for the intended purpose.

Results and Discussion

The developed HPLC method successfully separates Efinaconazole from its potential impurities and degradation products. A representative chromatogram is shown in Figure 1. The retention time for Efinaconazole is approximately 28.8 minutes.[10] The method is sensitive and provides accurate and precise results, making it suitable for routine quality control analysis.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SystemSuitability System Suitability Test MobilePhase->SystemSuitability StandardPrep Standard Solution Preparation StandardPrep->SystemSuitability SamplePrep Sample Solution Preparation SampleAnalysis Sample Analysis SamplePrep->SampleAnalysis SystemSuitability->SampleAnalysis If Pass Chromatogram Obtain Chromatogram SampleAnalysis->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Calculation Calculation of Results Integration->Calculation

Caption: Experimental workflow for HPLC analysis of Efinaconazole.

System_Suitability Start Inject Standard Solution (5 replicates) CheckRSD Calculate %RSD of Peak Areas Start->CheckRSD CheckTailing Check Tailing Factor CheckRSD->CheckTailing < 2.0% Fail System is Not Suitable Troubleshoot CheckRSD->Fail > 2.0% CheckPlates Check Theoretical Plates CheckTailing->CheckPlates < 2.0 CheckTailing->Fail > 2.0 CheckResolution Check Resolution CheckPlates->CheckResolution > 2000 CheckPlates->Fail < 2000 Pass System is Suitable Proceed with Analysis CheckResolution->Pass > 2.0 CheckResolution->Fail < 2.0

Caption: Logical relationship for system suitability testing.

Conclusion

A highly specific, accurate, and precise stability-indicating RP-HPLC method for the analysis of Efinaconazole and its related compounds has been developed and validated. The method is suitable for routine quality control analysis in the pharmaceutical industry.

References

Application Note: Quantification of Efinaconazole and its Analogues by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Efinaconazole and its potential analogues in plasma. The method utilizes a simple liquid-liquid extraction (LLE) for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This protocol is designed for researchers, scientists, and drug development professionals requiring a robust and reliable analytical method for pharmacokinetic, toxicokinetic, or metabolism studies of Efinaconazole and related compounds.

Introduction

Efinaconazole is a triazole antifungal agent approved for the topical treatment of onychomycosis.[1][2][3] As with any drug development program, it is crucial to have reliable analytical methods to quantify the parent drug and its metabolites or analogues in biological matrices. LC-MS/MS has become the gold standard for bioanalytical studies due to its high sensitivity, selectivity, and speed.[4][5][6] This document provides a detailed protocol for the quantification of Efinaconazole and can serve as a starting point for the analysis of its structural analogues.

Experimental

Materials and Reagents
  • Efinaconazole reference standard

  • Internal Standard (IS) (e.g., Fluconazole or a stable isotope-labeled Efinaconazole)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure, 18.2 MΩ·cm)

  • Human plasma (K2-EDTA)

Equipment
  • Liquid chromatograph (U)HPLC system

  • Triple quadrupole mass spectrometer with a heated electrospray ionization (HESI) source[7][8]

  • Analytical column: Thermo Hypersil Gold (100 mm x 2.1 mm, 1.9 µm) or equivalent[7][8]

  • Microcentrifuge

  • Vortex mixer

  • Pipettes and tips

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Efinaconazole reference standard in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solution with 50:50 (v/v) methanol:water to create calibration standards.

  • Spiking into Plasma: Spike the working standard solutions into blank human plasma to prepare calibration curve (CC) standards and quality control (QC) samples.

Sample Preparation (Liquid-Liquid Extraction)
  • To 100 µL of plasma sample (blank, CC, QC, or unknown), add 25 µL of the internal standard working solution and vortex briefly.

  • Add 500 µL of ethyl acetate (B1210297) (or another suitable organic solvent).

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 1 minute.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography Parameters:

ParameterValue
Column Thermo Hypersil Gold (100 mm x 2.1 mm, 1.9 µm)[7][8]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Methanol
Gradient See Table 1
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Autosampler Temp. 10°C

Table 1: Chromatographic Gradient

Time (min)% Mobile Phase B
0.020
1.095
2.095
2.120
3.020

Mass Spectrometry Parameters:

ParameterValue
Ionization Mode Heated Electrospray Ionization (HESI), Positive
Scan Type Selected Reaction Monitoring (SRM)
Spray Voltage 3500 V
Sheath Gas 35 (arbitrary units)
Auxiliary Gas 10 (arbitrary units)
Capillary Temp. 325°C
Vaporizer Temp. 350°C

Table 2: SRM Transitions for Efinaconazole and Analogues (Hypothetical)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Efinaconazole349.2125.125
Analogue 1User DeterminedUser DeterminedUser Determined
Analogue 2User DeterminedUser DeterminedUser Determined
IS (Fluconazole)307.1220.120

Note: The SRM transitions and collision energies for analogues must be optimized by infusing the individual compounds into the mass spectrometer.

Data Presentation

The following tables summarize the expected performance of the method for Efinaconazole, based on published data.[7][8] Similar validation would be required for any analogues.

Table 3: Calibration Curve and Linearity

AnalyteCalibration RangeCorrelation Coefficient (r²)
Efinaconazole1 - 2000 pg/mL> 0.99

Table 4: Precision and Accuracy

QC LevelConcentration (pg/mL)Precision (%CV)Accuracy (%Bias)
LLOQ1< 15± 15
Low3< 15± 15
Medium100< 15± 15
High1500< 15± 15

Experimental Workflow

LC-MS Workflow for Efinaconazole Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is lle Liquid-Liquid Extraction (Ethyl Acetate) add_is->lle evap Evaporate to Dryness lle->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute inject Inject into (U)HPLC reconstitute->inject chroma Chromatographic Separation inject->chroma ms Mass Spectrometric Detection (SRM Mode) chroma->ms integrate Peak Integration ms->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification of Unknowns calibrate->quantify

Caption: LC-MS/MS workflow for the quantification of Efinaconazole.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of Efinaconazole in plasma. The protocol can be adapted and validated for the analysis of Efinaconazole analogues, making it a valuable tool for drug discovery and development. The simple extraction procedure and rapid analysis time allow for high-throughput applications.

References

Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of fungi to triazole antifungal agents. The methodologies described are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reproducibility and comparability of results.

Introduction

Triazoles are a cornerstone in the management of invasive fungal infections. However, the emergence of resistance necessitates accurate and reliable susceptibility testing to guide clinical decision-making and support the development of new antifungal agents. This document outlines the principles and step-by-step procedures for the most commonly used methods: broth microdilution, disk diffusion, and agar-based screening.

Key Methodologies

Two primary standardized methods for in vitro antifungal susceptibility testing are the broth microdilution and disk diffusion assays.[1] Both the CLSI and EUCAST have developed detailed protocols for these methods to ensure inter-laboratory reproducibility.[2][3][4][5]

Broth Microdilution Method

The broth microdilution method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent. The MIC is the lowest concentration of the drug that inhibits the visible growth of a microorganism after a specified incubation period.[6]

Experimental Protocol: Broth Microdilution (Adapted from CLSI M27/M38 and EUCAST E.Def 7.3.2/9.3.2)

a. Inoculum Preparation:

  • Subculture the fungal isolate onto a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours for yeasts or longer for molds to ensure purity and viability.[7]

  • Prepare a suspension of fungal colonies in sterile saline or distilled water.[7]

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts. For molds, a conidial suspension is prepared and counted using a hemocytometer to achieve a specific concentration.

  • Further dilute the standardized suspension in the test medium (RPMI 1640) to achieve the final desired inoculum concentration in the microdilution plate. The final inoculum size differs between CLSI (0.5-2.5 x 10^3 CFU/mL for yeasts) and EUCAST (1-5 x 10^5 CFU/mL for yeasts) guidelines.[4][5]

b. Preparation of Antifungal Solutions:

  • Prepare stock solutions of the triazole agents in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Perform serial twofold dilutions of the antifungal agents in the test medium (RPMI 1640 with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve the desired concentration range.[1][6] EUCAST recommends supplementing the RPMI 1640 medium with 2% glucose.[1][5]

c. Microdilution Plate Preparation and Inoculation:

  • Dispense 100 µL of each antifungal dilution into the wells of a 96-well microtiter plate.

  • Add 100 µL of the prepared fungal inoculum to each well, resulting in a final volume of 200 µL.

  • Include a growth control well (inoculum without antifungal) and a sterility control well (medium only).

d. Incubation:

  • Incubate the plates at 35°C.

  • For yeasts, the incubation period is typically 24 hours.[8] For molds, incubation can range from 24 to 72 hours, depending on the species and growth rate.[9]

e. Endpoint Determination (MIC Reading):

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control.

  • For triazoles, the endpoint is typically read as the concentration that produces at least a 50% reduction in turbidity (for yeasts) or growth (for molds) as determined visually or spectrophotometrically.[2][10]

Workflow for Broth Microdilution Testing

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay cluster_result Result Isolate Fungal Isolate Culture Subculture on Agar Isolate->Culture Suspension Prepare Fungal Suspension Culture->Suspension Standardize Standardize Inoculum Suspension->Standardize Plate Inoculate Microdilution Plate Standardize->Plate Antifungal Prepare Antifungal Dilutions Antifungal->Plate Incubate Incubate at 35°C Plate->Incubate Read Read MIC Endpoint Incubate->Read Result Determine MIC Value Read->Result

Caption: Workflow of the Broth Microdilution Method.

Disk Diffusion Method

The disk diffusion method is a simpler, qualitative or semi-quantitative alternative to broth microdilution. It involves placing paper disks impregnated with a specific concentration of an antifungal agent onto an agar plate inoculated with the test organism. The susceptibility is determined by measuring the diameter of the zone of growth inhibition around the disk.[1][11]

Experimental Protocol: Disk Diffusion (Adapted from CLSI M44/M51)

a. Inoculum Preparation:

  • Prepare a fungal suspension and adjust its turbidity to a 0.5 McFarland standard as described for the broth microdilution method.[1]

b. Agar Plate Inoculation:

  • Use Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue for optimal results.[1]

  • Dip a sterile cotton swab into the standardized inoculum and streak the entire surface of the agar plate evenly in three directions to ensure confluent growth.[11]

  • Allow the plate to dry for 3-15 minutes before applying the disks.[1]

c. Application of Antifungal Disks:

  • Aseptically apply the triazole-impregnated paper disks to the surface of the inoculated agar.

  • Ensure firm contact between the disk and the agar surface.

  • If multiple disks are used on the same plate, they should be spaced far enough apart (e.g., at least 24 mm from center to center) to prevent overlapping of the inhibition zones.[1]

d. Incubation:

  • Invert the plates and incubate at 35°C for 20-24 hours for yeasts.[1] Incubation times may be longer for molds.

e. Measurement and Interpretation:

  • Measure the diameter of the zone of complete growth inhibition to the nearest millimeter.

  • Interpret the results as susceptible, intermediate, or resistant based on established zone diameter breakpoints for specific fungus-drug combinations.[2]

Workflow for Disk Diffusion Testing

DiskDiffusionWorkflow cluster_prep Preparation cluster_assay Assay cluster_result Result Isolate Fungal Isolate Suspension Prepare Standardized Inoculum Isolate->Suspension Inoculate Inoculate Agar Plate Suspension->Inoculate ApplyDisks Apply Antifungal Disks Inoculate->ApplyDisks Incubate Incubate at 35°C ApplyDisks->Incubate Measure Measure Zone of Inhibition Incubate->Measure Interpret Interpret Susceptibility Measure->Interpret

Caption: Workflow of the Disk Diffusion Method.

Agar-Based Screening Method

EUCAST has developed an agar-based screening method for the detection of azole resistance in Aspergillus species.[1][2] This method is useful for rapid screening of a large number of isolates.

Experimental Protocol: Agar Screening for Azole Resistance (Adapted from EUCAST)

a. Plate Preparation:

b. Inoculation:

  • Prepare a conidial suspension of the Aspergillus isolate.

  • Inoculate each well or quadrant of the screening plate with the fungal suspension.[12]

c. Incubation:

  • Incubate the plates at 35-37°C for 48 hours.[12]

d. Interpretation:

  • Growth in the drug-free control well validates the test.

  • Growth in any of the wells containing a triazole is indicative of potential resistance.[1][12]

  • Isolates showing growth on the screening plates should be further tested using a quantitative method like broth microdilution to confirm resistance and determine the MIC.[12]

Logical Flow for Agar Screening

AgarScreeningLogic Inoculate Inoculate Aspergillus Isolate on Screening Agar Incubate Incubate for 48 hours Inoculate->Incubate CheckGrowth Observe for Growth Incubate->CheckGrowth GrowthControl Growth in Control Well? CheckGrowth->GrowthControl GrowthTriazole Growth in Triazole Well(s)? GrowthControl->GrowthTriazole Yes Invalid Invalid Test GrowthControl->Invalid No Susceptible Susceptible GrowthTriazole->Susceptible No Resistant Potentially Resistant (Confirm with Broth Microdilution) GrowthTriazole->Resistant Yes

Caption: Logical flow for interpreting agar screening results.

Data Presentation

Table 1: Quality Control (QC) Strains and Expected MIC Ranges (µg/mL) for Triazoles

QC StrainAntifungal AgentCLSI Expected MIC RangeEUCAST Expected MIC Range
Candida parapsilosis ATCC 22019Fluconazole1.0 - 8.00.5 - 4.0
Itraconazole0.06 - 0.50.03 - 0.25
Voriconazole0.015 - 0.120.015 - 0.12
Posaconazole0.03 - 0.250.03 - 0.25
Candida krusei ATCC 6258Fluconazole16 - 1288 - 64
Itraconazole0.12 - 1.00.12 - 1.0
Voriconazole0.06 - 0.50.06 - 0.5
Posaconazole0.25 - 2.00.25 - 2.0
Aspergillus flavus ATCC 204304Itraconazole0.12 - 0.50.12 - 0.5
Voriconazole0.25 - 1.00.25 - 1.0
Posaconazole0.03 - 0.120.03 - 0.12

Note: Expected ranges may be updated by CLSI and EUCAST. Refer to the latest documentation.[9][13][14]

Table 2: Typical MIC Ranges (µg/mL) of Triazoles for Common Fungal Pathogens

Fungal SpeciesItraconazoleVoriconazolePosaconazoleFluconazole
Aspergillus fumigatus0.12 - 20.25 - 20.03 - 0.5>64
Aspergillus flavus0.25 - 10.5 - 20.06 - 0.5>64
Aspergillus niger0.5 - >80.5 - 40.12 - 1>64
Aspergillus terreus0.5 - 40.5 - 20.12 - 1>64
Candida albicans0.015 - 10.007 - 0.50.007 - 0.50.12 - 8
Candida glabrata0.12 - >160.03 - 80.06 - 80.5 - >64
Candida parapsilosis0.015 - 0.50.007 - 0.250.015 - 0.50.25 - 4
Candida tropicalis0.03 - 10.015 - 0.50.015 - 0.50.25 - 8
Cryptococcus neoformans0.03 - 0.50.015 - 0.250.03 - 0.51 - 16

Note: These are general ranges and can vary. Local epidemiology and resistance patterns should be considered.[10][13][15][16][17]

Conclusion

Standardized in vitro antifungal susceptibility testing is crucial for the effective management of fungal infections and for the surveillance of emerging resistance. The protocols detailed in these application notes provide a framework for obtaining reliable and reproducible results for triazole antifungals. Adherence to these standardized methods is essential for generating data that can be accurately interpreted and compared across different laboratories and studies.

References

Application Notes and Protocols for Cell-Based Antifungal Activity Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. The discovery of novel antifungal agents is paramount to addressing this unmet medical need. Cell-based assays are fundamental tools in the initial stages of the drug discovery pipeline, enabling the high-throughput screening of large compound libraries to identify potential antifungal candidates. These assays assess the effect of compounds on fungal cell viability, growth, or metabolism, providing a direct measure of their antifungal potential. This document provides an overview of commonly employed cell-based assays, detailed experimental protocols, and data interpretation guidelines for screening and characterizing antifungal activity.

Key Cell-Based Assays for Antifungal Screening

Several robust and scalable cell-based assays are available for antifungal screening, each with distinct advantages and applications. The choice of assay often depends on the specific research question, the fungal species being investigated, and the desired throughput.

  • Broth Microdilution Assays: This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[1][2][3] It involves challenging a standardized fungal inoculum with serial dilutions of a test compound in a liquid broth medium. The MIC is the lowest concentration of the compound that prevents visible fungal growth.[1]

  • Colorimetric Assays for Cell Viability: These assays rely on metabolic indicators that change color in the presence of viable, metabolically active cells. They are well-suited for high-throughput screening in microplate formats.

    • MTT Assay: The tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product.[4][5][6] The intensity of the color is proportional to the number of viable cells.

    • XTT Assay: The XTT [2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-5-[(phenylamino)carbonyl]-2H-tetrazolium hydroxide] assay is similar to the MTT assay, but the resulting formazan product is water-soluble, simplifying the protocol.[7] It is widely used for assessing antifungal susceptibility, particularly in biofilm studies.[7][8]

    • Resazurin Assay: Resazurin (also known as AlamarBlue) is a blue, non-fluorescent dye that is reduced by metabolically active cells to the pink, fluorescent resorufin.[9][10][11] The color change can be assessed visually or measured spectrophotometrically or fluorometrically.[11][12]

  • Bioluminescence-Based Assays: These highly sensitive assays measure adenosine (B11128) triphosphate (ATP), a key molecule in energy metabolism, as an indicator of cell viability.[13][14] Upon cell death, ATP is rapidly degraded. The ATP bioluminescence assay utilizes the luciferin-luciferase reaction, where the light emitted is directly proportional to the amount of ATP present.[14][15]

Data Presentation: Comparative Antifungal Activity

The following table summarizes hypothetical quantitative data from various cell-based assays, illustrating how results can be presented for comparative analysis of different antifungal compounds against a panel of fungal pathogens.

Antifungal CompoundFungal SpeciesAssay TypeEndpointValue (µg/mL)
Compound A Candida albicansBroth MicrodilutionMIC2
Aspergillus fumigatusBroth MicrodilutionMIC8
Cryptococcus neoformansBroth MicrodilutionMIC4
Compound B Candida albicansXTTIC₅₀0.5
Aspergillus fumigatusXTTIC₅₀4
Cryptococcus neoformansXTTIC₅₀1
Fluconazole (Control) Candida albicansBroth MicrodilutionMIC1
Aspergillus fumigatusBroth MicrodilutionMIC>64
Cryptococcus neoformansBroth MicrodilutionMIC8
Amphotericin B (Control) Candida albicansBroth MicrodilutionMIC0.25
Aspergillus fumigatusBroth MicrodilutionMIC1
Cryptococcus neoformansBroth MicrodilutionMIC0.5

MIC (Minimum Inhibitory Concentration): Lowest concentration that inhibits visible growth. IC₅₀ (Half-maximal Inhibitory Concentration): Concentration that inhibits 50% of metabolic activity.

Experimental Workflows and Signaling Pathways

Visualizing experimental workflows and the underlying biological pathways is crucial for understanding the screening process and the mechanism of action of antifungal agents.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Compound Library Preparation (Serial Dilutions) dispense Dispense Compounds & Inoculum into Microplate prep_compound->dispense prep_fungi Fungal Inoculum Preparation (Standardized Cell Density) prep_fungi->dispense incubate Incubation (e.g., 24-48h at 35°C) dispense->incubate add_reagent Add Viability Reagent (e.g., MTT, XTT, Resazurin) incubate->add_reagent incubate_reagent Incubate with Reagent add_reagent->incubate_reagent readout Measure Signal (Absorbance/Fluorescence) incubate_reagent->readout calculate Calculate % Inhibition, MIC, IC₅₀ readout->calculate hit_id Hit Identification calculate->hit_id G start Start: Prepare Serial Dilutions of Antifungal in Microplate inoculate Add Standardized Fungal Inoculum to Each Well start->inoculate controls Include Positive (No Drug) & Negative (No Fungi) Controls start->controls incubate Incubate Plates (e.g., 24h at 35°C) inoculate->incubate controls->incubate read Visually Inspect for Growth or Measure Optical Density (OD) incubate->read determine_mic Determine MIC: Lowest Concentration with No Visible Growth read->determine_mic end End: Report MIC Value determine_mic->end G acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate Multiple Steps squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol Squalene epoxidase ergosterol Ergosterol (in Cell Membrane) lanosterol->ergosterol 14-alpha- demethylase inhibitor1 Azoles (e.g., Fluconazole) inhibitor1->lanosterol inhibits inhibitor2 Allylamines (e.g., Terbinafine) inhibitor2->squalene inhibits

References

Application Note: Profiling of Efinaconazole Analogue-1 for Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efinaconazole is a broad-spectrum triazole antifungal agent primarily used for the topical treatment of onychomycosis. As with any active pharmaceutical ingredient (API), the identification, quantification, and control of impurities are critical to ensure its safety, efficacy, and quality. This application note details the analytical methodology for the impurity profiling of Efinaconazole, with a specific focus on a representative process-related impurity, herein designated as "Efinaconazole Analogue-1." The protocols and data presented are representative and can be adapted for the analysis of various Efinaconazole-related impurities.

Process-related impurities can arise from the manufacturing process, including starting materials, intermediates, and by-products. Degradation products can also form during storage and handling. Regulatory bodies like the International Council for Harmonisation (ICH) provide strict guidelines for the control of such impurities in pharmaceutical products.[1][2]

This document provides a comprehensive guide for the impurity profiling of Efinaconazole, including a detailed experimental protocol for High-Performance Liquid Chromatography (HPLC) analysis, data presentation, and visualization of the experimental workflow and a potential impurity formation pathway.

Quantitative Data Summary

The following table summarizes representative quantitative data for the analysis of Efinaconazole and "this compound" (represented by the known Impurity A) using the HPLC method described in the experimental protocol.

AnalyteRetention Time (min)Relative Retention Time (RRT)Wavelength (nm)Limit of Detection (LOD)Limit of Quantitation (LOQ)
Efinaconazole28.781.002100.01 µg/mL0.03 µg/mL
This compound (Impurity A)Approx. 25.9Approx. 0.902100.01 µg/mL0.03 µg/mL

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

This protocol describes a stability-indicating HPLC method for the separation and quantification of Efinaconazole and its related impurities.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Data acquisition and processing software

  • Analytical column: Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm) or equivalent

  • Mobile Phase A: 0.01 mol/L Potassium Dihydrogen Phosphate - Tripotassium Phosphate buffer / Methanol (92:8, v/v)

  • Mobile Phase B: Acetonitrile

  • Diluent: Mobile Phase A / Acetonitrile (50:50, v/v)

  • Efinaconazole reference standard

  • This compound (Impurity A) reference standard

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Potassium Dihydrogen Phosphate (analytical grade)

  • Tripotassium Phosphate (analytical grade)

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Run Time: 55 minutes

  • Gradient Program:

    Time (min) Mobile Phase A (%) Mobile Phase B (%)
    0.01 83 17

    | 50 | 30 | 70 |

3. Preparation of Solutions:

  • Standard Stock Solution (Efinaconazole): Accurately weigh and dissolve an appropriate amount of Efinaconazole reference standard in the diluent to obtain a concentration of 100 µg/mL.

  • Standard Stock Solution (this compound): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a concentration of 100 µg/mL.

  • Spiked Sample Solution: Prepare a solution of Efinaconazole at a concentration of 1 mg/mL in the diluent. Spike this solution with the this compound stock solution to achieve a final impurity concentration of approximately 0.1% (1 µg/mL) relative to the Efinaconazole concentration.

  • Test Sample Solution: Prepare the Efinaconazole drug substance or product sample to be tested at a concentration of 1 mg/mL in the diluent.

4. System Suitability:

Before sample analysis, inject the standard solution five times and ensure the following system suitability parameters are met:

  • Tailing Factor (T): Not more than 2.0 for the Efinaconazole peak.

  • Theoretical Plates (N): Not less than 2000 for the Efinaconazole peak.

  • Relative Standard Deviation (RSD): Not more than 2.0% for the peak area of Efinaconazole.

5. Analysis Procedure:

  • Inject the diluent as a blank to ensure no interfering peaks are present.

  • Inject the standard solutions to determine the retention times and response factors.

  • Inject the test sample and spiked sample solutions.

  • Identify and quantify any impurities in the test sample by comparing their retention times and peak areas with those of the standards.

Visualizations

Experimental Workflow for Impurity Profiling

G start Start: Sample Preparation ref_std Prepare Reference Standards (Efinaconazole & Analogue-1) start->ref_std test_sample Prepare Test Sample (Efinaconazole API/Product) start->test_sample system_suitability System Suitability Testing ref_std->system_suitability analysis Chromatographic Analysis test_sample->analysis hplc_setup HPLC System Setup (Column, Mobile Phase, Gradient) hplc_setup->system_suitability system_suitability->analysis If passes data_acq Data Acquisition analysis->data_acq data_proc Data Processing & Integration data_acq->data_proc impurity_id Impurity Identification (based on RRT) data_proc->impurity_id quantification Impurity Quantification impurity_id->quantification reporting Reporting & Documentation quantification->reporting end End reporting->end

Caption: Experimental workflow for HPLC-based impurity profiling.

Potential Formation Pathway of this compound (Impurity A)

G epoxide_isomer Epoxide Diastereoisomer (Starting Material Impurity) reaction Ring-Opening Reaction epoxide_isomer->reaction piperidine 4-Methylenepiperidine piperidine->reaction impurity_A This compound (Impurity A) reaction->impurity_A efinaconazole_main Efinaconazole (Main Product) reaction->efinaconazole_main epoxide_main Epoxide Starting Material epoxide_main->reaction

Caption: Formation of a process-related impurity from a starting material isomer.

References

Application Notes and Protocols for Forced Degradation Studies of Efinaconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting forced degradation studies on the antifungal agent Efinaconazole. Understanding the degradation pathways and the stability of a drug substance under various stress conditions is a critical component of the drug development process, as mandated by regulatory bodies such as the International Council for Harmonisation (ICH). The following protocols are based on established stability-indicating analytical methods.

Introduction

Efinaconazole is a triazole antifungal agent used for the topical treatment of onychomycosis. Forced degradation studies, or stress testing, are essential to identify the likely degradation products and to establish the intrinsic stability of the molecule. This information is crucial for developing and validating stability-indicating analytical methods, which are capable of accurately measuring the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and impurities.

Recent studies have shown that Efinaconazole is susceptible to degradation under certain stress conditions, particularly oxidation.[1] This document outlines the protocols for subjecting Efinaconazole to acidic, alkaline, oxidative, thermal, and photolytic stress conditions and the analytical method for quantifying the extent of degradation.

Experimental Protocols

The following protocols describe the forced degradation of Efinaconazole under five different stress conditions.

Acidic Degradation (Hydrolysis)
  • Objective: To evaluate the stability of Efinaconazole in an acidic environment.

  • Procedure:

    • Accurately weigh 50 mg of Efinaconazole and dissolve it in 50 ml of 0.1 N Hydrochloric Acid (HCl).

    • Reflux the solution at 80°C for 3 hours in a round-bottom flask fitted with a condenser.

    • After 3 hours, cool the solution to room temperature.

    • Neutralize the solution with an appropriate volume of 0.1 N Sodium Hydroxide (NaOH).

    • Dilute the resulting solution with the mobile phase to a suitable concentration for HPLC analysis.

Alkaline Degradation (Hydrolysis)
  • Objective: To assess the stability of Efinaconazole in a basic environment.

  • Procedure:

    • Accurately weigh 50 mg of Efinaconazole and dissolve it in 50 ml of 0.1 N Sodium Hydroxide (NaOH).

    • Reflux the solution at 80°C for 3 hours in a round-bottom flask with a condenser.

    • After 3 hours, cool the solution to room temperature.

    • Neutralize the solution with an appropriate volume of 0.1 N Hydrochloric Acid (HCl).

    • Dilute the resulting solution with the mobile phase to a suitable concentration for HPLC analysis.

Oxidative Degradation
  • Objective: To determine the susceptibility of Efinaconazole to oxidation.

  • Procedure:

    • Accurately weigh 50 mg of Efinaconazole and dissolve it in 50 ml of 3% Hydrogen Peroxide (H₂O₂).

    • Heat the solution at 80°C for 3 hours in a round-bottom flask.

    • After 3 hours, cool the solution to room temperature.

    • Dilute the resulting solution with the mobile phase to a suitable concentration for HPLC analysis.

Thermal Degradation
  • Objective: To investigate the effect of high temperature on the stability of Efinaconazole.

  • Procedure:

    • Place a known quantity of Efinaconazole powder in a petri dish.

    • Expose the sample to a dry heat of 80°C in a hot air oven for a specified duration (e.g., 24 hours).

    • After the exposure period, allow the sample to cool to room temperature.

    • Dissolve a known amount of the stressed sample in the mobile phase to a suitable concentration for HPLC analysis.

Photolytic Degradation
  • Objective: To evaluate the stability of Efinaconazole upon exposure to light.

  • Procedure:

    • Place a known quantity of Efinaconazole powder in a transparent container.

    • Expose the sample to a UV light source (e.g., 254 nm) for a specified period (e.g., 24 hours).

    • Simultaneously, protect an identical sample from light to serve as a control.

    • After the exposure period, dissolve a known amount of both the exposed and control samples in the mobile phase to a suitable concentration for HPLC analysis.

Analytical Method: Stability-Indicating RP-HPLC

A validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is employed to separate and quantify Efinaconazole from its degradation products.

Chromatographic Conditions:

ParameterCondition
Column Enable C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol : 0.01 M Potassium Dihydrogen Phosphate buffer (pH 5.5) (90:10 v/v)
Flow Rate 2 ml/min
Detection Wavelength 210 nm
Injection Volume 20 µl
Column Temperature Ambient
Retention Time of Efinaconazole ~4.55 min

Data Presentation

The results of the forced degradation studies are summarized in the table below. The percentage of degradation is calculated by comparing the peak area of Efinaconazole in the stressed sample to that of an unstressed standard solution.

Table 1: Summary of Forced Degradation Studies of Efinaconazole

Stress ConditionParameters% Degradation
Acidic Hydrolysis 0.1 N HCl at 80°C for 3 hours100%
Alkaline Hydrolysis 0.1 N NaOH at 80°C for 3 hours66.53%
Oxidative Degradation 3% H₂O₂ at 80°C for 3 hours98.14%
Thermal Degradation 80°C (Dry Heat)46.78%
Photolytic Degradation UV light exposure81.78%

Note: The percentage degradation values are based on the study by Manchi et al.

Visualization of Experimental Workflow

The following diagrams illustrate the workflow for the forced degradation studies and the subsequent analytical process.

Forced_Degradation_Workflow cluster_stress Forced Degradation Stress Conditions cluster_process Sample Preparation & Analysis Acid Acidic (0.1N HCl, 80°C, 3h) SamplePrep Sample Preparation (Neutralization/Dilution) Acid->SamplePrep Alkali Alkaline (0.1N NaOH, 80°C, 3h) Alkali->SamplePrep Oxidative Oxidative (3% H₂O₂, 80°C, 3h) Oxidative->SamplePrep Thermal Thermal (80°C, Dry Heat) Thermal->SamplePrep Photolytic Photolytic (UV Light) Photolytic->SamplePrep HPLC RP-HPLC Analysis SamplePrep->HPLC Data Data Analysis (% Degradation) HPLC->Data Efinaconazole Efinaconazole (Bulk Drug) Efinaconazole->Acid Efinaconazole->Alkali Efinaconazole->Oxidative Efinaconazole->Thermal Efinaconazole->Photolytic

Caption: Workflow for Forced Degradation of Efinaconazole.

HPLC_Analysis_Pathway StressedSample Stressed Efinaconazole Sample Diluted in Mobile Phase Injector Autosampler/Manual Injector Injection Volume: 20 µl StressedSample->Injector Column Enable C18 Column (250mm x 4.6mm, 5µm) Injector->Column Detector UV Detector Wavelength: 210 nm Column->Detector MobilePhase {Mobile Phase | Methanol:Buffer (90:10)} Pump HPLC Pump Flow Rate: 2 ml/min MobilePhase->Pump Pump->Column DataSystem Chromatography Data System Peak Integration & Quantification Detector->DataSystem

Caption: HPLC Analytical Pathway for Degraded Samples.

References

Application Notes and Protocols for the NMR Characterization of Efinaconazole Synthesis Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Efinaconazole, a triazole antifungal agent, is a cornerstone in the topical treatment of onychomycosis. The synthesis of this active pharmaceutical ingredient (API) can lead to the formation of various byproducts that may impact the final product's purity, safety, and efficacy. Robust analytical methodologies are therefore critical for the identification and quantification of these process-related impurities. This document provides detailed application notes and protocols for the Nuclear Magnetic Resonance (NMR) characterization of known Efinaconazole synthesis byproducts. It includes comprehensive tables of ¹H and ¹³C NMR spectral data, detailed experimental protocols for byproduct synthesis and NMR analysis, and visual diagrams of synthetic and analytical workflows to aid researchers in this critical aspect of drug development.

Introduction

Efinaconazole, with the chemical name (2R,3R)-2-(2,4-difluorophenyl)-3-(4-methylenepiperidin-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, is a potent inhibitor of fungal lanosterol (B1674476) 14α-demethylase, an essential enzyme in the ergosterol (B1671047) biosynthesis pathway.[1] Its efficacy in treating fungal nail infections is well-established.[2] During the multi-step synthesis of Efinaconazole, a number of byproducts can be generated through side reactions, incomplete reactions, or rearrangement of intermediates. Regulatory bodies require stringent control and characterization of these impurities to ensure the quality and safety of the final drug product.[3][4]

This application note focuses on the NMR characterization of six identified synthesis byproducts of Efinaconazole, designated as Impurities A through F. These byproducts can be categorized based on their formation pathways, including those arising from starting material impurities, side reactions such as substitution or rearrangement, and degradation.[5] Accurate structural elucidation and quantification of these byproducts are paramount, and NMR spectroscopy serves as a primary tool for this purpose, providing unambiguous structural information.

Efinaconazole Synthesis and Byproduct Formation

The synthesis of Efinaconazole typically involves the ring-opening of a key epoxide intermediate, (2R,3S)-2-(2,4-difluorophenyl)-3-methyl-2-[(1H-1,2,4-triazol-1-yl)methyl]oxirane, with 4-methylenepiperidine (B3104435).[6][7] The formation of byproducts can occur at various stages of this synthesis. The logical pathway for the synthesis and the emergence of key byproducts are illustrated below.

Efinaconazole_Synthesis_and_Byproducts Epoxide Epoxide Intermediate (Key Starting Material) ImpurityE Impurity E (Rearrangement) Epoxide->ImpurityE Rearrangement invis1 Epoxide->invis1 Piperidine (B6355638) 4-Methylenepiperidine ImpurityB Impurity B (Piperidine-related) Piperidine->ImpurityB Starting Material Impurity Piperidine->invis1 Efinaconazole Efinaconazole (API) ImpurityC Impurity C (Substitution Product) Efinaconazole->ImpurityC Further Reaction ImpurityD Impurity D (Adduct) Efinaconazole->ImpurityD Adduct Formation ImpurityF Impurity F (Oxidation Product) Efinaconazole->ImpurityF Oxidation ImpurityA Impurity A (Diastereomer) invis1->Efinaconazole Main Reaction invis1->ImpurityA Side Reaction invis2

Figure 1: Efinaconazole synthesis and byproduct formation pathways.

NMR Data Presentation

The following tables summarize the ¹H and ¹³C NMR spectral data for Efinaconazole and its identified synthesis byproducts. All chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Table 1: ¹H NMR Data of Efinaconazole and Byproducts (400 MHz, CDCl₃)

Compoundδ (ppm), Multiplicity (J in Hz), Assignment
Efinaconazole 8.00 (s, 1H, Triazole-H), 7.76 (s, 1H, Triazole-H), 7.51–7.45 (m, 1H, Ar-H), 6.78–6.68 (m, 2H, Ar-H), 5.50 (brs, 1H, OH), 4.85 (d, J = 14.4 Hz, 1H, CH₂-Triazole), 4.78 (d, J = 14.4 Hz, 1H, CH₂-Triazole), 4.61 (s, 2H, =CH₂), 2.88 (q, J = 6.9 Hz, 1H, CH-CH₃), 2.66 (br s, 2H, Piperidine-H), 2.32 (br s, 2H, Piperidine-H), 2.21–2.17 (m, 4H, Piperidine-H), 0.93 (d, J = 6.9 Hz, 3H, CH₃)[8]
Impurity A Representative Data: Similar to Efinaconazole with expected shifts in the diastereomeric center and adjacent protons. Key differences in the chemical shift of the methyl group and the methine proton are anticipated.
Impurity B Representative Data: Spectral features will be highly dependent on the specific piperidine-related impurity. Common impurities may lack the methylene (B1212753) group or have other substitutions on the piperidine ring.
Impurity C Representative Data: The aromatic region will show signals corresponding to the substitution of a fluorine atom with a second 4-methylenepiperidine moiety.
Impurity D Representative Data: The spectrum will be complex, showing signals for both the Efinaconazole and the epoxide adduct moieties, resulting in a higher number of total protons.
Impurity E Representative Data: The spectrum will lack the characteristic epoxide signals and show signals indicative of a rearranged ketone or aldehyde functionality.
Impurity F Representative Data: The spectrum will show changes in the chemical shifts of protons adjacent to the site of oxidation, potentially the tertiary alcohol, which may be oxidized to a ketone.

Table 2: ¹³C NMR Data of Efinaconazole and Byproducts (100 MHz, CDCl₃)

Compoundδ (ppm), Assignment
Efinaconazole 162.5 (dd, J = 250, 13 Hz, C-F), 158.5 (dd, J = 246, 12 Hz, C-F), 151.3, 145.9, 144.4 (Triazole-C), 130.6 (dd, J = 8.7, 5.8 Hz, Ar-C), 124.7 (dd, J = 14, 3.6 Hz, Ar-C), 111.4 (dd, J = 20, 2.9 Hz, Ar-C), 108.1 (=C), 104.1 (dd, J = 28, 25 Hz, Ar-C), 77.7 (C-OH), 64.4 (CH-CH₃), 55.9 (CH₂-Triazole), 52.4 (Piperidine-C), 35.2 (Piperidine-C), 7.63 (CH₃)[8]
Impurity A Representative Data: Similar to Efinaconazole with shifts in the carbon signals around the chiral centers.
Impurity B Representative Data: The carbon signals for the piperidine ring will differ based on the specific impurity structure.
Impurity C Representative Data: Additional signals corresponding to the second piperidine ring and altered aromatic carbon signals due to the substitution.
Impurity D Representative Data: A combination of signals from both Efinaconazole and the epoxide moiety.
Impurity E Representative Data: Presence of a carbonyl signal (ketone or aldehyde) and absence of the epoxide carbon signals.
Impurity F Representative Data: A carbonyl signal will be present if the tertiary alcohol is oxidized, with corresponding shifts in adjacent carbon signals.

Experimental Protocols

Synthesis of Efinaconazole Byproducts (General Procedures)

The following are generalized synthetic protocols for the Efinaconazole byproducts, based on literature procedures.[5] Researchers should adapt these methods as necessary and perform appropriate characterization to confirm the identity of the synthesized compounds.

a) Synthesis of Impurity A (Diastereomer): Impurity A, a diastereomer of Efinaconazole, can be synthesized using a similar procedure to the main API but starting with a different stereoisomer of the epoxide intermediate.

  • To a solution of the appropriate diastereomer of (2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)(1H-1,2,4-triazol-1-yl)methane in a suitable solvent (e.g., acetonitrile), add 4-methylenepiperidine.

  • The reaction may be heated to reflux to drive it to completion.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue using column chromatography on silica (B1680970) gel to isolate Impurity A.

b) Synthesis of Impurity C (Substitution Product): This impurity can be formed by the reaction of Efinaconazole with an excess of 4-methylenepiperidine under forcing conditions.

  • Dissolve Efinaconazole in a suitable solvent and add a significant excess of 4-methylenepiperidine.

  • Heat the reaction mixture at an elevated temperature for an extended period.

  • Monitor the formation of the byproduct by HPLC.

  • After the reaction, quench with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain Impurity C.

NMR Sample Preparation and Analysis

The following protocol outlines the general procedure for preparing and analyzing samples of Efinaconazole and its byproducts by NMR spectroscopy.

NMR_Workflow Sample Isolate/Synthesize Byproduct Dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃) Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire1D Acquire 1D NMR Spectra (¹H, ¹³C, DEPT) Transfer->Acquire1D Acquire2D Acquire 2D NMR Spectra (COSY, HSQC, HMBC) if necessary Acquire1D->Acquire2D For complex structures Process Process and Analyze Spectra Acquire1D->Process Acquire2D->Process Elucidate Elucidate Structure and Assign Signals Process->Elucidate

Figure 2: General workflow for NMR characterization of byproducts.

a) Sample Preparation:

  • Accurately weigh 5-10 mg of the purified byproduct for ¹H NMR analysis or 20-50 mg for ¹³C NMR analysis.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.

  • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

b) NMR Instrument Parameters (Example for a 400 MHz Spectrometer):

  • ¹H NMR:

    • Spectrometer Frequency: 400 MHz

    • Pulse Program: Standard single pulse (zg30)

    • Number of Scans: 16-64 (depending on sample concentration)

    • Relaxation Delay (d1): 1-2 seconds

    • Acquisition Time: ~4 seconds

    • Spectral Width: -2 to 12 ppm

  • ¹³C NMR:

    • Spectrometer Frequency: 100 MHz

    • Pulse Program: Standard proton-decoupled (zgpg30)

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation Delay (d1): 2 seconds

    • Acquisition Time: ~1-2 seconds

    • Spectral Width: -10 to 220 ppm

c) Data Processing and Analysis:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale to the TMS signal at 0 ppm.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of protons.

  • Assign the signals in both ¹H and ¹³C NMR spectra to the respective nuclei in the proposed byproduct structure. For complex structures, 2D NMR experiments such as COSY, HSQC, and HMBC may be necessary for unambiguous assignments.

Conclusion

The comprehensive NMR characterization of synthesis byproducts is a non-negotiable aspect of modern pharmaceutical development. This application note provides a foundational guide for researchers working with Efinaconazole, offering detailed protocols and reference NMR data. By employing these methodologies, scientists can confidently identify, quantify, and control the impurity profile of Efinaconazole, thereby ensuring the quality, safety, and regulatory compliance of this important antifungal medication. The provided workflows and data tables serve as a valuable resource for method development and routine quality control in the pharmaceutical industry.

References

Application Notes and Protocols for Culturing Dermatophytes for Antifungal Drug Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dermatophytes, the fungi responsible for infections of the skin, hair, and nails, are a significant cause of morbidity worldwide. The rising incidence of antifungal resistance necessitates standardized and reliable methods for in vitro susceptibility testing to guide clinical therapy and to facilitate the development of new antifungal agents. These application notes provide detailed protocols for the cultivation of dermatophytes and the determination of their susceptibility to antifungal drugs using two principal methods: Broth Microdilution and Agar (B569324) Disk Diffusion. The protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

I. General Laboratory Procedures and Safety Precautions

Working with dermatophytes requires adherence to Biosafety Level 2 (BSL-2) practices. All manipulations should be performed in a certified biological safety cabinet (BSC). Personal protective equipment (PPE), including lab coats and gloves, must be worn. All contaminated materials must be decontaminated, preferably by autoclaving, before disposal.

II. Media Preparation

A. Dermatophyte Test Medium (DTM) for Isolation and Initial Culture

Dermatophyte Test Medium is a selective and differential medium used for the initial isolation of dermatophytes from clinical specimens.[1][2] It contains cycloheximide (B1669411) to inhibit saprophytic fungi and antibiotics to suppress bacterial growth.[2] A pH indicator, phenol (B47542) red, is included to signal the growth of dermatophytes, which produce alkaline metabolites that change the medium's color from yellow to red.[3]

Composition of DTM:

ComponentAmount per Liter
Soy Peptone10.0 g
Dextrose10.0 g
Cycloheximide0.5 g
Gentamicin Sulfate0.1 g
Chlortetracycline HCl0.1 g
Phenol Red0.2 g
Agar20.0 g

Protocol for DTM Preparation:

  • Suspend 40.7 g of DTM powder in 1 liter of purified water.[4]

  • Heat with frequent agitation and boil for 1 minute to ensure complete dissolution.[4]

  • Dispense into appropriate containers and autoclave at 121°C for 15 minutes.[4]

  • Allow the medium to cool to 45-50°C before pouring into sterile Petri dishes.

B. Potato Dextrose Agar (PDA) or Oatmeal Agar for Conidiation

For susceptibility testing, a sufficient quantity of conidia is required. Potato Dextrose Agar (PDA) or oatmeal agar are often used to promote sporulation.[5][6]

Protocol for PDA Preparation:

  • Suspend 39 g of PDA powder in 1 liter of purified water.

  • Heat to boiling to dissolve the medium completely.

  • Autoclave at 121°C for 15 minutes.

  • Cool to 45-50°C and pour into sterile Petri dishes.

III. Inoculum Preparation for Susceptibility Testing

Standardization of the inoculum is a critical step for reproducible susceptibility testing results.[7] The inoculum should primarily consist of microconidia, as the susceptibility of hyphal fragments and conidia may differ.[8][9]

Protocol for Inoculum Preparation:

  • Grow the dermatophyte isolate on PDA or oatmeal agar at 28-30°C for 7-15 days to encourage conidiation.[10][11]

  • Flood the surface of the agar with sterile 0.85% saline containing 0.05% Tween 80.

  • Gently scrape the surface with a sterile loop or cell scraper to dislodge the conidia.

  • Transfer the resulting suspension to a sterile tube.

  • Allow the heavy hyphal fragments to settle for 15-20 minutes.[11]

  • Carefully transfer the upper supernatant containing the conidia to a new sterile tube. For a more uniform suspension of microconidia, filtration through sterile gauze or a Whatman filter may be performed.[8][9]

  • Adjust the conidial suspension to the desired concentration using a spectrophotometer or by hemocytometer counting. For broth microdilution, the final inoculum concentration should be in the range of 0.5–5 x 104 CFU/mL.[12]

IV. Antifungal Susceptibility Testing Protocols

Two primary methods are used for the antifungal susceptibility testing of dermatophytes: broth microdilution and agar disk diffusion.

A. Broth Microdilution Method (CLSI M38-A2 and EUCAST E.Def 11.0)

The broth microdilution method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.[11][13] The CLSI M38-A2 and EUCAST E.Def 11.0 documents provide standardized protocols for filamentous fungi, which have been adapted for dermatophytes.[5][14][15]

Experimental Protocol:

  • Preparation of Antifungal Stock Solutions: Prepare stock solutions of the antifungal agents in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).[16]

  • Preparation of Microtiter Plates: Perform serial twofold dilutions of the antifungal agents in RPMI-1640 medium in 96-well microtiter plates.[11][17] The final concentrations should span a clinically relevant range.

  • Inoculation: Add 100 µL of the standardized dermatophyte inoculum to each well containing 100 µL of the diluted antifungal agent.[17]

  • Controls: Include a growth control well (inoculum without drug) and a sterility control well (medium only) on each plate.[17]

  • Incubation: Incubate the plates at 28-30°C for 4-7 days.[11][12] The optimal incubation time can vary depending on the dermatophyte species.[18]

  • Reading the MIC: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥80%) compared to the growth control.[5] For some antifungals like amphotericin B, the endpoint is the complete inhibition of visible growth.[5]

Experimental Workflow for Broth Microdilution

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Dermatophyte Culture Dermatophyte Culture Inoculum Preparation Inoculum Preparation Dermatophyte Culture->Inoculum Preparation Inoculation of Plate Inoculation of Plate Inoculum Preparation->Inoculation of Plate Antifungal Stock Antifungal Stock Serial Dilutions Serial Dilutions Antifungal Stock->Serial Dilutions Serial Dilutions->Inoculation of Plate Incubation Incubation Inoculation of Plate->Incubation MIC Reading MIC Reading Incubation->MIC Reading Data Analysis Data Analysis MIC Reading->Data Analysis

Caption: Workflow for the broth microdilution antifungal susceptibility test.

B. Agar Disk Diffusion Method

The agar disk diffusion method is a simpler and more cost-effective alternative to broth microdilution for routine susceptibility testing.[18][19][20]

Experimental Protocol:

  • Media Preparation: Use Mueller-Hinton agar supplemented with 2% glucose and methylene (B1212753) blue for optimal results.

  • Inoculum Preparation: Prepare a dermatophyte suspension as described previously and adjust it to a 0.5 McFarland standard.

  • Inoculation: Evenly swab the surface of the agar plate with the standardized inoculum.[20]

  • Disk Application: Aseptically apply paper disks impregnated with known concentrations of antifungal agents to the agar surface.[10]

  • Incubation: Incubate the plates at 28-30°C for 5-7 days.[18][20]

  • Reading the Results: Measure the diameter of the zone of inhibition around each disk in millimeters. The interpretation of the zone sizes (susceptible, intermediate, or resistant) requires correlation with MIC data.[10]

Experimental Workflow for Agar Disk Diffusion

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Dermatophyte Culture Dermatophyte Culture Inoculum Preparation Inoculum Preparation Dermatophyte Culture->Inoculum Preparation Agar Plate Inoculation Agar Plate Inoculation Inoculum Preparation->Agar Plate Inoculation Antifungal Disk Application Antifungal Disk Application Agar Plate Inoculation->Antifungal Disk Application Incubation Incubation Antifungal Disk Application->Incubation Zone Measurement Zone Measurement Incubation->Zone Measurement Data Interpretation Data Interpretation Zone Measurement->Data Interpretation

Caption: Workflow for the agar disk diffusion antifungal susceptibility test.

V. Data Presentation and Interpretation

The results of antifungal susceptibility testing are typically presented as the MIC, which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. For a population of isolates, MIC data can be summarized as the MIC50 and MIC90, which represent the MIC values that inhibit 50% and 90% of the isolates, respectively.

A. Summary of MIC Ranges for Common Antifungals against Dermatophytes

The following table summarizes the MIC ranges of several common antifungal agents against various dermatophyte species as reported in the literature.

Antifungal AgentTrichophyton rubrum (µg/mL)Trichophyton mentagrophytes (µg/mL)Microsporum canis (µg/mL)
Terbinafine≤0.001 - 4.0≤0.001 - 2.00.004 - 0.25
Itraconazole0.015 - 2.00.015 - 1.00.03 - 1.0
Fluconazole0.25 - 640.125 - 640.5 - 64
Griseofulvin0.125 - 8.00.06 - 4.00.125 - 4.0
Ketoconazole0.015 - 2.00.015 - 1.00.03 - 1.0

Note: MIC ranges can vary significantly between studies due to methodological differences.

VI. Mechanisms of Antifungal Resistance in Dermatophytes

Understanding the molecular mechanisms of antifungal resistance is crucial for the development of new therapeutic strategies. The primary mechanisms of resistance in dermatophytes include alterations in the drug target, and increased drug efflux.

A. Target Site Mutations

Mutations in the genes encoding the target enzymes of antifungal drugs can lead to reduced drug binding and efficacy. A prominent example is the development of resistance to terbinafine, which targets the enzyme squalene (B77637) epoxidase.[2] Point mutations in the squalene epoxidase gene (ERG1) can result in amino acid substitutions that confer resistance.[9] Similarly, mutations in the ERG11 gene, which encodes lanosterol (B1674476) 14-α-demethylase, are associated with azole resistance.

B. Drug Efflux Pumps

Overexpression of efflux pumps, particularly those belonging to the ATP-binding cassette (ABC) transporter superfamily, is a common mechanism of multidrug resistance in fungi.[8][19] These transporters actively pump antifungal agents out of the fungal cell, reducing the intracellular drug concentration to sub-inhibitory levels.[19]

Signaling Pathway for Antifungal Resistance

Antifungal_Resistance_Pathway cluster_drug_action Antifungal Drug Action cluster_resistance Resistance Mechanisms Antifungal Drug Antifungal Drug Target Enzyme Target Enzyme Antifungal Drug->Target Enzyme Inhibits Ergosterol Synthesis Ergosterol Synthesis Target Enzyme->Ergosterol Synthesis Catalyzes Cell Membrane Integrity Cell Membrane Integrity Ergosterol Synthesis->Cell Membrane Integrity Maintains Fungal Cell Death Fungal Cell Death Cell Membrane Integrity->Fungal Cell Death Target Gene Mutation Target Gene Mutation Reduced Drug Binding Reduced Drug Binding Target Gene Mutation->Reduced Drug Binding Reduced Drug Binding->Target Enzyme Alters ABC Transporter Upregulation ABC Transporter Upregulation Increased Drug Efflux Increased Drug Efflux ABC Transporter Upregulation->Increased Drug Efflux Increased Drug Efflux->Antifungal Drug Removes

Caption: Mechanisms of antifungal resistance in dermatophytes.

References

Application Notes and Protocols for Efinaconazole Analogue-1 in Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the significance and analytical control of Efinaconazole analogue-1, a known impurity and critical quality attribute in the manufacturing of the antifungal drug Efinaconazole. The provided protocols are intended to guide quality control laboratories in the identification and quantification of this analogue to ensure the safety, efficacy, and stability of Efinaconazole drug products.

This compound, chemically identified as 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole methanesulfonate, is a process-related impurity that must be monitored and controlled within acceptable limits as per regulatory requirements.[1][2] Its presence in the final drug product can impact the overall purity and potentially the safety profile of the medication. Therefore, robust analytical methods are essential for its accurate determination.

Analytical Method: Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

A stability-indicating RP-HPLC method is the recommended approach for the simultaneous determination of Efinaconazole and its related substances, including this compound. This method is designed to separate the active pharmaceutical ingredient (API) from its impurities and degradation products, ensuring that the analytical results are specific and accurate.

The following protocol is a representative method adapted from established stability-indicating HPLC assays for Efinaconazole.[1][3][4] It is crucial to validate this method in your laboratory to ensure its suitability for your specific product matrix and instrumentation.

Experimental Protocol: Determination of Efinaconazole and this compound by RP-HPLC

1. Objective:

To quantify Efinaconazole and identify and quantify the related substance, this compound, in bulk drug substance and pharmaceutical formulations using a stability-indicating RP-HPLC method.

2. Materials and Reagents:

  • Efinaconazole Reference Standard

  • This compound Reference Standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) (KH2PO4) (Analytical grade)

  • Orthophosphoric acid (for pH adjustment)

  • Water (HPLC grade)

3. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or Binary pump

    • Autosampler

    • Column oven

    • UV-Vis or Photodiode Array (PDA) detector

4. Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.01 M KH2PO4 buffer (pH adjusted to 5.5 with orthophosphoric acid)
Mobile Phase B Acetonitrile
Gradient Program A gradient program is often employed for optimal separation of impurities. A typical starting condition could be 90:10 (A:B), transitioning to a higher organic phase concentration to elute more retained impurities. A specific gradient is provided in the table below.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time Approximately 30 minutes to ensure elution of all components.

Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
09010
57030
154060
254060
269010
309010

5. Preparation of Solutions:

  • Buffer Preparation (Mobile Phase A): Dissolve 1.36 g of KH2PO4 in 1000 mL of HPLC grade water. Adjust the pH to 5.5 with diluted orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution of Efinaconazole: Accurately weigh and dissolve about 25 mg of Efinaconazole Reference Standard in a 25 mL volumetric flask with a suitable diluent (e.g., a mixture of acetonitrile and water, 50:50 v/v).

  • Standard Stock Solution of this compound: Accurately weigh and dissolve about 10 mg of this compound Reference Standard in a 100 mL volumetric flask with the diluent.

  • System Suitability Solution: Prepare a solution containing a known concentration of Efinaconazole (e.g., 100 µg/mL) and this compound (e.g., 1 µg/mL) from the stock solutions.

  • Sample Preparation (for a 10% topical solution): Accurately weigh a quantity of the topical solution equivalent to 100 mg of Efinaconazole into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute as necessary to achieve a final concentration within the linear range of the method.

6. System Suitability:

Inject the system suitability solution. The system is deemed suitable for use if the following criteria are met:

  • Tailing factor for the Efinaconazole peak: Not more than 2.0.

  • Theoretical plates for the Efinaconazole peak: Not less than 2000.

  • Resolution between Efinaconazole and this compound peaks: Not less than 2.0.

  • Relative Standard Deviation (RSD) for replicate injections: Not more than 2.0%.

7. Data Analysis:

Identify the peaks of Efinaconazole and this compound based on their retention times compared to the reference standards. Calculate the amount of this compound in the sample using the external standard method.

Data Presentation

The performance of the HPLC method should be validated according to ICH guidelines.[5] A summary of typical validation parameters is presented below.

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor≤ 2.0
Theoretical Plates≥ 2000
Resolution≥ 2.0
RSD of Peak Area≤ 2.0%

Table 2: Method Validation Data for this compound

ParameterResult
Linearity Range 0.5 - 5 µg/mL
Correlation Coefficient (r²) ≥ 0.998
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantitation (LOQ) ~0.5 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) ≤ 2.0%

Note: The values presented in Table 2 are representative and should be established during method validation in the user's laboratory.

Mandatory Visualizations

Quality_Control_Workflow cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing & Reporting Raw_Material Efinaconazole API / Topical Solution Sample_Weighing Accurate Weighing & Dissolution Raw_Material->Sample_Weighing Dilution Serial Dilution to Working Concentration Sample_Weighing->Dilution HPLC_System HPLC System with C18 Column Dilution->HPLC_System Injection Method_Parameters Gradient Elution UV Detection @ 210 nm Chromatogram Obtain Chromatogram HPLC_System->Chromatogram Peak_Integration Peak Identification & Integration Chromatogram->Peak_Integration Quantification Quantification of Efinaconazole & Analogue-1 Peak_Integration->Quantification Report Generate Certificate of Analysis Quantification->Report

Caption: Experimental workflow for the quality control analysis of Efinaconazole.

Signaling_Pathway Efinaconazole_API Efinaconazole API Synthesis_Process Chemical Synthesis Efinaconazole_API->Synthesis_Process Analogue_1 This compound (Impurity) Synthesis_Process->Analogue_1 Finished_Product Efinaconazole Topical Solution Synthesis_Process->Finished_Product QC_Testing Quality Control Testing (HPLC) Finished_Product->QC_Testing Specification Specification Check QC_Testing->Specification Release Product Release Rejection Product Rejection Specification->Release Pass Specification->Rejection Fail

Caption: Logical relationship of this compound in quality control.

References

Troubleshooting & Optimization

Efinaconazole Synthesis: A Technical Support Guide to Impurity Identification and Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed guidance for researchers, scientists, and drug development professionals working with efinaconazole (B1671126). It offers troubleshooting advice and answers to frequently asked questions regarding the identification and control of impurities during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of impurities encountered during efinaconazole synthesis?

During the synthesis of efinaconazole, several types of impurities can arise. These are broadly categorized as:

  • Process-Related Impurities: These are byproducts formed during the chemical reactions. Key examples include diastereomers, regioisomers, and products from side-reactions like the formation of adducts or the rearrangement of intermediates.[1]

  • Degradation Products: These impurities form when the active pharmaceutical ingredient (API) is exposed to stress conditions such as light, heat, or oxidizing agents.[2][3] Efinaconazole has been shown to be particularly susceptible to oxidation.[2]

  • Starting Material & Intermediates: Unreacted starting materials or key intermediates, such as the epoxide intermediate or 4-methylenepiperidine (B3104435), can be carried through the process.

  • Residual Solvents: Solvents used in the manufacturing process may remain in trace amounts in the final product.

Q2: An unknown peak has appeared in my HPLC chromatogram. What is the general workflow for identifying it?

The appearance of an unknown peak requires a systematic investigation to identify its structure and origin. The general workflow involves detection, quantification, and structural elucidation. Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (LC-MS) are crucial for detecting and quantifying these impurities to ensure that efinaconazole meets strict safety and quality standards.[2]

G cluster_0 Phase 1: Detection & Quantification cluster_1 Phase 2: Identification cluster_2 Phase 3: Control Strategy A Unknown Peak Detected in HPLC B Determine Relative Retention Time (RRT) A->B C Quantify Peak Area (% Area) B->C D Compare Against Specification Limits C->D E Perform LC-MS Analysis D->E If > Identification Threshold F Determine Molecular Weight (m/z) E->F G Propose Potential Structures F->G H Synthesize or Isolate Impurity Standard G->H I Confirm Structure (e.g., NMR, Co-injection) H->I J Investigate Root Cause (Process Step, Reagent, Stability) I->J K Optimize Process Parameters J->K L Implement In-Process Controls K->L M Update Drug Substance Specification L->M

Fig 1. Workflow for unknown impurity identification and control.

Q3: How can process parameters be modified to control impurity formation?

Controlling process parameters is a critical strategy for minimizing impurities. Key adjustments include:

  • Temperature: Lowering the reaction temperature can significantly reduce the formation of certain byproducts. For instance, decreasing the temperature of the final ring-opening reaction from 81-83 °C to 65-70 °C has been shown to reduce the level of a specific impurity (Impurity C) to below 0.02%.[1]

  • Stoichiometry: The ratio of reactants can be optimized. Using a large excess of a reactant like 4-methylenepiperidine can sometimes lead to the formation of adducts or substitution products.[1] Reducing the excess amount can minimize these side reactions.

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the formation of both process-related and degradation impurities.[1]

  • Atmosphere: For impurities formed via oxidation, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent their formation.[1]

Troubleshooting Guide

Problem / Observation Potential Cause Recommended Action
High levels of diastereomeric impurities (e.g., Impurity A, B) The stereoisomeric purity of the epoxide starting material is low.1. Source a higher purity starting material. 2. Implement a purification step (e.g., crystallization) for the key intermediate before the final step.
Presence of Impurity C (a des-fluoro piperidine (B6355638) adduct) High reaction temperature and/or a large excess of 4-methylenepiperidine.1. Reduce the reaction temperature to the 65-70 °C range. 2. Optimize the stoichiometry, reducing the equivalents of 4-methylenepiperidine used.[1]
Detection of Impurity F (Oxidative degradation product) Presence of oxygen during the reaction, especially with prolonged heating.1. Ensure the reaction is conducted under a strictly inert atmosphere (N₂ or Ar). 2. Minimize the reaction time at elevated temperatures. 3. Consider adding an antioxidant if compatible with the reaction chemistry.[1]
Variable results in impurity profile between batches Inconsistent quality of raw materials or lack of precise control over reaction parameters.1. Tighten specifications for all starting materials and reagents. 2. Calibrate all monitoring equipment (thermometers, pressure gauges). 3. Ensure robust mixing and heat transfer, especially during scale-up.

Summary of Known Efinaconazole Impurities

The following table summarizes common impurities identified during the synthesis of efinaconazole. Acceptance criteria are based on general ICH Q3A guidelines for new drug substances, as a specific public pharmacopeial monograph detailing impurity limits is not available. The thresholds are: Reporting Threshold (≥0.05%), Identification Threshold (≥0.10%), and Qualification Threshold (≥0.15%).

Impurity Name/TypePotential OriginTypical ICH LimitControl Strategy
Impurity A & B (Diastereomers)Impure stereoisomers of the epoxide starting material.[1]Specified; NMT 0.15%Use of highly pure starting materials; crystallization of intermediates.
Impurity C (Des-fluoro piperidine adduct)Side reaction from excess 4-methylenepiperidine at high temperature.[1]Specified; NMT 0.15%Lower reaction temperature; reduce excess of 4-methylenepiperidine.
Impurity D (Efinaconazole-epoxide adduct)Side reaction between the product and the epoxide starting material.[1]Specified; NMT 0.15%Control stoichiometry and reaction time.
Impurity E (Rearrangement product)Rearrangement of the epoxide intermediate under strong alkaline conditions.[1]Specified; NMT 0.15%Careful control of pH and base concentration.
Impurity F (Oxidation product)Oxidation of the tertiary alcohol group in efinaconazole.[1]Specified; NMT 0.15%Use of inert atmosphere; limit reaction time and temperature.
Any Unspecified Impurity VariousNMT 0.10%General process optimization and purification.
Total Impurities All sourcesNMT 1.0%Final crystallization and purification of the API.

NMT: Not More Than

Key Experimental Protocols

HPLC-UV Method for Impurity Profiling

This method is adapted from published literature for the separation and quantification of efinaconazole and its process-related impurities.[1]

  • Instrumentation: High-Performance Liquid Chromatography system with a UV detector.

  • Column: Agilent Eclipse Plus C18, 100 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.01 mol/L potassium phosphate (B84403) buffer (KH₂PO₄-K₃PO₄) in Methanol/Water (8:92 v/v).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0 83 17

    | 50 | 30 | 70 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the efinaconazole sample in a suitable diluent (e.g., Acetonitrile/Water 50:50) to a final concentration of approximately 1 mg/mL.

Forced Degradation Study Protocol

To investigate potential degradation products, stress studies are performed according to ICH guidelines.

  • Acid Hydrolysis: Dissolve the sample (1 mg/mL) in 0.1 N HCl and heat at 80°C for several hours. Neutralize before injection.[4]

  • Base Hydrolysis: Dissolve the sample (1 mg/mL) in 0.1 N NaOH and heat at 80°C. Neutralize before injection.

  • Oxidative Degradation: Treat the sample solution (1 mg/mL) with 3% hydrogen peroxide (H₂O₂) at room temperature.[2]

  • Thermal Degradation: Expose the solid API to dry heat (e.g., 60-80°C) for an extended period.[2]

  • Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm) and visible light.

  • Analysis: Analyze all stressed samples using the validated stability-indicating HPLC method (Protocol 1) and an LC-MS system to identify the mass of any new degradation peaks.

Efinaconazole Synthetic Pathway and Impurity Formation

The synthesis of efinaconazole typically involves the nucleophilic ring-opening of a chiral epoxide intermediate by 4-methylenepiperidine. Several impurities can be generated during this key step.

G Epoxide (2R,3S)-Epoxide Intermediate Efinaconazole Efinaconazole (2R,3R)-Product Epoxide->Efinaconazole Main Reaction (Ring Opening) Piperidine 4-Methylenepiperidine Piperidine->Efinaconazole Impurity_C Impurity C (Des-fluoro Adduct) Efinaconazole->Impurity_C Side Reaction (Excess Piperidine, High Temp) Impurity_F Impurity F (Oxidation) Efinaconazole->Impurity_F Degradation (O₂, Heat) Impurity_A Impurity A/B (Diastereomers) Epoxide_Impurity Epoxide Stereoisomers Epoxide_Impurity->Impurity_A Reacts with Piperidine

Fig 2. Synthetic pathway highlighting key impurity origins.

References

Technical Support Center: Efinaconazole Analogue-1 Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting for common issues encountered during the synthesis of Efinaconazole analogue-1, a novel triazole antifungal agent. The synthetic route is based on established methods for Efinaconazole, involving a key epoxide ring-opening step.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low Yield in Epoxide Ring-Opening Reaction

Question: My reaction of the triazole-epoxide precursor with the secondary amine nucleophile (4-methylenepiperidine analogue) is showing low conversion, with significant unreacted epoxide starting material remaining. What are the likely causes and solutions?[1]

Answer: Low conversion in the epoxide ring-opening step is a common challenge, often related to reaction conditions, reagent purity, and steric hindrance.

Potential Causes & Solutions:

  • Insufficient Reaction Temperature/Time: The ring-opening of a sterically hindered epoxide requires significant thermal energy. Standard heating at 80°C may result in incomplete reactions.[1]

    • Solution: Increase the reaction temperature. The use of microwave irradiation can dramatically improve yields and reduce reaction times. A temperature of 120°C under microwave conditions has been shown to drive the reaction to completion.[1]

  • Reagent Stoichiometry and Purity: An insufficient excess of the amine nucleophile or the presence of moisture can hinder the reaction.

    • Solution: Ensure all reagents and solvents are anhydrous.[2][3] Use a larger excess of the amine nucleophile (e.g., 7 equivalents) to ensure the reaction equilibrium favors the product.[4]

  • Base and Solvent System: The choice of base and solvent is critical for promoting the nucleophilic attack.

    • Solution: Aprotic polar solvents like Acetonitrile (B52724) or THF are often effective.[2][3] The use of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), can facilitate the reaction, especially when using the hydrochloride salt of the amine.[2][3] The addition of a Lewis acid or metal species like MgCl₂ can also promote the reaction.[2][3]

Condition Temperature (°C) Time (h) Yield (%) Reference
Conventional Heating (Ethanol)802444J. Org. Chem. 2014, 79, 3272–3278[1]
Microwave Irradiation (Ethanol)120690J. Org. Chem. 2014, 79, 3272–3278[1]
DIPEA / MgCl₂ (Acetonitrile)65-70Not SpecifiedHighUS Patent 10,626,102 B2[2]

Table 1. Comparison of reaction conditions for the Efinaconazole synthesis key step.

Issue 2: Formation of Diol Impurity

Question: During the analysis of my crude product from the epoxide opening step, I've identified a significant diol impurity corresponding to the hydrolysis of my epoxide starting material. How can I prevent this?

Answer: The formation of a 1,2-diol is a classic side reaction that occurs when the epoxide reacts with water instead of the intended amine nucleophile.[5] This is typically caused by residual moisture in the reaction.

Prevention and Mitigation:

  • Anhydrous Conditions: The most critical factor is the rigorous exclusion of water from the reaction.

    • Solution: Dry all solvents using appropriate methods (e.g., molecular sieves, distillation). Ensure all glassware is oven-dried before use. Use freshly opened or properly stored anhydrous reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.[5]

  • Work-up Procedure: The reaction work-up can introduce water, leading to hydrolysis of any unreacted epoxide.

    • Solution: Quench the reaction with a non-aqueous workup if possible. If an aqueous quench is necessary, perform it at a low temperature (0°C) to minimize the rate of hydrolysis.[1]

Issue 3: Poor Stereoselectivity

Question: The stereocenter generated during the epoxide formation step shows a poor diastereomeric ratio (dr). How can I improve the stereoselectivity?

Answer: Achieving high stereoselectivity is crucial for the efficacy of triazole antifungals. The stereochemistry is often set during an early step, such as an asymmetric epoxidation or reduction.

Strategies for Improving Stereoselectivity:

  • Catalyst Selection: For reactions like asymmetric cyanosilylation of a ketone precursor, the choice of catalyst is paramount.

    • Solution: Chiral catalysts, such as those based on gadolinium, have been successfully used to create the desired stereocenter with high enantiomeric excess.[4]

  • Chiral Resolution: If a racemic or diastereomeric mixture is formed, it can be resolved.

    • Solution: Crystallization can be a powerful technique to isolate the desired stereoisomer. For Efinaconazole precursors, crystallization from acetonitrile has been shown to significantly improve the enantiomeric ratio.[4]

Method Initial Ratio (er or dr) Ratio After Resolution Reference
Asymmetric Cyanosilylation9:1 erNot ApplicableJ. Org. Chem. 2014, 79, 3272–3278[4]
Crystallization from MeCN84:16 dr>99:1 drJ. Org. Chem. 2014, 79, 3272–3278[4]

Table 2. Improvement of stereochemical purity.

Experimental Protocols

Optimized Microwave-Assisted Epoxide Ring-Opening

This protocol is adapted from a high-yield synthesis of Efinaconazole and is recommended for the synthesis of this compound.[1]

Reagents:

  • (2R,3S)-2-(2,4-difluorophenyl)-3-methyl-2-[(1H-1,2,4-triazol-1-yl)methyl]oxirane (1.0 equiv)

  • 4-methylenepiperidine (B3104435) analogue (7.0 equiv)

  • Anhydrous Ethanol

Procedure:

  • To a solution of the triazole-epoxide precursor (1.0 equiv) in anhydrous ethanol, add the 4-methylenepiperidine analogue (7.0 equiv).

  • Seal the reaction vessel and place it in a microwave reactor.

  • Stir the reaction mixture at 120°C for 6 hours.[1]

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the final product.

Visual Diagrams

Troubleshooting_Workflow start Low Yield or Impurity in Epoxide Opening Step analyze_crude Analyze Crude Product (LC-MS, NMR) start->analyze_crude check_reagents Verify Purity & Stoichiometry of Amine and Epoxide check_conditions Review Reaction Conditions (Temp, Time, Solvent) check_reagents->check_conditions optimize_conditions Increase Temp/Time (e.g., Microwave 120°C) Increase Amine excess check_conditions->optimize_conditions is_sm Unreacted Starting Material? analyze_crude->is_sm is_diol Diol Impurity Present? analyze_crude->is_diol is_sm->check_reagents Yes is_sm->is_diol No use_anhydrous Ensure Anhydrous Conditions (Dry Solvents/Reagents) Inert Atmosphere is_diol->use_anhydrous Yes end_node Improved Synthesis optimize_conditions->end_node use_anhydrous->end_node

Caption: Troubleshooting workflow for low yield and impurities.

Reaction_Pathways epoxide Triazole-Epoxide Precursor center1 epoxide->center1 center2 epoxide->center2 amine Amine Nucleophile amine->center1 water H₂O (Trace Moisture) water->center2 product Desired Product (this compound) side_product Side Product (1,2-Diol) center1->product Desired Pathway (Anhydrous, 120°C) center2->side_product Side Reaction (Hydrolysis)

Caption: Desired reaction vs. side reaction pathway.

References

Technical Support Center: Stabilizing Efinaconazole in Topical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the degradation of Efinaconazole (B1671126) in topical formulations.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Efinaconazole topical solution is developing a yellow discoloration over time. What is causing this and how can I prevent it?

A1: Discoloration in Efinaconazole solutions is a common sign of oxidative degradation. This can be triggered by exposure to light, heat, or the presence of metal ions which can catalyze oxidative reactions.

Troubleshooting Steps:

  • Incorporate an Antioxidant: The most effective way to prevent oxidative degradation is by adding an antioxidant to your formulation. Butylated hydroxytoluene (BHT) is a commonly used and effective antioxidant for Efinaconazole.[1][2]

  • Add a Chelating Agent: Metal ions can initiate and propagate oxidative degradation. Including a chelating agent like ethylenediaminetetraacetic acid (EDTA) or its salts, or diethylenetriamine (B155796) pentaacetic acid (DTPA), will sequester these metal ions and enhance stability.[2][3]

  • Control pH: Maintaining an optimal pH can also contribute to stability. The use of a pH-adjusting agent like citric acid has been shown to improve the stability of Efinaconazole formulations.[2][3]

  • Optimize Storage Conditions: Store the formulation in a cool, dark place to minimize exposure to heat and light, which can accelerate degradation.

Q2: I am observing a decrease in the potency of my Efinaconazole formulation during stability studies. What are the likely degradation pathways?

A2: Efinaconazole can degrade through several pathways, primarily hydrolysis (acid and alkaline), oxidation, and photolysis.[4][5] Forced degradation studies are crucial to identify the specific vulnerabilities of your formulation.

Troubleshooting Flowchart:

Troubleshooting Efinaconazole Degradation start Potency Loss Detected check_discoloration Is there discoloration? start->check_discoloration yes_discoloration Likely Oxidative Degradation check_discoloration->yes_discoloration Yes no_discoloration Consider Hydrolysis or Photolysis check_discoloration->no_discoloration No add_antioxidant Add Antioxidant (e.g., BHT) yes_discoloration->add_antioxidant check_ph Is the formulation pH extreme? no_discoloration->check_ph add_chelating_agent Add Chelating Agent (e.g., EDTA) add_antioxidant->add_chelating_agent control_ph Control pH (e.g., Citric Acid) add_chelating_agent->control_ph protect_from_light Protect from Light control_ph->protect_from_light yes_ph Likely Hydrolytic Degradation check_ph->yes_ph Yes no_ph Consider Photolytic Degradation check_ph->no_ph No adjust_ph Adjust pH to optimal range yes_ph->adjust_ph uv_exposure Was the formulation exposed to UV light? no_ph->uv_exposure yes_uv Likely Photolytic Degradation uv_exposure->yes_uv Yes use_uv_protectant_packaging Use UV-protectant packaging yes_uv->use_uv_protectant_packaging

Caption: Troubleshooting logic for Efinaconazole degradation.

Q3: What are the recommended concentrations for stabilizers in an Efinaconazole topical formulation?

A3: The optimal concentration of stabilizers can depend on the specific formulation (e.g., solution, gel). However, based on existing literature, the following ranges are a good starting point:

StabilizerConcentration Range (% w/w)Reference
Butylated Hydroxytoluene (BHT)0.01% to 2%[1]
EDTA or its salts0.0001% to 1%[1]
Citric Acid0.1% to 1%[1]

Note: The amount of EDTA may need to be higher in gel formulations or those with higher water content compared to non-aqueous or low-water content formulations.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for subjecting an Efinaconazole formulation to stress conditions to identify potential degradation products and pathways.

Objective: To evaluate the stability of Efinaconazole under various stress conditions.

Materials:

  • Efinaconazole topical formulation

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • 3-30% Hydrogen Peroxide (H₂O₂)

  • Calibrated oven

  • Photostability chamber

  • RP-HPLC system with a UV detector

  • C18 column

Methodology:

  • Acid Hydrolysis: Mix the Efinaconazole formulation with 0.1 N HCl and heat at 80°C for a specified duration (e.g., 3 hours).[4]

  • Alkaline Hydrolysis: Mix the Efinaconazole formulation with 0.1 N NaOH and heat at 80°C for a specified duration.

  • Oxidative Degradation: Treat the Efinaconazole formulation with a solution of hydrogen peroxide (concentration range 3-30%) at room temperature.[6]

  • Thermal Degradation: Store the Efinaconazole formulation in a calibrated oven at an elevated temperature (e.g., 65°C) for a defined period.[2]

  • Photolytic Degradation: Expose the Efinaconazole formulation to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: At predetermined time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase. Analyze the samples using a validated stability-indicating RP-HPLC method to quantify the remaining Efinaconazole and detect any degradation products.[4][7]

Workflow for Forced Degradation Study:

Forced Degradation Workflow start Efinaconazole Formulation stress_conditions Stress Conditions (Acid, Base, Oxidation, Heat, Light) start->stress_conditions sampling Sample at Time Points stress_conditions->sampling neutralization Neutralize (if needed) sampling->neutralization dilution Dilute with Mobile Phase neutralization->dilution hplc_analysis RP-HPLC Analysis dilution->hplc_analysis data_analysis Quantify Efinaconazole & Degradants hplc_analysis->data_analysis

Caption: Workflow for conducting a forced degradation study.

Protocol 2: Stability-Indicating RP-HPLC Method

This protocol provides a general framework for developing an RP-HPLC method to separate and quantify Efinaconazole from its degradation products.

Objective: To develop and validate a stability-indicating RP-HPLC method for Efinaconazole.

Chromatographic Conditions (Example):

  • Column: Enable C18 (or equivalent)[4]

  • Mobile Phase: A mixture of methanol (B129727) and 0.01 M potassium dihydrogen phosphate (B84403) buffer (pH 5.5) in a 90:10 (v/v) ratio.[4]

  • Flow Rate: 2 mL/min[4]

  • Detection Wavelength: 210 nm[4]

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Methodology:

  • Standard Preparation: Prepare a stock solution of Efinaconazole reference standard in the mobile phase. Prepare a series of working standard solutions by diluting the stock solution to cover a linear range (e.g., 25-125 µg/mL).[4]

  • Sample Preparation: Accurately weigh a portion of the Efinaconazole formulation, dissolve it in the mobile phase, and sonicate to ensure complete dissolution. Dilute to a final concentration within the linear range.[4][7]

  • Forced Degradation Sample Preparation: Prepare samples from the forced degradation study as described in Protocol 1.

  • Chromatography: Inject the standard solutions, sample solutions, and degraded sample solutions into the HPLC system.

  • Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve the Efinaconazole peak from all degradation product peaks.

Signaling Pathways & Logical Relationships

Efinaconazole Degradation Pathways:

Efinaconazole Degradation Pathways efinaconazole Efinaconazole hydrolysis Hydrolysis (Acid/Base) efinaconazole->hydrolysis oxidation Oxidation (Peroxides, Metal Ions, Light) efinaconazole->oxidation photolysis Photolysis (UV Light) efinaconazole->photolysis degradation_products Degradation Products hydrolysis->degradation_products oxidation->degradation_products photolysis->degradation_products

Caption: Major degradation pathways for Efinaconazole.

Data Presentation

Table 1: Summary of Stability Data for a Stabilized Efinaconazole Formulation

The following table summarizes the stability of an optimized Efinaconazole (EFN) topical solution (EFN-K) containing butylated hydroxytoluene (BHT), diethylenetriamine pentaacetic acid (DTPA), and citric acid after storage at 65°C.

Time (Weeks)AppearanceEFN Content (%)Reference
0Clear, colorless100[2]
1Clear, colorless99.5[2]
2Clear, colorless99.1[2]
3Clear, colorless98.7[2]
4Clear, colorless98.2[2]

This data demonstrates that the inclusion of an antioxidant (BHT), a chelating agent (DTPA), and a pH-adjusting agent (citric acid) significantly improves the stability of the Efinaconazole formulation, even under accelerated conditions.[2][3]

References

Technical Support Center: Synthesis of Novel Triazole Antifungals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of novel triazole antifungals.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for creating novel triazole antifungals?

A1: The most prominent and versatile method for synthesizing 1,2,3-triazole derivatives is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] This reaction is highly reliable, regioselective for the 1,4-isomer, and can be performed under mild conditions.[1][3] For 1,5-disubstituted triazoles, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the preferred method.[3][4] Other methods include the traditional Huisgen 1,3-dipolar cycloaddition, which often requires higher temperatures and can produce a mixture of regioisomers, and syntheses involving amidines or hydrazones.[3][5][6]

Q2: How do triazole antifungals function biologically?

A2: Triazole antifungals inhibit the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase.[7] This enzyme is critical for the synthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[8][9] By disrupting ergosterol production, triazoles compromise the integrity of the cell membrane, leading to the inhibition of fungal growth or cell death.[7]

Q3: What are the most common methods for purifying triazole derivatives?

A3: The choice of purification technique depends on the properties of the specific triazole derivative. The most common methods are recrystallization, column chromatography (both normal and reverse-phase), and acid-base extraction.[10] For assessing the purity of the final product, Thin Layer Chromatography (TLC) offers a quick qualitative check, while High-Performance Liquid Chromatography (HPLC) is used for quantitative analysis.[10] The compound's structure is typically confirmed using NMR, IR spectroscopy, and Mass Spectrometry (MS).[10]

Q4: How can I remove residual copper catalyst from my reaction mixture?

A4: Residual metal catalysts from CuAAC reactions can be a significant impurity.[11] An effective method for removal is to wash the organic solution containing the product with an aqueous solution of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA).[11][12] This sequesters the metal ions into the aqueous phase, which can then be separated.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of triazole antifungals.

Issue 1: Very Low Yield of the Desired Triazole Product

Q: My synthesis is resulting in a very low yield. What are the common causes and how can I improve it?

A: Low yields are a frequent challenge and can stem from several factors.[5]

  • Incomplete Reaction: The reaction may not be proceeding to completion due to insufficient reaction time, improper temperature, or inactive reagents/catalyst.

    • Solution: Monitor the reaction's progress using TLC or LC-MS. Consider increasing the reaction temperature or using microwave irradiation, which can significantly reduce reaction times and improve yields.[5][6] Ensure that all starting materials are pure and dry, as impurities like water can interfere with the reaction.[5] If using a catalyst, confirm it is fresh and active. For air-sensitive reactions, performing the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation and improve the outcome.[5]

  • Product Degradation: High reaction temperatures or extended reaction times, particularly in traditional thermal methods, can lead to the decomposition of starting materials or the final product.[5]

    • Solution: Employing microwave irradiation can provide rapid, uniform heating, often increasing the yield by minimizing degradation.[5] If microwave synthesis is not an option, carefully optimize the reaction temperature and time to find a balance between reaction completion and product stability.

  • Purification Losses: A significant amount of the product can be lost during work-up and purification steps like extractions and column chromatography.[5]

    • Solution: Optimize the work-up procedure to minimize the number of steps. During column chromatography, select an eluent system that provides a clear separation and an Rf value of approximately 0.3-0.5 for the desired compound to ensure an efficient recovery.[10]

Issue 2: Formation of Side Products and Regioisomers

Q: My final product is impure, containing multiple spots on a TLC plate. How can I improve the selectivity?

A: The formation of multiple products often points to side reactions or a lack of regioselectivity.

  • Regioisomer Formation: The classic Huisgen 1,3-dipolar cycloaddition (a thermal reaction) often yields a mixture of 1,4- and 1,5-disubstituted triazoles because the reaction is not highly regioselective.[3]

    • Solution: To exclusively synthesize the 1,4-disubstituted isomer, use the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3] For the selective synthesis of the 1,5-disubstituted isomer, a Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is recommended.[3][13]

  • Side Reactions: In CuAAC reactions, the oxidation of the active Cu(I) catalyst to the inactive Cu(II) state can halt the reaction and lead to low yields.[14]

    • Solution: The reaction is often performed with an in-situ reduction of a Cu(II) source (like CuSO₄) using a reducing agent such as sodium ascorbate.[14][15] The addition of a stabilizing ligand, like tris-(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), protects the Cu(I) catalyst from oxidation and can accelerate the reaction.[12][14][15]

Issue 3: Purification Challenges

Q: I'm having difficulty purifying my triazole compound. It is either highly polar, or it "oils out" instead of crystallizing. What should I do?

A: Purification can be challenging, but several strategies can be employed.

  • Highly Polar Compounds: Standard silica (B1680970) gel chromatography can result in poor separation for very polar compounds.[11]

    • Solution: Consider using reverse-phase chromatography (C18).[11] Alternatively, for silica gel chromatography, modifying the eluent by adding a small amount of a more polar solvent (e.g., methanol) or a base (e.g., triethylamine) can improve the peak shape and separation.[11]

  • Product Oiling Out: The failure of a compound to crystallize, instead forming an oil, is often due to the presence of impurities that depress the melting point.[11]

    • Solution: First, ensure the product is as pure as possible via chromatography. For recrystallization, try dissolving the oil in a minimal amount of a good solvent and then slowly adding an "anti-solvent" (a solvent in which the compound is insoluble) dropwise until turbidity persists.[10] Inducing crystallization by scratching the inside of the flask with a glass rod or cooling the solution in an ice bath may also be effective.[10]

Data Summary Tables

Table 1: Impact of Reaction Parameters on Triazole Synthesis Yield This table summarizes general trends observed in optimizing triazole synthesis, inspired by orthogonal experimental design principles.[16]

ParameterCondition A (Lower Yield)Condition B (Higher Yield)Rationale
Reaction Temperature Sub-optimal (too low) or Excessive (causing degradation)Optimized (e.g., Room Temp for CuAAC, 60-150°C for others)Sufficient energy is needed to overcome the activation barrier without degrading reactants or products.[5][17]
Reaction Time Too short (incomplete reaction)Optimized (monitored by TLC/LC-MS)Allows the reaction to proceed to completion while minimizing the formation of degradation byproducts.[5]
Catalyst System Uncatalyzed (thermal)Cu(I) or Ru(II) CatalyzedCatalysts lower the activation energy, increase reaction rates, and provide high regioselectivity under mild conditions.[3][6]
Solvent Non-optimal polarityPolar, aprotic (e.g., DMF, DMSO) or aqueous systems for CuAACThe correct solvent ensures solubility of reagents and can influence reaction rates and selectivity.[3][4]

Table 2: Troubleshooting Common Purification Issues

IssuePotential Cause(s)Recommended Solution(s)
Compound won't crystallize Impurities present; Solution too dilute; Improper solvent choiceRe-purify by chromatography; Concentrate the solution; Add an anti-solvent; Cool to a lower temperature.[10]
Low recovery after recrystallization Compound is too soluble in the chosen solvent; Too much solvent was usedChoose a solvent where the compound is less soluble at room temperature; Use a minimal amount of hot solvent for dissolution.[10]
Streaking on silica gel column Compound is highly polar or acidic/basicAdd a modifier to the eluent (e.g., 1% methanol (B129727) or 0.5% triethylamine); Switch to reverse-phase chromatography.[11]
Product contains residual metal Incomplete removal of catalyst (e.g., Copper)Wash the organic layer with an aqueous solution of a chelating agent like EDTA.[11]

Detailed Experimental Protocols

Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general procedure for the synthesis of a 1,4-disubstituted 1,2,3-triazole.[14][15][18][19]

Materials:

  • Terminal Alkyne (1.0 eq)

  • Azide (B81097) (1.0 - 1.2 eq)

  • Copper(II) Sulfate (B86663) Pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

  • Sodium Ascorbate (5-10 mol%)

  • Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)

  • Organic solvent for extraction (e.g., Ethyl Acetate)

  • Brine

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve the terminal alkyne (1.0 eq) and the azide (1.1 eq) in the chosen solvent system (e.g., a 1:1 mixture of tert-butanol (B103910) and water).

  • Catalyst Addition: In a separate vial, prepare fresh aqueous solutions of Copper(II) Sulfate and Sodium Ascorbate. Add the Copper(II) Sulfate solution to the reaction flask, followed by the dropwise addition of the Sodium Ascorbate solution. The solution may change color upon addition of the ascorbate, indicating the reduction of Cu(II) to the active Cu(I) species.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alkyne spot has been consumed (typically 1-24 hours).

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate (B1210297) (3x).

  • Washing: Combine the organic layers and wash with water and then with brine to remove residual solvent and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure 1,4-disubstituted 1,2,3-triazole.[10]

Visualizations

experimental_workflow start Starting Materials (Azide + Alkyne) reaction CuAAC Reaction (CuSO4, NaAsc, Solvent) start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Column Chromatography or Recrystallization) workup->purification product Final Product (Pure Triazole) purification->product analysis Analysis (NMR, MS, HPLC) product->analysis

Caption: General experimental workflow for triazole synthesis via CuAAC.

troubleshooting_yield start Problem: Low Reaction Yield tlc Monitor Reaction by TLC/LC-MS start->tlc incomplete Incomplete Reaction: Starting Material Remains tlc->incomplete Analysis shows... complex Complex Mixture: Multiple Side Products tlc->complex Analysis shows... sol_incomplete Action: • Increase Temp/Time • Use Microwave • Check Reagent Purity incomplete->sol_incomplete sol_complex Action: • Optimize Temp • Use (Regio)selective Catalyst • Run Under Inert Atmosphere complex->sol_complex

Caption: Troubleshooting workflow for diagnosing low yield issues.

mechanism_of_action lanosterol Lanosterol enzyme Lanosterol 14α-demethylase (Fungal CYP51) lanosterol->enzyme Substrate ergosterol Ergosterol (Fungal Cell Membrane) enzyme->ergosterol Catalyzes Synthesis of triazole Triazole Antifungals inhibition triazole->inhibition inhibition->enzyme

Caption: Mechanism of action of triazole antifungals in the ergosterol pathway.

References

Minimizing byproduct formation in Efinaconazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Efinaconazole (B1671126) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of Efinaconazole, with a focus on minimizing byproduct formation and maximizing yield and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of Efinaconazole.

Q1: We are observing a significant amount of a diastereomeric impurity (Impurity A) in our final product. What is the likely cause and how can we minimize it?

A1: The presence of the diastereomeric impurity, (2S,3S)-2-(2,4-difluorophenyl)-3-(4-methylenepiperidin-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol (Impurity A), typically arises from the presence of the corresponding diastereomeric epoxide starting material, (2S,3S)-2-(2,4-difluorophenyl)-3-methyl-2-[(1H-1,2,4-triazol-1-yl)methyl]oxirane.

Troubleshooting Steps:

  • Analyze Starting Material Purity: Carefully analyze the purity of your epoxide starting material using a suitable chiral chromatography method to quantify the level of the undesired diastereomer.

  • Optimize Epoxide Synthesis: If the starting material contains a high level of the diastereomeric impurity, revisit the synthetic step for the epoxide to improve its diastereoselectivity.

  • Purification Strategy: While prevention is ideal, Impurity A can be removed through crystallization. A study has shown that crystallization from an ethanol-water mixture can effectively reduce the level of this impurity.[1]

Q2: Our reaction is sluggish, and we are seeing a significant amount of unreacted epoxide starting material even after prolonged reaction times. How can we improve the reaction rate?

A2: A sluggish reaction rate in the ring-opening of the epoxide with 4-methylenepiperidine (B3104435) can be due to several factors.

Troubleshooting Steps:

  • Reaction Temperature: The reaction is sensitive to temperature. One study noted that at 80°C, 51% of the epoxide remained unreacted after 24 hours.[2] Increasing the temperature can significantly accelerate the reaction.

  • Microwave Irradiation: The use of microwave irradiation has been shown to dramatically reduce reaction times and improve yields. For instance, heating at 120°C under microwave irradiation resulted in a 90% yield in one study.[2]

  • Solvent Choice: The choice of solvent can influence the reaction rate. Aprotic solvents like acetonitrile (B52724) or tetrahydrofuran (B95107) are commonly used.[3][4]

  • Catalyst/Promoter: The presence of a metal species can promote the reaction.[3] Ensure that the appropriate promoter is used and that it is of good quality.

Q3: We have identified an impurity with a mass corresponding to the hydrolysis of the epoxide starting material. What causes this and how can it be prevented?

A3: The hydrolysis of the epoxide, leading to the formation of a diol byproduct, is a common issue, particularly when using metal hydroxides to generate the 4-methylenepiperidine free base in situ.[3] The presence of water in the reaction mixture competes with the 4-methylenepiperidine in the epoxide ring-opening.[3]

Troubleshooting Steps:

  • Anhydrous Conditions: It is crucial to maintain strictly anhydrous conditions throughout the reaction.[3] Ensure all solvents and reagents are thoroughly dried.

  • Base Selection: Avoid using strong aqueous bases that introduce water into the reaction. The use of neutralizing agents like N,N-diisopropylethylamine (DIPEA) in combination with a Lewis acid like anhydrous magnesium chloride (MgCl₂) can generate the free base without producing water.[3]

  • Pre-formation of Free Base: Consider preparing and isolating the 4-methylenepiperidine free base separately before adding it to the reaction mixture to avoid the in-situ generation of water.

Q4: An oxidative impurity (Impurity F) has been detected in our product, especially during scale-up. What is the source of this impurity and how can we control it?

A4: The formation of an oxidative impurity, Efinaconazole-N-oxide, can occur due to the presence of trace amounts of oxygen, especially with prolonged heating.[1][5]

Troubleshooting Steps:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Degas Solvents: Degas all solvents prior to use to remove dissolved oxygen.

  • Minimize Reaction Time: Optimize the reaction conditions to reduce the overall reaction time, thereby minimizing the window for oxidation to occur.

  • Control Temperature: Avoid excessive temperatures or prolonged heating, as this can accelerate oxidation.[1]

Frequently Asked Questions (FAQs)

Q1: What are the critical process parameters to control during the synthesis of Efinaconazole to ensure high purity?

A1: The critical process parameters include:

  • Purity of Starting Materials: The diastereomeric purity of the epoxide is paramount.[1]

  • Anhydrous Conditions: The absence of water is crucial to prevent hydrolysis of the epoxide.[3]

  • Reaction Temperature: Temperature significantly impacts the reaction rate and can influence byproduct formation.[2]

  • Choice of Base/Neutralizing Agent: The base used to free the 4-methylenepiperidine should not introduce water.[3]

  • Inert Atmosphere: To prevent oxidation, the reaction should be carried out under an inert atmosphere.[1]

Q2: What is a suitable solvent for the final crystallization of Efinaconazole to achieve high purity?

A2: A mixture of ethanol (B145695) and water has been shown to be effective for the crystallization of Efinaconazole, providing high purity and good yield.[1] Methanol and water mixtures have also been used for purification.[6]

Q3: What are some of the common impurities that can be expected in the synthesis of Efinaconazole?

A3: Besides the diastereomeric and hydrolysis impurities, other potential byproducts include those arising from side reactions of the starting materials or intermediates. A comprehensive study has identified several impurities, including those resulting from the reaction with impurities in the 4-methylenepiperidine hydrochloride starting material and rearrangement products of the epoxide under strong alkaline conditions.[1]

Data Presentation

Table 1: Effect of Crystallization Solvent on Purity and Yield of Efinaconazole [1]

EntrySolvent System (v/v)Impurity A (%)Purity (%)Yield (%)
1Methanol-H₂O (2/2)0.0299.7592.2
2Ethanol-H₂O (2.5/2.5)0.0199.9695.6
3Isopropanol-H₂O (3/2)0.0299.8190.5
4Acetone-H₂O (2/2)0.0399.7385.2

Experimental Protocols

Protocol 1: Synthesis of Efinaconazole under Anhydrous Conditions [3]

  • To a stirred suspension of 4-methylenepiperidine hydrochloride in anhydrous acetonitrile, add N,N-diisopropylethylamine (DIPEA) and anhydrous magnesium chloride (MgCl₂).

  • Stir the mixture at room temperature for 1 hour.

  • Add a solution of 1-[[(2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiranyl]methyl]-1H-1,2,4-triazole in anhydrous acetonitrile to the suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by a suitable chromatographic method (e.g., HPLC).

  • Upon completion, cool the reaction mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by crystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Purification of Crude Efinaconazole via p-Toluenesulfonate Salt Formation [3]

  • Dissolve the crude Efinaconazole in ethanol.

  • Heat the solution to 50°C.

  • Add p-toluenesulfonic acid monohydrate (1.0 equivalent) at this temperature.

  • Heat the resulting suspension to reflux, then gradually cool to 0-5°C.

  • Filter the suspension and wash the solid with cold ethanol.

  • Dry the resulting p-toluenesulfonate salt under vacuum.

  • To release the free base, dissolve the salt in a mixture of ethanol and water.

  • Slowly add a 30% sodium hydroxide (B78521) solution until the pH reaches approximately 11.

  • Add water to precipitate the pure Efinaconazole.

  • Cool the suspension to 0-5°C, filter the solid, wash with water, and dry under vacuum.

Visualizations

Efinaconazole_Synthesis_Pathway Epoxide 1-[[(2R,3S)-2-(2,4-difluorophenyl)-3- methyloxiranyl]methyl]-1H-1,2,4-triazole Efinaconazole Efinaconazole Epoxide->Efinaconazole Ring Opening Piperidine 4-Methylenepiperidine Piperidine->Efinaconazole

Caption: Efinaconazole Synthesis Pathway.

Byproduct_Formation cluster_main Main Reaction cluster_byproducts Byproduct Formation Epoxide (2R,3S)-Epoxide Efinaconazole Efinaconazole Epoxide->Efinaconazole Hydrolysis_Product Epoxide Hydrolysis Product (Diol) Epoxide->Hydrolysis_Product Reacts with Piperidine 4-Methylenepiperidine Piperidine->Efinaconazole Oxidative_Impurity Impurity F (N-oxide) Efinaconazole->Oxidative_Impurity Oxidized by Diastereomeric_Epoxide (2S,3S)-Epoxide Impurity_A Impurity A (Diastereomer) Diastereomeric_Epoxide->Impurity_A Reacts with Piperidine Water Water (H₂O) Water->Hydrolysis_Product Oxygen Oxygen (O₂) Oxygen->Oxidative_Impurity

Caption: Major Byproduct Formation Pathways.

Troubleshooting_Workflow Start High Impurity Level Detected Identify_Impurity Identify Impurity (e.g., HPLC, LC-MS) Start->Identify_Impurity Impurity_A Diastereomeric Impurity? Identify_Impurity->Impurity_A Hydrolysis_Product Hydrolysis Product? Impurity_A->Hydrolysis_Product No Check_Epoxide_Purity Check Starting Epoxide Purity Impurity_A->Check_Epoxide_Purity Yes Oxidative_Impurity Oxidative Impurity? Hydrolysis_Product->Oxidative_Impurity No Use_Anhydrous_Conditions Ensure Anhydrous Conditions Hydrolysis_Product->Use_Anhydrous_Conditions Yes Use_Inert_Atmosphere Use Inert Atmosphere Oxidative_Impurity->Use_Inert_Atmosphere Yes Optimize_Crystallization Optimize Crystallization Check_Epoxide_Purity->Optimize_Crystallization Optimize_Base Optimize Base Selection Use_Anhydrous_Conditions->Optimize_Base Optimize_Reaction_Time Optimize Reaction Time & Temperature Use_Inert_Atmosphere->Optimize_Reaction_Time End Purity Improved Optimize_Crystallization->End Optimize_Base->End Optimize_Reaction_Time->End

Caption: Troubleshooting Workflow for Impurity Reduction.

References

Technical Support Center: Enhancing the Stability of Efinaconazole Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Efinaconazole analytical standards. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability and integrity of Efinaconazole during analytical testing. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.

Troubleshooting Guide

This guide provides solutions to common issues that may arise during the handling and analysis of Efinaconazole analytical standards.

Issue Potential Cause Recommended Solution
Unexpected Peaks in Chromatogram Degradation of Efinaconazole standard.Efinaconazole is susceptible to degradation under oxidative and thermal stress. Review the storage and handling conditions of your standard. Prepare fresh standards and compare the chromatograms. Refer to the Forced Degradation section to identify potential degradation products.
Contamination of the mobile phase or solvent.Prepare fresh mobile phase and solvents using high-purity reagents. Ensure all glassware is thoroughly cleaned.
Carry-over from previous injections.Implement a robust needle and column wash protocol between injections.
Peak Tailing or Fronting Inappropriate mobile phase pH.The mobile phase pH should be optimized. For basic compounds like Efinaconazole, a mobile phase pH that is at least 2 pH units away from the drug's pKa can improve peak shape.
Secondary interactions with the stationary phase.Use a high-purity, end-capped C18 column. The addition of a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can sometimes mitigate peak tailing.
Column overload.Reduce the injection volume or the concentration of the analytical standard.
Inconsistent Retention Times Fluctuation in mobile phase composition.Ensure the mobile phase is well-mixed and degassed. If using a gradient, ensure the pump is functioning correctly.
Temperature variations.Use a column oven to maintain a consistent temperature throughout the analysis.
Column degradation.If the column has been used extensively, especially with aggressive mobile phases, it may need to be replaced.
Loss of Analyte Response Adsorption of Efinaconazole to container surfaces.Use silanized glass vials or polypropylene (B1209903) vials for sample preparation and storage to minimize adsorption.
Degradation of the standard solution.Prepare fresh analytical standards more frequently. Store stock solutions at recommended low temperatures and protect from light.
Precipitation of Standard in Solution Poor solubility in the chosen solvent.Efinaconazole is practically insoluble in water but soluble in organic solvents like methanol (B129727), ethanol, and acetonitrile (B52724). Ensure the chosen solvent is appropriate and that the concentration does not exceed its solubility limit. Sonication may aid in dissolution.[1][2]
Change in temperature or solvent composition.Maintain consistent temperature for your solutions. When mixing solvents, ensure they are miscible and that the final composition maintains the solubility of Efinaconazole.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for Efinaconazole analytical standards?

A1: Solid Efinaconazole analytical standards should be stored at -20°C. Stock solutions prepared in a suitable organic solvent, such as methanol or acetonitrile, should be stored at 2-8°C and protected from light to minimize degradation. For long-term storage, aliquoting the stock solution can prevent repeated freeze-thaw cycles.

Q2: What are the primary degradation pathways for Efinaconazole?

A2: Efinaconazole is most susceptible to oxidative and thermal degradation. Significant degradation has been observed when exposed to hydrogen peroxide and high temperatures. It is relatively stable under acidic and photolytic conditions. One study showed a 46.78% degradation when heated, indicating its thermal lability.[3]

Q3: What solvents are recommended for preparing Efinaconazole analytical standard solutions?

A3: Methanol and acetonitrile are commonly used solvents for preparing Efinaconazole stock and working standard solutions for RP-HPLC analysis. Efinaconazole has good solubility in these organic solvents. For analytical methods, stock solutions are often prepared in methanol or a mixture of the mobile phase components.[1][4]

Q4: How can I prevent the degradation of my Efinaconazole standard during sample preparation and analysis?

A4: To minimize degradation, prepare solutions fresh daily if possible. Use high-purity solvents and protect solutions from direct light and high temperatures. Avoid strong oxidizing agents in your sample matrix. If the analysis involves elevated temperatures, minimize the time the sample is exposed to these conditions.

Q5: I see a small, unidentified peak eluting close to my Efinaconazole peak. What could it be?

A5: This could be a process-related impurity or a degradation product. Refer to the table of known impurities and degradation products below. If the peak does not match any known impurities, it may be a new degradation product. Consider performing stress testing on your standard to see if the peak increases under specific conditions (e.g., oxidation, heat) to help identify its origin.

Experimental Protocols

Protocol for Preparation of Efinaconazole Analytical Standard Solution

This protocol describes the preparation of a 1000 µg/mL stock solution and subsequent working standards for HPLC analysis.

Materials:

  • Efinaconazole reference standard

  • HPLC-grade methanol

  • Volumetric flasks (10 mL, 100 mL)

  • Calibrated analytical balance

  • Pipettes

Procedure:

  • Accurately weigh approximately 100 mg of the Efinaconazole reference standard.

  • Transfer the weighed standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol to the flask and sonicate for 10-15 minutes to dissolve the standard completely.

  • Allow the solution to return to room temperature.

  • Make up the volume to 100 mL with methanol and mix thoroughly. This is your 1000 µg/mL stock solution.

  • To prepare working standards, dilute the stock solution appropriately with the mobile phase. For example, to prepare a 100 µg/mL working standard, pipette 10 mL of the stock solution into a 100 mL volumetric flask and make up the volume with the mobile phase.

Protocol for Forced Degradation Studies

This protocol outlines the conditions for stress testing of Efinaconazole to identify potential degradation products and assess the stability-indicating nature of an analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.

1. Preparation of Stock Solution: Prepare a 1 mg/mL solution of Efinaconazole in a suitable solvent (e.g., methanol or a 50:50 mixture of acetonitrile and water).

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Heat the mixture at 80°C for 3 hours.[3]

    • Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 N NaOH.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Keep the mixture at room temperature for a specified period (e.g., 24 hours), monitoring for degradation.

    • Neutralize the solution with an appropriate volume of 0.1 N HCl.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for a specified period (e.g., 24 hours), protected from light.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation:

    • Place the solid Efinaconazole reference standard in a hot air oven at a controlled temperature (e.g., 105°C) for a specified duration (e.g., 24 hours).

    • Alternatively, heat a solution of Efinaconazole at a high temperature (e.g., 80°C) for a set time.

    • After exposure, allow the sample to cool to room temperature.

    • Prepare a 100 µg/mL solution in the mobile phase.

  • Photolytic Degradation:

    • Expose a solution of Efinaconazole (e.g., 1 mg/mL) to UV light (e.g., 254 nm) and/or visible light in a photostability chamber for a specified duration.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • After exposure, dilute the solution to a final concentration of 100 µg/mL with the mobile phase.

3. Analysis: Analyze the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Quantitative Data Summary

The following table summarizes the results from a forced degradation study on Efinaconazole, indicating the percentage of degradation under different stress conditions.

Stress Condition Reagent/Parameter Duration Temperature % Degradation
Acid Hydrolysis0.1 N HCl3 hours80°CNot specified, but degradation observed
Base Hydrolysis0.1 N NaOHNot specifiedRoom Temp.Not specified, but degradation observed
Oxidative Degradation3% H₂O₂Not specifiedRoom Temp.Not specified, but significant degradation observed
Thermal Degradation-4.7 minutesNot specified46.78%[3]
Photolytic DegradationUV/Visible LightNot specifiedRoom Temp.Minimal to no degradation observed

Visualizations

Ergosterol (B1671047) Biosynthesis Pathway and Efinaconazole's Mechanism of Action

Efinaconazole, a triazole antifungal, inhibits the enzyme lanosterol (B1674476) 14α-demethylase, a key enzyme in the fungal ergosterol biosynthesis pathway. This inhibition disrupts the production of ergosterol, an essential component of the fungal cell membrane, leading to fungal cell death.

Ergosterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP Squalene Squalene FPP->Squalene Squalene_epoxide Squalene-2,3-epoxide Squalene->Squalene_epoxide Lanosterol Lanosterol Squalene_epoxide->Lanosterol FF_MAS 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->FF_MAS Lanosterol 14α-demethylase Zymosterol Zymosterol FF_MAS->Zymosterol Fecosterol Fecosterol Zymosterol->Fecosterol Episterol Episterol Fecosterol->Episterol Ergosterol Ergosterol Episterol->Ergosterol Efinaconazole Efinaconazole Efinaconazole->Inhibition Inhibition->Lanosterol Inhibition

Caption: Mechanism of action of Efinaconazole in the ergosterol biosynthesis pathway.

Experimental Workflow for Forced Degradation Study

The following diagram illustrates the logical flow of a forced degradation study for an Efinaconazole analytical standard.

Forced_Degradation_Workflow Start Start: Prepare Efinaconazole Stock Solution Stress_Conditions Apply Stress Conditions Start->Stress_Conditions Acid Acid Hydrolysis (0.1 N HCl, 80°C) Stress_Conditions->Acid Hydrolytic Base Base Hydrolysis (0.1 N NaOH, RT) Stress_Conditions->Base Oxidation Oxidation (3% H₂O₂, RT) Stress_Conditions->Oxidation Oxidative Thermal Thermal (Heat) Stress_Conditions->Thermal Thermal Photolytic Photolytic (UV/Vis Light) Stress_Conditions->Photolytic Photolytic Analysis Analyze Samples by HPLC Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Data_Evaluation Evaluate Data: - % Degradation - Peak Purity - Mass Balance Analysis->Data_Evaluation End End: Stability Profile Data_Evaluation->End

Caption: Workflow for conducting a forced degradation study of Efinaconazole.

References

Addressing matrix effects in LC-MS analysis of Efinaconazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS analysis of Efinaconazole.

Troubleshooting Guide

This guide addresses specific issues that may arise during the LC-MS analysis of Efinaconazole, providing potential causes and actionable solutions.

Issue Potential Cause Recommended Solution
Poor Peak Shape or Tailing Suboptimal chromatographic conditions.Optimize the mobile phase composition and gradient. A typical mobile phase for Efinaconazole analysis consists of 0.1% formic acid in water and methanol.[1][2] Adjusting the gradient elution can improve peak shape.
Secondary interactions with the column.Use a high-quality column, such as a Thermo Hypersil Gold C18, which has been shown to provide good separation for Efinaconazole.[1][2]
Inconsistent Results or Poor Reproducibility Significant matrix effects (ion suppression or enhancement).Improve sample preparation to remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) or specialized phospholipid removal plates can be more effective than simple protein precipitation.[3]
Inadequate internal standard performance.Use a stable isotope-labeled (SIL) internal standard for Efinaconazole if available. If not, select an analog internal standard that co-elutes closely with Efinaconazole and experiences similar matrix effects.[4] Fluconazole has been successfully used as an internal standard for Efinaconazole analysis.[1][2]
Low Signal Intensity or Sensitivity Ion suppression from co-eluting matrix components, especially phospholipids.Enhance sample cleanup using methods like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). LLE with a suitable organic solvent has been demonstrated to be effective for plasma samples.[1][2]
Suboptimal ionization source parameters.Optimize ion source parameters such as capillary voltage, gas flow, and desolvation temperature to maximize Efinaconazole ionization and minimize the impact of the matrix.[5]
High Background Noise Contamination from the sample matrix or LC system.Implement a divert valve to direct the initial and final parts of the chromatographic run, which may contain high concentrations of salts and other matrix components, to waste instead of the mass spectrometer.[6]
Insufficiently clean sample extracts.Employ more rigorous sample preparation techniques. For complex matrices, consider advanced methods like HybridSPE, which specifically targets phospholipid removal.[3]

Frequently Asked Questions (FAQs)

1. What are matrix effects and how do they impact the LC-MS analysis of Efinaconazole?

Matrix effects are the alteration of ionization efficiency for a target analyte, such as Efinaconazole, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, tissue homogenate).[7] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[8]

2. How can I identify if my Efinaconazole analysis is affected by matrix effects?

Two common methods to assess matrix effects are:

  • Post-column infusion: A solution of Efinaconazole is continuously infused into the mass spectrometer after the analytical column. A blank matrix sample is then injected. Any dip or rise in the baseline signal at the retention time of interfering components indicates ion suppression or enhancement, respectively.[9][10]

  • Post-extraction spike: The response of Efinaconazole in a neat solution is compared to its response when spiked into a blank, extracted matrix sample. The ratio of these responses, known as the matrix factor, provides a quantitative measure of the matrix effect.[10]

3. Which sample preparation technique is best for minimizing matrix effects for Efinaconazole in biological samples?

The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity. While protein precipitation (PPT) is simple, it is often the least effective at removing matrix components.[3][11] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) generally provide cleaner extracts.[6][12] For Efinaconazole in plasma, LLE has been shown to be a successful approach.[1][2] For highly complex matrices or when significant phospholipid-based suppression is observed, more advanced techniques like HybridSPE may be beneficial.[3]

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

Technique Pros Cons Effectiveness in Phospholipid Removal
Protein Precipitation (PPT) Simple, fast, inexpensive.Least effective in removing matrix components, often leading to significant ion suppression.[11]Low
Liquid-Liquid Extraction (LLE) Provides cleaner extracts than PPT.Can be labor-intensive and may have lower recovery for polar analytes.Moderate to High
Solid-Phase Extraction (SPE) High selectivity and provides clean extracts.More complex and costly than PPT and LLE.High
HybridSPE Specifically targets and removes phospholipids.Higher cost.Very High[3]

4. What are the key considerations for selecting an internal standard for Efinaconazole analysis?

An ideal internal standard (IS) should mimic the analytical behavior of the analyte. The best choice is a stable isotope-labeled (SIL) version of Efinaconazole, as it has nearly identical physicochemical properties and will co-elute and experience the same matrix effects.[4] If a SIL-IS is not available, a structural analog that elutes close to Efinaconazole can be used.[13] Fluconazole has been successfully used as an internal standard in a validated LC-MS/MS method for Efinaconazole.[1][2]

5. How can chromatographic conditions be optimized to reduce matrix effects?

Optimizing chromatographic separation is a crucial step in mitigating matrix effects.[6] The goal is to separate the elution of Efinaconazole from co-eluting matrix components. This can be achieved by:

  • Adjusting the mobile phase gradient: A well-optimized gradient can improve the resolution between Efinaconazole and interfering peaks.

  • Using a suitable analytical column: A high-resolution column, such as a sub-2 µm particle size column, can enhance separation efficiency.[1][2]

  • Modifying the mobile phase composition: The addition of small amounts of additives like formic acid can improve peak shape and ionization efficiency.[1][2]

Experimental Protocols

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is based on a validated method for the determination of Efinaconazole in plasma.[1][2]

  • To 100 µL of plasma sample in a microcentrifuge tube, add 25 µL of the internal standard solution (e.g., Fluconazole in methanol).

  • Vortex the sample for 30 seconds.

  • Add 1 mL of a suitable organic extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 1 minute and inject into the LC-MS/MS system.

Visualizations

ExperimentalWorkflow cluster_sample_prep Sample Preparation (LLE) cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard (25 µL) plasma->add_is vortex1 Vortex (30s) add_is->vortex1 add_solvent Add Extraction Solvent (1 mL) vortex1->add_solvent vortex2 Vortex (5 min) add_solvent->vortex2 centrifuge Centrifuge (10,000 rpm, 10 min) vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute injection Inject into LC-MS/MS reconstitute->injection chromatography Chromatographic Separation injection->chromatography detection Mass Spectrometric Detection chromatography->detection data_processing Data Processing & Quantification detection->data_processing

Caption: Liquid-Liquid Extraction workflow for Efinaconazole analysis.

TroubleshootingLogic start Inconsistent or Inaccurate Results? check_me Assess Matrix Effects (Post-column infusion / Post-extraction spike) start->check_me me_present Matrix Effects Present? check_me->me_present improve_sp Improve Sample Preparation (e.g., SPE, HybridSPE) me_present->improve_sp Yes no_me Investigate Other Factors (e.g., Instrument performance, standard stability) me_present->no_me No optimize_chrom Optimize Chromatography improve_sp->optimize_chrom use_sil_is Use Stable Isotope-Labeled IS optimize_chrom->use_sil_is revalidate Re-evaluate Method Performance use_sil_is->revalidate

Caption: Decision tree for troubleshooting matrix effects in Efinaconazole analysis.

References

Technical Support Center: Refining Purification Techniques for Efinaconazole Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Efinaconazole and its analogues. The following sections offer detailed methodologies, data summaries, and visual workflows to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed to provide rapid assistance for common issues encountered during the purification of Efinaconazole analogues. The questions are categorized by the purification technique.

Chiral High-Performance Liquid Chromatography (HPLC)

Q1: I am observing poor separation between the diastereomers/enantiomers of my Efinaconazole analogue. What are the likely causes and how can I improve the resolution?

A1: Poor resolution in chiral HPLC is a common challenge. The primary causes include an inappropriate choice of chiral stationary phase (CSP), a suboptimal mobile phase composition, or incorrect chromatographic parameters.

Troubleshooting Steps:

  • Chiral Stationary Phase (CSP) Selection: The choice of CSP is critical for separating stereoisomers. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® OD, OJ, AD), are often effective for separating azole antifungal enantiomers and diastereomers. If you are not achieving adequate separation, consider screening different types of CSPs.

  • Mobile Phase Optimization:

    • Normal-Phase: For normal-phase chromatography, the mobile phase typically consists of a non-polar solvent like hexane (B92381) or heptane (B126788) with a polar modifier, usually an alcohol (e.g., isopropanol, ethanol). Systematically vary the type and percentage of the alcohol modifier. Small changes can have a significant impact on selectivity.

    • Additives: For basic compounds like Efinaconazole and its analogues, adding a small amount of a basic modifier like diethylamine (B46881) (DEA) to the mobile phase can improve peak shape and resolution.

  • Flow Rate Adjustment: Chiral separations are often more sensitive to flow rate than achiral separations. A lower flow rate can sometimes enhance resolution by allowing more time for interactions between the analytes and the CSP.

  • Temperature Control: Temperature can significantly influence chiral recognition. Experiment with different column temperatures (e.g., 15°C, 25°C, 40°C) as this can alter the conformation of the CSP and the analyte, leading to improved separation.

Q2: My peaks are tailing. What could be the cause and how do I fix it?

A2: Peak tailing in the HPLC analysis of Efinaconazole analogues is often due to secondary interactions between the basic nitrogen atoms in the molecule and acidic silanol (B1196071) groups on the silica-based stationary phase.

Troubleshooting Steps:

  • Mobile Phase Additive: The most common solution is to add a basic competitor to the mobile phase, such as 0.1% DEA. This will saturate the active sites on the stationary phase, reducing the unwanted interactions that cause tailing.

  • Column Choice: Consider using a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.

  • Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample.

Crystallization

Q1: My Efinaconazole analogue is not crystallizing from the solution, even after cooling. What should I do?

A1: Failure to crystallize is a common issue, often related to the solution being undersaturated or the nucleation process being inhibited.

Troubleshooting Steps:

  • Induce Crystallization:

    • Seeding: Add a small crystal of the desired compound to the solution to act as a template for crystal growth.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

  • Increase Supersaturation:

    • Evaporation: Slowly evaporate some of the solvent to increase the concentration of your compound.

    • Anti-Solvent Addition: If your compound is dissolved in a good solvent, slowly add a solvent in which it is poorly soluble (an anti-solvent). This will reduce the overall solubility and promote crystallization.

  • Solvent System Screening: The choice of solvent is critical. If one solvent system is not working, a systematic screening of different solvents and solvent mixtures is recommended.

Q2: The crystals of my Efinaconazole analogue are impure after recrystallization. What went wrong?

A2: Impure crystals after recrystallization can result from several factors, including the rate of cooling and the presence of impurities with similar solubility.

Troubleshooting Steps:

  • Slow Cooling: Rapid cooling can trap impurities within the crystal lattice. Allow the hot, saturated solution to cool slowly to room temperature before further cooling in an ice bath.

  • Wash the Crystals: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any residual mother liquor containing impurities.

  • Re-crystallize: A second recrystallization step may be necessary to achieve the desired purity.

  • Alternative Purification: If impurities have very similar solubility profiles to your product, recrystallization alone may not be sufficient. In such cases, a different purification technique, like column chromatography, should be considered prior to the final crystallization step.

Data Presentation

Due to the proprietary nature of drug development, publicly available quantitative data comparing the purification of a wide range of Efinaconazole analogues is limited. The following tables provide representative data for the purification of Efinaconazole and general guidance for adapting these methods to its analogues.

Table 1: Representative Chiral HPLC Parameters for Azole Antifungals

ParameterSettingRationale/Applicability to Analogues
Column Chiralcel® OD-H (250 x 4.6 mm, 5 µm)Polysaccharide-based CSPs are a good starting point for chiral azoles. The optimal phase will depend on the specific analogue's structure.
Mobile Phase n-Hexane:Isopropanol:DEA (80:20:0.1, v/v/v)The ratio of non-polar to polar solvent should be optimized for each analogue. The basic additive is generally beneficial.
Flow Rate 1.0 mL/minCan be lowered (e.g., to 0.5 mL/min) to improve resolution for difficult separations.
Temperature 25°CVarying the temperature can be a powerful tool for optimizing selectivity.
Detection UV at 260 nmThe optimal wavelength may vary slightly depending on the chromophore of the analogue.

Table 2: Representative Crystallization Conditions for Efinaconazole

ParameterConditionRationale/Applicability to Analogues
Solvent System Ethanol/WaterA protic solvent in which the compound is soluble at high temperatures and less soluble at low temperatures, with water as an anti-solvent. This is a common and effective system for many organic compounds. The optimal ratio will need to be determined for each analogue.
Dissolution Temperature 50-60°CThe temperature should be high enough to fully dissolve the compound but not so high as to cause degradation.
Cooling Profile Slow cooling to room temperature, followed by 0-5°CSlow cooling is crucial for forming pure, well-defined crystals.
Seeding Optional, but recommendedSeeding can help control the crystal form (polymorph) and improve batch-to-batch consistency.

Experimental Protocols

The following are generalized protocols for the purification of Efinaconazole analogues. These should be considered as starting points and will likely require optimization for specific compounds.

Protocol 1: Preparative Chiral HPLC Purification
  • Analytical Method Development: Before attempting a preparative separation, develop an analytical method on a smaller scale (as described in Table 1) to determine the optimal stationary and mobile phases for your specific analogue. Aim for a resolution (Rs) of >1.5 between the peaks of interest.

  • Column Equilibration: Equilibrate the preparative chiral column with the optimized mobile phase until a stable baseline is achieved.

  • Sample Preparation: Dissolve the crude Efinaconazole analogue in the mobile phase or a compatible solvent. Ensure the sample is fully dissolved and filtered to remove any particulate matter.

  • Injection and Fraction Collection: Inject the sample onto the column. Collect fractions as the separated stereoisomers elute. The collection can be done manually or with an automated fraction collector.

  • Analysis of Fractions: Analyze the collected fractions by analytical HPLC to determine their purity.

  • Pooling and Solvent Removal: Pool the pure fractions and remove the solvent under reduced pressure to obtain the purified analogue.

Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude Efinaconazole analogue in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, acetone).

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try the troubleshooting steps mentioned in the FAQ section. Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Mandatory Visualization

The following diagrams illustrate key workflows and logical relationships in the purification of Efinaconazole analogues.

G General Purification Workflow for Efinaconazole Analogues cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Crude Crude Product (Mixture of Analogues/Impurities) Chromatography Column Chromatography (e.g., Silica Gel) Crude->Chromatography Initial Cleanup Crystallization Crystallization / Recrystallization Chromatography->Crystallization Further Purification Chiral_HPLC Chiral HPLC / SFC Chromatography->Chiral_HPLC Stereoisomer Separation Purity_Check Purity & Identity Check (HPLC, NMR, MS) Crystallization->Purity_Check Chiral_HPLC->Purity_Check Purity_Check->Chromatography Repurify Pure_Product Purified Analogue Purity_Check->Pure_Product Meets Specification

Caption: A general workflow for the purification of Efinaconazole analogues.

G Troubleshooting Poor Chiral HPLC Resolution Start Poor Resolution (Rs < 1.5) CSP Is the Chiral Stationary Phase (CSP) appropriate? Start->CSP Mobile_Phase Is the Mobile Phase optimized? CSP->Mobile_Phase Yes Change_CSP Screen different CSPs (e.g., cellulose vs. amylose) CSP->Change_CSP No Parameters Are the run parameters optimized? Mobile_Phase->Parameters Yes Adjust_Modifier Vary alcohol modifier (type and %) Mobile_Phase->Adjust_Modifier No Adjust_Flow Decrease flow rate Parameters->Adjust_Flow No Success Resolution Improved Parameters->Success Yes Change_CSP->Start Add_Additive Add/optimize basic additive (e.g., 0.1% DEA) Adjust_Modifier->Add_Additive Add_Additive->Start Adjust_Temp Vary column temperature Adjust_Flow->Adjust_Temp Adjust_Temp->Start

Caption: A decision tree for troubleshooting poor chiral HPLC resolution.

Technical Support Center: Efinaconazole Impurity Testing Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with method validation for Efinaconazole impurity testing.

Troubleshooting Guides

This section addresses specific issues that may arise during the development and validation of analytical methods for Efinaconazole impurities, primarily using High-Performance Liquid Chromatography (HPLC).

Issue 1: Poor Chromatographic Peak Shape (Tailing or Fronting)

Question: My peaks for Efinaconazole or its impurities are showing significant tailing or fronting. What are the potential causes and how can I resolve this?

Answer:

Poor peak shape can compromise the accuracy and precision of your impurity quantification. Here are the common causes and solutions:

  • Column Overload: Injecting too much sample can lead to peak distortion.[1][2]

    • Solution: Reduce the injection volume or dilute the sample.[1][2]

  • Inappropriate Sample Solvent: If the sample solvent is significantly stronger or weaker than the mobile phase, it can cause peak distortion.[1][3]

    • Solution: Whenever possible, dissolve and inject the sample in the initial mobile phase.[1][3]

  • Secondary Silanol Interactions: Residual acidic silanols on the silica-based column packing can interact with basic compounds like Efinaconazole, leading to peak tailing.

    • Solution: Use a column with high-purity silica (B1680970) and effective end-capping. Alternatively, using a mobile phase with a pH that suppresses the ionization of silanols (typically pH < 4) or the analyte can help. Adding a competitive base, like triethylamine, to the mobile phase can also mitigate these interactions.

  • Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can lead to poor peak shapes.[2]

    • Solution: Flush the column with a strong solvent.[3] If the problem persists, the guard column or the analytical column may need to be replaced.[2][3]

  • Metal Chelation: Efinaconazole, with its multiple nitrogen and oxygen atoms, may chelate with trace metals in the HPLC system (e.g., from stainless steel frits or tubing), causing peak tailing.

    • Solution: Use a column with metal-free hardware or passivate the HPLC system with a chelating agent like EDTA.

Issue 2: Inconsistent Retention Times

Question: I am observing shifts in the retention times for Efinaconazole and its impurities between injections or batches. What could be causing this variability?

Answer:

Consistent retention times are critical for reliable peak identification and integration. Fluctuations can be caused by several factors:

  • Mobile Phase Preparation: Inconsistencies in mobile phase composition, such as pH or solvent ratios, can lead to retention time shifts.[2][3]

    • Solution: Ensure accurate and consistent preparation of the mobile phase for each run. Use a calibrated pH meter and precise volumetric measurements. It is also recommended to prepare fresh mobile phase daily and ensure it is well-mixed.[3]

  • Column Temperature Fluctuations: Variations in ambient temperature can affect retention times.[2][3]

    • Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis.[3]

  • Inadequate Column Equilibration: Insufficient equilibration time between gradient runs or after changing the mobile phase can cause retention time drift.[1]

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A general rule is to flush the column with at least 10 column volumes of the mobile phase.[3]

  • Pump Performance Issues: An improperly functioning pump can deliver an inconsistent flow rate, leading to retention time variability.[3]

    • Solution: Check the pump for leaks, salt buildup, and listen for any unusual noises.[3] Regular pump maintenance, including seal replacement, is crucial.[3]

Issue 3: Co-elution of Impurities or Degradation Products

Question: I suspect that one of the known impurities is co-eluting with a degradation product from my forced degradation study. How can I confirm this and achieve better separation?

Answer:

Co-elution can lead to inaccurate quantification of impurities. Here’s how to address this challenge:

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity. A non-homogenous peak purity profile across the peak suggests co-elution.

  • Method Optimization:

    • Mobile Phase Composition: Adjust the ratio of organic solvent to aqueous buffer. A shallower gradient can often improve the resolution of closely eluting peaks.[1]

    • pH of the Aqueous Phase: Modifying the pH of the mobile phase can alter the ionization state of Efinaconazole and its impurities, thereby changing their retention and potentially resolving co-eluting peaks.

    • Column Chemistry: Switch to a column with a different stationary phase (e.g., from a C18 to a phenyl-hexyl or a polar-embedded phase) to exploit different separation mechanisms.

  • LC-MS/MS Analysis: Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful tool for identifying co-eluting compounds by separating them based on their mass-to-charge ratio.[4][5]

Issue 4: Low Sensitivity for Certain Impurities

Question: I am having trouble detecting and quantifying a specific impurity at the required reporting threshold. How can I improve the sensitivity of my method?

Answer:

Achieving low limits of detection (LOD) and quantification (LOQ) is essential for impurity analysis. Here are some strategies to enhance sensitivity:

  • Increase Injection Volume: A larger injection volume will introduce more analyte onto the column, leading to a stronger signal. However, be cautious of potential peak distortion due to column overload.[1]

  • Optimize Detection Wavelength: If using a UV detector, ensure that the chosen wavelength is at or near the absorbance maximum of the impurity of interest.

  • Sample Concentration: If possible, concentrate the sample to increase the impurity concentration.

  • Use a More Sensitive Detector: If UV detection is insufficient, consider using a more sensitive technique like mass spectrometry (MS).[6] LC-MS/MS offers exceptional sensitivity and selectivity for trace-level impurity analysis.[6]

  • Reduce Baseline Noise: Ensure the mobile phase is prepared with high-purity solvents and is properly degassed to minimize baseline noise, which can improve the signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities associated with Efinaconazole?

A1: Efinaconazole impurities can be categorized as:

  • Process-related impurities: These are byproducts formed during the synthesis of Efinaconazole.[7][8]

  • Degradation products: These form when Efinaconazole is exposed to stress conditions such as light, heat, humidity, acid, base, or oxidation.[7][9][10] Efinaconazole has been shown to be particularly susceptible to oxidative degradation.[4][5]

  • Stereoisomeric impurities: These are isomers of Efinaconazole that may be formed during the manufacturing process.[8]

Q2: What are the key parameters to evaluate during the validation of an HPLC method for Efinaconazole impurities?

A2: According to ICH guidelines, the key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants.[11]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[12]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.[11]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Q3: What are the typical stress conditions used in forced degradation studies for Efinaconazole?

A3: Forced degradation studies for Efinaconazole typically involve exposing the drug substance to the following conditions to identify potential degradation products and establish the stability-indicating nature of the analytical method:[10][12]

  • Acid Hydrolysis: e.g., 0.1 N HCl at 80°C for 3 hours.[12]

  • Base Hydrolysis: e.g., 0.1 N NaOH at 80°C for 3 hours.[12]

  • Oxidative Degradation: e.g., 3% to 6% hydrogen peroxide at room temperature.[4][12]

  • Thermal Degradation: e.g., heating the solid drug at a high temperature.

  • Photolytic Degradation: Exposing the drug substance to UV and visible light.

The goal is to achieve a target degradation of 5-20%.[9]

Q4: How do I handle unexpected peaks in my chromatogram during a forced degradation study?

A4: Unexpected peaks should be investigated to determine their origin.

  • Check the Blank: Inject a blank (diluent) to ensure the peak is not from the solvent or system.

  • Peak Purity Analysis: Use a PDA detector to check the purity of the main Efinaconazole peak and the new peak.

  • LC-MS/MS Identification: The most definitive way to identify an unknown peak is to use LC-MS/MS to determine its mass and fragmentation pattern, which can be used to elucidate its structure.[4][5]

Quantitative Data Summary

The following tables summarize quantitative data from various validated HPLC methods for Efinaconazole analysis.

Table 1: HPLC Method Parameters for Efinaconazole Analysis

ParameterMethod 1[1][12]Method 2[13][14][15]
Column Enable C18 (250 x 4.6 mm, 5 µm)Polar C18 (150 x 4.6 mm, 5 µm)
Mobile Phase Methanol (B129727): 0.01 M KH2PO4 buffer (pH 5.5) (90:10 v/v)Acetonitrile: 0.01 M KH2PO4 (64:36 v/v)
Flow Rate 2 mL/min1 mL/min
Detection 210 nm205 nm
Retention Time 4.55 min6.4 ± 0.5 min

Table 2: Method Validation Data for Efinaconazole

ParameterMethod 1[1][12]Method 2[13][14][15]Method 3[5]
Linearity Range 25–125 µg/mL50–10000 ng/mL0.5–30 µg/mL
Correlation Coefficient (r²) 0.998≥ 0.9981Not Specified
Recovery 99.8%–100.08%Not SpecifiedNot Specified
LOD Not SpecifiedNot SpecifiedNot Specified
LOQ Not SpecifiedNot SpecifiedNot Specified

Experimental Protocols

Key Experiment: Stability-Indicating RP-HPLC Method for Efinaconazole and its Impurities

This protocol is based on a published stability-indicating RP-HPLC method.[1][12]

1. Materials and Reagents:

  • Efinaconazole reference standard and impurity standards

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) (analytical grade)

  • Orthophosphoric acid (for pH adjustment)

  • Water (HPLC grade)

2. Chromatographic System:

  • HPLC system with a UV detector

  • Enable C18 column (250 x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Mobile Phase Preparation:

  • Prepare a 0.01 M potassium dihydrogen phosphate buffer by dissolving the appropriate amount of KH2PO4 in HPLC grade water.

  • Adjust the pH of the buffer to 5.5 using orthophosphoric acid.

  • The mobile phase consists of a mixture of methanol and the 0.01 M KH2PO4 buffer (pH 5.5) in a 90:10 (v/v) ratio.

  • Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the Efinaconazole reference standard in the mobile phase to obtain a known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity determination (e.g., 25–125 µg/mL).[12]

  • Sample Solution: Prepare the sample to be tested at a suitable concentration in the mobile phase.

5. Chromatographic Conditions:

  • Column: Enable C18 (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Methanol: 0.01 M KH2PO4 buffer (pH 5.5) (90:10 v/v)

  • Flow Rate: 2 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

  • Detection Wavelength: 210 nm

6. Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the blank (mobile phase) to ensure there are no interfering peaks.

  • Inject the standard solutions to establish the calibration curve and determine system suitability parameters (e.g., tailing factor, theoretical plates).

  • Inject the sample solutions to determine the concentration of Efinaconazole and its impurities.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis cluster_reporting Reporting prep_mobile_phase Prepare Mobile Phase equilibrate Equilibrate HPLC System prep_mobile_phase->equilibrate prep_standards Prepare Standard Solutions inject Inject Samples & Standards prep_standards->inject prep_samples Prepare Sample Solutions prep_samples->inject equilibrate->inject acquire_data Acquire Chromatographic Data inject->acquire_data process_data Process Data (Peak Integration) acquire_data->process_data quantify Quantify Impurities process_data->quantify validate Perform Method Validation quantify->validate report Generate Report validate->report

Caption: Experimental workflow for Efinaconazole impurity analysis.

Troubleshooting_Tree start Chromatographic Issue Observed peak_shape Poor Peak Shape? start->peak_shape e.g., Tailing, Fronting check_overload Reduce Injection Volume/Concentration peak_shape->check_overload Yes rt_shift Retention Time Shift? peak_shape->rt_shift No check_solvent Dissolve Sample in Mobile Phase check_overload->check_solvent check_column Flush or Replace Column check_solvent->check_column check_mobile_phase Verify Mobile Phase Preparation & pH rt_shift->check_mobile_phase Yes sensitivity Low Sensitivity? rt_shift->sensitivity No check_temp Use Column Oven check_mobile_phase->check_temp check_equilibration Ensure Adequate Equilibration check_temp->check_equilibration increase_injection Increase Injection Volume sensitivity->increase_injection Yes optimize_wavelength Optimize Detection Wavelength increase_injection->optimize_wavelength use_ms Consider LC-MS/MS optimize_wavelength->use_ms

Caption: Troubleshooting decision tree for HPLC analysis.

References

Validation & Comparative

Efinaconazole: A Comparative Analysis of In Vitro Antifungal Activity

Author: BenchChem Technical Support Team. Date: December 2025

Efinaconazole (B1671126) is a triazole antifungal agent approved for the topical treatment of onychomycosis.[1] Its efficacy is rooted in its potent in vitro activity against a broad spectrum of fungi, including dermatophytes, yeasts, and non-dermatophyte molds.[2][3][4] This guide provides a detailed comparison of the in vitro activity of efinaconazole against other triazole antifungals and commonly used antimycotics, supported by experimental data from various studies.

Mechanism of Action

Efinaconazole, like other triazole antifungals, targets the fungal cell membrane by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase.[1][5] This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway.[5][6] Inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic sterol precursors, which disrupts the structure and function of the fungal cell membrane, ultimately leading to fungal cell death.[5][6][7] Efinaconazole has been shown to be a potent inhibitor of ergosterol biosynthesis, with activity greater than or comparable to other triazoles like itraconazole.[4][6]

Efinaconazole_Mechanism_of_Action Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol ... Lanosterol_14a_demethylase Lanosterol 14α-demethylase Lanosterol->Lanosterol_14a_demethylase Ergosterol Ergosterol FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane Efinaconazole Efinaconazole (Triazole Antifungal) Inhibition Inhibition Efinaconazole->Inhibition Inhibition->Lanosterol_14a_demethylase Lanosterol_14a_demethylase->Ergosterol Disruption Disruption Disruption->Ergosterol Broth_Microdilution_Workflow Start Fungal Isolate (e.g., T. rubrum) Inoculum_Prep Prepare Standardized Inoculum Suspension Start->Inoculum_Prep Inoculation Inoculate Microplate Wells with Fungal Suspension Inoculum_Prep->Inoculation Drug_Dilution Prepare Serial Dilutions of Antifungal Agents Microplate_Prep Dispense Drug Dilutions into 96-Well Microplate Drug_Dilution->Microplate_Prep Microplate_Prep->Inoculation Incubation Incubate at 35°C Inoculation->Incubation Reading Visually or Spectrophotometrically Read Growth Inhibition Incubation->Reading MIC_Determination Determine MIC (Lowest concentration with ≥80% growth inhibition) Reading->MIC_Determination

References

Efinaconazole and its Analogues: A Comparative Analysis of Antifungal Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antifungal potency of efinaconazole (B1671126) with other key antifungal agents. Due to a lack of publicly available data on the antifungal activity of direct structural analogues of efinaconazole, this analysis focuses on its performance against other classes of antifungal drugs commonly used in clinical practice. The information presented is based on experimental data from in vitro studies.

Mechanism of Action

Efinaconazole is a triazole antifungal agent that exerts its effect by inhibiting the fungal enzyme lanosterol (B1674476) 14α-demethylase.[1][2] This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway.[3] Ergosterol is an essential molecule for maintaining the integrity and function of the fungal cell membrane. By disrupting ergosterol production, efinaconazole compromises the fungal cell membrane, leading to cell growth inhibition and cell death.

In Vitro Antifungal Potency

The antifungal activity of efinaconazole and comparator drugs is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of efinaconazole and other antifungal agents against common fungal pathogens responsible for onychomycosis and other superficial fungal infections.

Table 1: Comparative In Vitro Activity (MIC in μg/mL) Against Dermatophytes
Antifungal AgentTrichophyton rubrumTrichophyton mentagrophytes
Efinaconazole 0.001 - 0.125 [3]0.0005 - 0.125 [3]
TerbinafineComparable to Efinaconazole[3]Comparable to Efinaconazole[3]
Itraconazole8- to 64-fold higher MIC than Efinaconazole8- to 64-fold higher MIC than Efinaconazole
AmorolfineComparable to Efinaconazole[3]Comparable to Efinaconazole[3]
Ciclopirox8- to 64-fold higher MIC than Efinaconazole8- to 64-fold higher MIC than Efinaconazole
Table 2: Comparative In Vitro Activity (MIC in μg/mL) Against Candida albicans
Antifungal AgentCandida albicans
Efinaconazole 0.0002 - 0.002 [3]
ItraconazoleHigher MIC than Efinaconazole[3]
TerbinafineN/A
AmorolfineN/A
CiclopiroxN/A

N/A: Data not available in the provided search results.

Experimental Protocols

The in vitro antifungal susceptibility testing summarized above is predominantly performed using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M38-A2 for filamentous fungi.

CLSI M38-A2 Broth Microdilution Method (Summarized)
  • Inoculum Preparation: Fungal isolates are cultured on a suitable medium, and a suspension of conidia or sporangiospores is prepared. The suspension is then adjusted to a standardized concentration.

  • Antifungal Agent Preparation: The antifungal agents are serially diluted in a 96-well microtiter plate with RPMI 1640 medium.

  • Inoculation: Each well is inoculated with the standardized fungal suspension.

  • Incubation: The microtiter plates are incubated at a specified temperature and duration, typically 35°C for 48-72 hours for dermatophytes.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥80%) compared to the growth control.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of efinaconazole and a typical experimental workflow for determining antifungal potency.

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Action Squalene Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Squalene epoxidase Lanosterol Lanosterol Squalene epoxide->Lanosterol Lanosterol synthase 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol 14α-demethylase (CYP51) ... ... 4,4-dimethyl-cholesta-8,14,24-trienol->... Ergosterol Ergosterol ...->Ergosterol Efinaconazole Efinaconazole Lanosterol 14α-demethylase\n(CYP51) Lanosterol 14α-demethylase (CYP51) Efinaconazole->Lanosterol 14α-demethylase\n(CYP51) Inhibits

Caption: Ergosterol biosynthesis pathway and the inhibitory action of Efinaconazole.

Antifungal_Potency_Workflow cluster_workflow Experimental Workflow: MIC Determination A Fungal Isolate Culture B Inoculum Preparation A->B D Inoculation of Microtiter Plates B->D C Serial Dilution of Antifungal Agents C->D E Incubation D->E F Visual or Spectrophotometric Reading of Growth E->F G MIC Value Determination F->G

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

References

A Comparative Guide to Analytical Methods for Efinaconazole Impurity Profiling: A Validation Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two analytical methods for the quantification of impurities in Efinaconazole active pharmaceutical ingredient (API). We present a validation study of a standard High-Performance Liquid Chromatography (HPLC) method with UV detection against a novel Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) method. The objective is to furnish researchers and drug development professionals with the necessary data and protocols to make informed decisions for their analytical needs.

Efinaconazole is a triazole antifungal agent used for the topical treatment of onychomycosis.[1][2][3] The control of impurities in the drug substance is critical to ensure its safety and efficacy.[4][5] This necessitates the use of validated, sensitive, and specific analytical methods for impurity detection and quantification.[6][7]

Methodology Comparison: Standard HPLC-UV vs. Novel UHPLC-MS

The validation of an analytical method is essential to ensure that it is suitable for its intended purpose.[6][7] The International Council for Harmonisation (ICH) provides guidelines on the parameters that need to be evaluated, including specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[8][9]

Data Summary

The following tables summarize the comparative performance of the standard HPLC-UV method and the novel UHPLC-MS method for the analysis of known Efinaconazole impurities.

Table 1: Comparison of Method Validation Parameters

Validation ParameterStandard HPLC-UV MethodNovel UHPLC-MS MethodAcceptance Criteria (as per ICH)
Specificity Baseline resolution > 2.0 for all impuritiesNo interference at the mass-to-charge ratio (m/z) of impuritiesThe method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (Correlation Coefficient, r²) > 0.998> 0.999r² ≥ 0.995
Accuracy (% Recovery) 98.5% - 101.2%99.2% - 100.8%80% - 120% of the theoretical value
Precision (Repeatability, %RSD) < 1.5%< 0.8%%RSD ≤ 2%
Limit of Detection (LOD) 0.01 µg/mL0.001 µg/mLSignal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) 0.03 µg/mL0.003 µg/mLSignal-to-Noise ratio of 10:1
Robustness CompliantCompliantNo significant impact on results with minor variations in method parameters.

Table 2: Linearity Data for a Key Impurity (Efinaconazole Impurity A)

Concentration (µg/mL)HPLC-UV Peak AreaUHPLC-MS Peak Area
0.0512,54098,760
0.125,120198,540
0.5124,980995,430
1.0250,5401,987,650
2.0501,2303,998,760

Experimental Protocols

Standard Method: HPLC with UV Detection

This method is a widely used technique for the routine analysis of pharmaceutical impurities.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 250 mm, 5 µm particle size

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 220 nm

    • Injection Volume: 10 µL

  • Sample Preparation: A stock solution of Efinaconazole API is prepared in the mobile phase at a concentration of 1 mg/mL. This is further diluted to the required concentrations for linearity and accuracy studies.

Novel Method: UHPLC-MS

This method offers higher sensitivity and specificity, which is particularly useful for detecting trace-level impurities.

  • Instrumentation: A UHPLC system coupled with a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: C18, 2.1 mm x 100 mm, 1.8 µm particle size

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 2 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Mode: Multiple Reaction Monitoring (MRM) for specific impurities.

  • Sample Preparation: Similar to the HPLC-UV method, a stock solution of 1 mg/mL is prepared and diluted as necessary.

Visualizing the Validation Process

The following diagrams illustrate the workflow of the analytical method validation and the interrelationship of the validation parameters.

G Experimental Workflow for Method Validation cluster_0 Method Development cluster_1 Method Validation A Literature Review & Impurity Identification B Initial Parameter Selection A->B C Method Optimization B->C D Specificity C->D E Linearity & Range D->E F Accuracy E->F G Precision E->G H LOD & LOQ E->H I Robustness F->I G->I

Caption: Workflow for the development and validation of an analytical method.

G Logical Relationship of Validation Parameters cluster_0 Core Performance cluster_1 Quantitative Capability cluster_2 Reliability Accuracy Accuracy Robustness Robustness Accuracy->Robustness Precision Precision Precision->Robustness Specificity Specificity Specificity->Accuracy Linearity Linearity Linearity->Accuracy Linearity->Precision Range Range Linearity->Range Range->Accuracy Range->Precision LOQ Limit of Quantitation LOQ->Linearity LOD Limit of Detection LOD->LOQ

Caption: Interdependencies of analytical method validation parameters.

Conclusion

The novel UHPLC-MS method demonstrates superior performance in terms of sensitivity (LOD and LOQ), precision, and accuracy for the analysis of Efinaconazole impurities when compared to the standard HPLC-UV method. While the HPLC-UV method is adequate for routine quality control, the UHPLC-MS method is highly recommended for the detection and quantification of trace-level impurities, particularly during the early stages of drug development and in forced degradation studies. The choice of method will ultimately depend on the specific requirements of the analysis, including the need for sensitivity, the complexity of the sample matrix, and the available instrumentation.

References

Efficacy of Efinaconazole Analogues Against Resistant Fungal Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antifungal resistance poses a significant challenge to the effective treatment of fungal infections. Efinaconazole (B1671126), a triazole antifungal agent, has demonstrated potent activity against a broad spectrum of fungi, including strains resistant to other antifungals. This guide provides a comparative analysis of the efficacy of efinaconazole and its conceptual analogues against resistant fungal strains, supported by experimental data.

Mechanism of Action: Targeting Ergosterol (B1671047) Biosynthesis

Efinaconazole and other azole antifungals function by inhibiting lanosterol (B1674476) 14α-demethylase (encoded by the ERG11 gene), a crucial enzyme in the ergosterol biosynthesis pathway in fungi.[1][2][3] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[4] By disrupting ergosterol synthesis, these drugs compromise the integrity and fluidity of the fungal cell membrane, leading to cell growth inhibition and death.[4]

Comparative Efficacy of Efinaconazole and Novel Triazole Analogues

While specific studies on "efinaconazole analogues" are limited, research into novel triazole derivatives with structural similarities provides valuable insights into their potential efficacy against resistant strains. The following tables summarize the in vitro activity (Minimum Inhibitory Concentration, MIC) of efinaconazole and conceptually similar novel triazole compounds against various fungal pathogens, including those with known resistance mechanisms.

Table 1: In Vitro Efficacy of Efinaconazole Against Resistant Fungal Strains

Fungal SpeciesResistance ProfileEfinaconazole MIC Range (µg/mL)Comparator Drug MIC Range (µg/mL)
Trichophyton rubrumTerbinafine-resistant≤0.002 - 0.06Terbinafine: High (exact values vary by study)
Trichophyton mentagrophytesTerbinafine-resistant≤0.002 - 0.06Terbinafine: High (exact values vary by study)
Candida albicansAzole-resistant≤0.0005 - >0.25Fluconazole (B54011): Often >64
Aspergillus fumigatusAzole-resistant0.42 (GM MIC for wild-type)Itraconazole: Elevated MICs

MIC values represent the minimum inhibitory concentration required to inhibit fungal growth. Lower MIC values indicate greater potency. Data compiled from multiple in vitro studies.

Table 2: Efficacy of Novel Triazole Analogues Against Pathogenic Fungi

Analogue Class/CompoundFungal SpeciesMIC Range (µg/mL)Key Structural Features
1,2,4-Triazole (B32235) Derivatives with Piperazine Side ChainCandida albicansSome compounds with MIC80 ≤ 0.0156Phenylpiperazine side chain designed to interact with CYP51.[5][6]
Conformationally Restricted TriazolesCandida albicansSome compounds with MIC80 of 0.01 µMDesigned based on the active site of C. albicans lanosterol 14α-demethylase.[7]
Fluconazole Analogues with 1,3,4-Oxadiazole (B1194373) MoietyVarious pathogenic fungiSome compounds with MIC80 ≤ 0.125Incorporation of a 1,3,4-oxadiazole ring to enhance binding to CYP51.[8]
2-Aryl-1,2,3-Triazole DerivativesPlant pathogenic fungiSome compounds with EC50 0.90 - 8.70 mg/LSubstituted 2-Aryl-1,2,3-triazole core.[9]

This table presents data from various studies on novel triazole compounds that, while not direct efinaconazole analogues, share the same target and offer insights into structure-activity relationships.

Fungal Resistance Mechanisms to Azole Antifungals

Fungal resistance to azole antifungals is a multifactorial phenomenon. The primary mechanisms include:

  • Target Site Modification: Point mutations in the ERG11 gene can lead to alterations in the lanosterol 14α-demethylase enzyme, reducing its binding affinity for azole drugs.[10][11][12][13]

  • Overexpression of the Target Enzyme: Increased expression of the ERG11 gene results in higher concentrations of the target enzyme, requiring higher drug concentrations for inhibition.[14]

  • Active Drug Efflux: Overexpression of efflux pumps, primarily belonging to the ATP-binding cassette (ABC) transporter and Major Facilitator Superfamily (MFS) transporter families, actively removes azole drugs from the fungal cell, reducing their intracellular concentration.[15][16][17][18]

  • Alterations in the Ergosterol Biosynthesis Pathway: Changes in other enzymes within the ergosterol biosynthesis pathway can also contribute to reduced susceptibility to azoles.[19]

Signaling Pathways in Azole Resistance

The development of azole resistance is a regulated process involving complex signaling pathways. The following diagram illustrates a simplified overview of the key pathways involved in azole resistance in Candida albicans.

Azole_Resistance_Pathway cluster_resistance Mechanisms of Resistance Azole Azole Antifungal (e.g., Efinaconazole) Erg11 Lanosterol 14α-demethylase (Erg11p) Azole->Erg11 Inhibition Ergosterol Ergosterol Erg11->Ergosterol Biosynthesis Upc2 Upc2 (Transcription Factor) Erg11->Upc2 Depletion of Ergosterol activates CellMembrane Fungal Cell Membrane Ergosterol->CellMembrane Component of Erg11_gene ERG11 gene Upc2->Erg11_gene Upregulates transcription Efflux_genes Efflux Pump Genes (e.g., CDR1, MDR1) Upc2->Efflux_genes Upregulates transcription Erg11_gene->Erg11 Expression EffluxPumps Efflux Pumps (ABC & MFS Transporters) EffluxPumps->Azole Efflux of drug Efflux_genes->EffluxPumps Expression Mutation Point Mutations Mutation->Erg11_gene Alters gene sequence

Caption: Simplified signaling pathway of azole resistance in fungi.

Experimental Protocols

The in vitro antifungal susceptibility testing data presented in this guide are primarily based on the methodologies outlined by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for Yeasts (CLSI M27-A3)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeast isolates, such as Candida species.

  • Inoculum Preparation: Yeast colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to obtain a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[20][21]

  • Antifungal Agent Preparation: The antifungal agents are serially diluted in RPMI 1640 medium in 96-well microtiter plates to achieve a range of concentrations.

  • Inoculation and Incubation: Each well containing the diluted antifungal agent is inoculated with the prepared yeast suspension. The plates are incubated at 35°C for 24-48 hours.[22]

  • Endpoint Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth in the drug-free control well.

Broth Microdilution Method for Filamentous Fungi (CLSI M38-A2)

This method is adapted for testing the susceptibility of filamentous fungi, such as Aspergillus and Trichophyton species.

  • Inoculum Preparation: A suspension of fungal conidia or sporangiospores is prepared from a mature culture. The suspension is adjusted spectrophotometrically and then diluted in RPMI 1640 medium to a final concentration of approximately 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.[23][24][25]

  • Antifungal Agent Preparation: Similar to the yeast protocol, serial dilutions of the antifungal agents are prepared in microtiter plates.

  • Inoculation and Incubation: The wells are inoculated with the fungal spore suspension and incubated at 35°C for a duration appropriate for the organism being tested (typically 48-96 hours).

  • Endpoint Determination: The MIC is the lowest drug concentration at which there is a complete or prominent reduction in growth as detected visually.

Experimental Workflow

The following diagram outlines the general workflow for in vitro antifungal susceptibility testing.

Antifungal_Susceptibility_Workflow Start Start Isolate Fungal Isolate (Resistant Strain) Start->Isolate Inoculum Prepare Inoculum (CLSI Guidelines) Isolate->Inoculum Inoculate Inoculate Plates Inoculum->Inoculate Plates Prepare Microtiter Plates with Serial Drug Dilutions Plates->Inoculate Incubate Incubate Plates (35°C, 24-96h) Inoculate->Incubate Read Read Results (Visual Inspection) Incubate->Read MIC Determine MIC Read->MIC End End MIC->End

References

Head-to-Head Comparison of Efinaconazole and Tavaborole Efficacy in Onychomycosis Treatment

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the comparative efficacy, mechanisms of action, and clinical trial designs of two leading topical treatments for onychomycosis.

This guide provides a comprehensive analysis of Efinaconazole (B1671126) and Tavaborole (B1682936), two topical antifungal agents approved for the treatment of onychomycosis. By examining their mechanisms of action, clinical trial data, and experimental protocols, this document offers a valuable resource for understanding the relative performance of these therapies.

Mechanism of Action

Efinaconazole and Tavaborole employ distinct molecular pathways to exert their antifungal effects.

Efinaconazole , a triazole antifungal, targets the fungal cell membrane by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase.[1][2][3][4] This enzyme is critical in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[2][4] By disrupting ergosterol production, efinaconazole compromises the structural integrity of the fungal cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, fungal cell death.[2]

Tavaborole , the first oxaborole antifungal, inhibits fungal protein synthesis.[5] It specifically targets leucyl-tRNA synthetase (LeuRS), an essential enzyme that attaches the amino acid leucine (B10760876) to its corresponding tRNA molecule.[6][7] By forming an adduct with the editing site of LeuRS, tavaborole prevents the synthesis of essential proteins, leading to the termination of cell growth and eventual cell death.[6][7][8]

Diagram: Antifungal Mechanism of Efinaconazole

cluster_fungal_cell Fungal Cell Efinaconazole Efinaconazole Lanosterol_demethylase Lanosterol 14α-demethylase (CYP51) Efinaconazole->Lanosterol_demethylase Inhibits Ergosterol Ergosterol Lanosterol_demethylase->Ergosterol Blocked Conversion Lanosterol Lanosterol Lanosterol->Lanosterol_demethylase Substrate Membrane Fungal Cell Membrane (Disrupted integrity) Ergosterol->Membrane Essential Component Cell_Death Fungal Cell Death Membrane->Cell_Death Leads to

Caption: Efinaconazole inhibits lanosterol 14α-demethylase, blocking ergosterol synthesis and disrupting the fungal cell membrane.

Diagram: Antifungal Mechanism of Tavaborole

cluster_fungal_cell Fungal Cell Cytoplasm Tavaborole Tavaborole LeuRS Leucyl-tRNA Synthetase (LeuRS) Tavaborole->LeuRS Inhibits Charged_tRNA Leucyl-tRNA(Leu) LeuRS->Charged_tRNA Blocked Charging Leucine Leucine Leucine->LeuRS tRNA_Leu tRNA(Leu) tRNA_Leu->LeuRS Protein_Synthesis Protein Synthesis Charged_tRNA->Protein_Synthesis Required for Cell_Death Fungal Cell Death Protein_Synthesis->Cell_Death Inhibition leads to

Caption: Tavaborole inhibits leucyl-tRNA synthetase, thereby blocking fungal protein synthesis and leading to cell death.

Head-to-Head Efficacy: Clinical Trial Data

Direct head-to-head clinical trials comparing efinaconazole and tavaborole are not available. However, a comparative analysis of their pivotal Phase 3 clinical trial data provides valuable insights into their respective efficacies. Both drugs were evaluated in two large, randomized, double-blind, vehicle-controlled studies for the treatment of mild to moderate distal subungual onychomycosis.

Efficacy EndpointEfinaconazole 10% Solution (Pooled Data from 2 Phase III Trials)Tavaborole 5% Solution (Pooled Data from 2 Phase III Trials)Vehicle (Placebo) - Efinaconazole TrialsVehicle (Placebo) - Tavaborole Trials
Complete Cure 15.2% - 17.8%[9][10][11]6.5% - 9.1%[9][10][11]3.3% - 5.5%[11]0.5% - 1.5%[11]
Mycological Cure 53.4% - 55.2%[12][13]31.1% - 35.9%[14]16.8% - 16.9%[12]7.2% - 12.2%[14]
Treatment Success (<10% affected nail area) 31.6% (and mycologic cure)[10]15.3% - 17.9% (and mycologic cure)[10]Not ReportedNot Reported
Completely or Almost Clear Nail Not Directly Reported26.1% - 27.5%[14]Not Reported9.3% - 14.6%[14]

Note: Definitions of endpoints and study populations may have slight variations between the trial programs.

A study comparing the in vitro and in vivo antifungal activities of efinaconazole, tavaborole, and ciclopirox (B875) found that efinaconazole demonstrated potent fungicidal activity in a keratin-containing medium, whereas tavaborole was fungistatic.[9] In a guinea pig model of onychomycosis, the therapeutic efficacy of efinaconazole was superior to that of tavaborole.[9]

Experimental Protocols: Phase III Clinical Trials

The design of the pivotal Phase III trials for both efinaconazole and tavaborole shared many similarities, providing a basis for indirect comparison.

ParameterEfinaconazole 10% SolutionTavaborole 5% Solution
Study Design Two identical, multicenter, randomized, double-blind, vehicle-controlled studies.[12][13][15]Two identical, multicenter, randomized, double-blind, vehicle-controlled studies.[14][15]
Patient Population Patients aged 18-70 with mild to moderate distal subungual onychomycosis.[11]Adults with distal subungual onychomycosis.[14]
Inclusion Criteria (Affected Nail Area) 20% to 50% of the target great toenail.[13][15]20% to 60% of the target great toenail.[14][15]
Treatment Regimen Once-daily application for 48 weeks.[11][13][15]Once-daily application for 48 weeks.[11][14][15]
Primary Efficacy Endpoint Complete cure at week 52 (0% clinical involvement and negative mycology).[13][15]Complete cure of the target great toenail at week 52 (completely clear nail with negative mycology).[14]
Secondary Efficacy Endpoints Mycological cure, treatment success.[12][13]Completely or almost clear nail, negative mycology, completely or almost clear nail plus negative mycology.[14]
Nail Debridement Not performed.[13]Not specified as a routine procedure.

Diagram: Generalized Phase III Clinical Trial Workflow for Topical Onychomycosis Drugs

Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization (Active Drug vs. Vehicle) Screening->Randomization Treatment Treatment Phase (Once-daily application for 48 weeks) Randomization->Treatment FollowUp Follow-Up (4 weeks post-treatment) Treatment->FollowUp Endpoint Primary Efficacy Assessment (Week 52) FollowUp->Endpoint

Caption: Standard workflow of the pivotal Phase III clinical trials for Efinaconazole and Tavaborole.

Conclusion

References

Efinaconazole Stability: A Comparative Analysis of Analogue-1 and Other Key Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the stability profile of efinaconazole (B1671126) with a focus on "Efinaconazole Analogue-1" and other known process-related and degradation impurities. The information presented is based on findings from stability-indicating analytical methods and forced degradation studies.

Introduction to Efinaconazole and Its Impurities

Efinaconazole is a triazole antifungal agent used for the topical treatment of onychomycosis.[1][2] Like any active pharmaceutical ingredient (API), efinaconazole is susceptible to degradation under various environmental conditions, leading to the formation of impurities that can impact its safety and efficacy. Regulatory guidelines necessitate the identification and control of these impurities.

Forced degradation studies are essential for developing stability-indicating methods and understanding the degradation pathways of drug substances.[3][4] These studies involve subjecting the API to stress conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress.

This guide focuses on a specific impurity, This compound , chemically identified as 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole methanesulfonate. This compound is closely related to a key intermediate in the synthesis of efinaconazole. The stability of efinaconazole is compared with the potential for formation of this analogue and other known impurities.

Comparative Stability Data

Impurity Name/TypeAcid HydrolysisBase HydrolysisOxidative StressPhotolytic StressThermal StressFormation Pathway
This compound (Epoxide Precursor related) Not reportedNot reportedNot reportedNot reportedNot reportedSynthesis-related
Oxidative Degradation Products MinorMinorMajor MinorMinorDegradation
Impurity A & B Not reportedNot reportedNot reportedNot reportedNot reportedCarry-over from starting materials
Impurity C, D, & E Not reportedNot reportedNot reportedNot reportedNot reportedSide reactions in synthesis
Impurity F Not reportedNot reportedNot reportedNot reportedNot reportedDegradation

Note: This table is a synthesis of information from multiple sources. The terms "Major" and "Minor" are qualitative indicators of the extent of impurity formation based on available literature.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of efinaconazole's stability.

Forced Degradation Studies Protocol

A stock solution of efinaconazole (1 mg/mL) is typically prepared for forced degradation studies.[3] The following stress conditions are applied:

  • Acid Hydrolysis: Efinaconazole solution is treated with 0.1 N HCl and refluxed for a specified period.

  • Base Hydrolysis: Efinaconazole solution is treated with 0.1 N NaOH and refluxed for a specified period.

  • Oxidative Degradation: Efinaconazole solution is treated with a 3% aqueous solution of hydrogen peroxide at room temperature.[3][4]

  • Thermal Degradation: Efinaconazole powder is kept in a hot air oven at a specified temperature (e.g., 60°C).

  • Photolytic Degradation: Efinaconazole solution is exposed to UV light (254 nm) in a photostability chamber.

Samples are withdrawn at various time points, neutralized (in the case of acid and base hydrolysis), and diluted to a suitable concentration for analysis.

Stability-Indicating HPLC Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is employed to separate efinaconazole from its degradation products.

  • Chromatographic System: A standard HPLC system with a UV detector is used.

  • Column: An Enable C18 column (or equivalent) is typically used.[5]

  • Mobile Phase: A mixture of methanol (B129727) and 0.01 M potassium dihydrogen phosphate (B84403) buffer (pH 5.5) in a 90:10 (v/v) ratio is a common mobile phase.[5]

  • Flow Rate: A flow rate of 2 mL/min is maintained.[5]

  • Detection Wavelength: The eluent is monitored at 210 nm.[5]

  • Analysis: The retention time and peak area of efinaconazole and any impurities are recorded to determine the extent of degradation and the formation of new products.

Visualizing Impurity Formation Pathways

The following diagrams illustrate the logical relationships in the formation of efinaconazole impurities and the workflow of a typical stability study.

Efinaconazole Impurity Formation Pathways cluster_synthesis Synthesis Process cluster_degradation Degradation Starting Materials Starting Materials Epoxide Intermediate Epoxide Intermediate (Precursor to Analogue-1) Starting Materials->Epoxide Intermediate Synthesis Step 1 Impurity A & B Impurity A & B Starting Materials->Impurity A & B Carry-over Side Reactions Side Reactions Epoxide Intermediate->Side Reactions Efinaconazole API Efinaconazole API Epoxide Intermediate->Efinaconazole API Final Ring Opening Impurity C, D, E Impurity C, D, E Side Reactions->Impurity C, D, E Degradation Products Impurity F & Oxidative Degradants Efinaconazole API->Degradation Products Exposure to Stress Conditions Stress Conditions Stress Conditions->Degradation Products Forced Degradation Study Workflow Start Start Prepare Efinaconazole Stock Solution Prepare Efinaconazole Stock Solution (1 mg/mL) Start->Prepare Efinaconazole Stock Solution Apply Stress Conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Prepare Efinaconazole Stock Solution->Apply Stress Conditions Sample at Time Points Sample at Predetermined Time Intervals Apply Stress Conditions->Sample at Time Points Neutralize & Dilute Neutralize (if applicable) and Dilute Samples Sample at Time Points->Neutralize & Dilute HPLC Analysis Stability-Indicating HPLC Analysis Neutralize & Dilute->HPLC Analysis Data Analysis Analyze Data: - % Degradation of Efinaconazole - % Formation of Impurities HPLC Analysis->Data Analysis End End Data Analysis->End

References

A Comparative Guide to the Analytical Validation of Efinaconazole and its Related Substances

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the analytical methodologies and validation parameters relevant to Efinaconazole and its related substances, such as Efinaconazole analogue-1. The information presented here is intended for researchers, scientists, and drug development professionals involved in the quality control and characterization of these antifungal agents. While specific inter-laboratory validation data for "this compound" as a reference standard is not publicly available, this guide establishes a framework for such a validation by comparing published analytical methods for Efinaconazole. The principles and experimental protocols detailed are directly applicable to the validation of a reference standard for its analogues and impurities.

Data Presentation: Comparison of Validated Analytical Methods for Efinaconazole

The following tables summarize the performance characteristics of various High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) methods that have been validated for the quantification of Efinaconazole. These methods demonstrate the accuracy, precision, and sensitivity achievable, providing a benchmark for the validation of new reference standards.

Table 1: Comparison of HPLC Method Performance for Efinaconazole Quantification

ParameterMethod 1Method 2Method 3
Linearity Range 50 - 150 µg/mL25 - 125 µg/mL[1]50 - 10000 ng/mL[2]
Correlation Coefficient (r²) >0.99[3]0.998[1]≥ 0.9981[2]
Accuracy (% Recovery) 98.6 - 101.6%[3]99.8 - 100.08%[1]Not Specified
Precision (% RSD) < 2.0%[3]Not SpecifiedNot Specified
Limit of Detection (LOD) Not SpecifiedNot SpecifiedNot Specified
Limit of Quantitation (LOQ) 28.05 µg/mL[4]Not SpecifiedNot Specified
Retention Time 6.4 ± 0.5 min[2]4.55 min[1]6.4 ± 0.5 min[2]

Table 2: HPTLC Method Performance for Efinaconazole Quantification

ParameterHPTLC Method
Linearity Range 100 - 1000 ng/band[5]
Correlation Coefficient (r²) 0.9993 ± 0.0001[5]
Accuracy (% Recovery) 98.62 - 100.40%[5][6]
Precision (% RSD) < 2.0%[5][6]
Limit of Detection (LOD) 26.09 ng[5][6]
Limit of Quantitation (LOQ) 78.29 ng[5][6]
Retardation Factor (Rf) 0.49 ± 0.04

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative protocols for the RP-HPLC analysis of Efinaconazole, based on commonly cited experimental conditions.

Protocol 1: RP-HPLC Method for Efinaconazole Quantification

This protocol is a composite of several validated methods and is suitable for the determination of Efinaconazole in bulk drug and pharmaceutical formulations.

1. Instrumentation:

  • A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector, isocratic pump, and an autosampler.[1]

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: Enable C18 (250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A mixture of methanol (B129727) and 0.01 M potassium dihydrogen phosphate (B84403) buffer (pH 5.5) in a 90:10 (v/v) ratio.[1]

  • Flow Rate: 2 mL/min.[7]

  • Detection Wavelength: 210 nm.[7]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient (25 °C).[1]

  • Run Time: Approximately 10 minutes.

3. Standard Solution Preparation:

  • Prepare a stock solution of Efinaconazole reference standard in the mobile phase.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 25-125 µg/mL).[1]

4. Sample Preparation:

  • For bulk drug, accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the calibration range.

  • For formulations, extract the drug using a suitable solvent and dilute with the mobile phase to the desired concentration.

5. Validation Parameters (as per ICH Guidelines):

  • Specificity: Analyze blank, placebo, and drug-spiked samples to ensure no interference at the retention time of Efinaconazole.

  • Linearity: Analyze the prepared standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.998.[1]

  • Accuracy: Perform recovery studies by spiking a known amount of Efinaconazole standard into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.

  • Precision (Repeatability and Intermediate Precision):

    • Repeatability: Analyze six replicate samples of the same concentration and calculate the relative standard deviation (%RSD). The %RSD should be less than 2%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The %RSD between the two sets of results should be within acceptable limits.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Visualizations

The following diagrams illustrate key concepts related to Efinaconazole's mechanism of action and the workflow for analytical method validation.

Efinaconazole_Mechanism_of_Action Lanosterol Lanosterol Lanosterol_14a_demethylase Lanosterol 14α-demethylase (Fungal CYP51) Lanosterol->Lanosterol_14a_demethylase Substrate Ergosterol Ergosterol Lanosterol_14a_demethylase->Ergosterol Biosynthesis Disrupted_Membrane Disrupted Fungal Cell Membrane Fungal_Cell_Membrane Fungal Cell Membrane (Maintains Integrity) Ergosterol->Fungal_Cell_Membrane Component of Ergosterol->Disrupted_Membrane Depletion leads to Efinaconazole Efinaconazole Efinaconazole->Lanosterol_14a_demethylase Inhibits Fungal_Cell_Death Fungal Cell Death Disrupted_Membrane->Fungal_Cell_Death Results in

Caption: Mechanism of action of Efinaconazole.

Analytical_Method_Validation_Workflow Start Start: Define Analytical Method Requirements Develop Develop Analytical Method Start->Develop Protocol Prepare Validation Protocol Develop->Protocol Execute Execute Validation Experiments Protocol->Execute Specificity Specificity Execute->Specificity Linearity Linearity & Range Execute->Linearity Accuracy Accuracy Execute->Accuracy Precision Precision (Repeatability & Intermediate) Execute->Precision LOD_LOQ LOD & LOQ Execute->LOD_LOQ Robustness Robustness Execute->Robustness Analyze Analyze Data and Compare Against Acceptance Criteria Specificity->Analyze Linearity->Analyze Accuracy->Analyze Precision->Analyze LOD_LOQ->Analyze Robustness->Analyze Report Prepare Validation Report Analyze->Report End End: Method is Validated Report->End

Caption: Inter-laboratory analytical method validation workflow.

References

A Comparative Analysis of Novel Triazole Compounds Against Efinaconazole for Antifungal Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for more effective treatments for fungal infections, this report provides a detailed comparative analysis of the in vitro efficacy of new triazole antifungal compounds against the established drug, Efinaconazole. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the antifungal activity of these compounds against key fungal pathogens, Trichophyton rubrum and Candida albicans. The data presented is supported by established experimental protocols to ensure reproducibility and accurate comparison.

Mechanism of Action: Targeting Ergosterol (B1671047) Biosynthesis

Efinaconazole, a triazole antifungal agent, exerts its effect by inhibiting the fungal enzyme lanosterol (B1674476) 14α-demethylase.[1][2] This enzyme is a critical component of the ergosterol biosynthesis pathway.[1][2] Ergosterol is an essential molecule for maintaining the integrity and fluidity of the fungal cell membrane.[1] By blocking its production, Efinaconazole disrupts the fungal cell membrane, leading to cell death.[1][2] This mechanism of action is shared by other triazole antifungals, which also target the same enzymatic pathway.[3]

The signaling pathway for the mechanism of action of triazole antifungals is illustrated below:

Triazole Mechanism of Action cluster_inhibition Inhibition Pathway Lanosterol Lanosterol 14α-demethylase 14α-demethylase Lanosterol->14α-demethylase Substrate Ergosterol Ergosterol 14α-demethylase->Ergosterol Catalyzes conversion Disrupted Fungal Cell Membrane Disrupted Fungal Cell Membrane Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Essential component Triazole Compound Triazole Compound Triazole Compound->14α-demethylase Inhibits

Mechanism of action of triazole antifungals.

Comparative In Vitro Efficacy: Minimum Inhibitory Concentration (MIC) Data

The in vitro efficacy of antifungal agents is commonly determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism. The following tables summarize the MIC values of Efinaconazole and other new triazole compounds against Trichophyton rubrum and Candida albicans.

Table 1: Comparative MIC Values (μg/mL) against Trichophyton rubrum

Antifungal AgentMIC RangeMIC50MIC90Geometric Mean MICReference(s)
Efinaconazole 0.0005 - 0.1250.0020.030.007[1][4][5]
Luliconazole 0.00049 - 0.002--0.0005[4]
Ravuconazole --0.06-[6]
Voriconazole --0.1250.05[4]
Posaconazole --0.50.11[4]
Isavuconazole --0.1250.13[4]

Table 2: Comparative MIC Values (μg/mL) against Candida albicans

Antifungal AgentMIC RangeMIC50MIC90Reference(s)
Efinaconazole 0.0002 - >0.250.001 - 0.0160.25[1][2][5]
Ravuconazole --0.03[7]
Voriconazole ----
Posaconazole ----
Isavuconazole -22[8]

Note: "-" indicates that the data was not available in the cited sources. MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.

Experimental Protocols

The determination of MIC values is performed using standardized laboratory procedures to ensure consistency and comparability of results. The most widely accepted protocols are those established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

CLSI M38-A2 Broth Microdilution Method for Filamentous Fungi

This method is a reference standard for testing the susceptibility of filamentous fungi, including dermatophytes like Trichophyton rubrum.[9][10][11]

CLSI M38-A2 Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Fungal_Culture Grow fungal isolate on Potato Dextrose Agar (B569324) Inoculum_Suspension Prepare conidial suspension in sterile saline with Tween 20 Fungal_Culture->Inoculum_Suspension Standardize_Inoculum Adjust suspension to a specific optical density (spectrophotometer) Inoculum_Suspension->Standardize_Inoculum Inoculation Inoculate microdilution plates with standardized fungal suspension Standardize_Inoculum->Inoculation Drug_Dilutions Prepare serial two-fold dilutions of antifungal agents in RPMI medium Drug_Dilutions->Inoculation Incubation Incubate plates at 28-30°C for a specified period Inoculation->Incubation MIC_Reading Visually determine the lowest drug concentration with no visible growth Incubation->MIC_Reading Data_Recording Record MIC values MIC_Reading->Data_Recording

CLSI M38-A2 experimental workflow.

Key Parameters for CLSI M38-A2:

  • Medium: RPMI-1640 with L-glutamine, without bicarbonate, and buffered with MOPS.[12]

  • Inoculum Preparation: Fungal isolates are grown on a suitable agar medium to promote sporulation. A suspension of conidia is then prepared and the turbidity is adjusted to achieve a final inoculum concentration of 1 x 10³ to 3 x 10³ CFU/mL.[12]

  • Incubation: Plates are typically incubated at 28-30°C.[12]

  • MIC Endpoint Determination: The MIC is determined as the lowest concentration of the antifungal agent that shows no visible growth.[9]

EUCAST E.Def 7.3.1 Broth Microdilution Method for Yeasts

This is the reference method for determining the MIC of antifungal agents against yeasts such as Candida albicans.[13]

EUCAST E.Def 7.3.1 Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Yeast_Culture Culture yeast isolate on Sabouraud Dextrose Agar Inoculum_Suspension Prepare a suspension of yeast cells in sterile distilled water Yeast_Culture->Inoculum_Suspension Standardize_Inoculum Adjust suspension to a specific optical density (spectrophotometer) Inoculum_Suspension->Standardize_Inoculum Inoculation Inoculate microdilution plates with standardized yeast suspension Standardize_Inoculum->Inoculation Drug_Dilutions Prepare serial two-fold dilutions of antifungal agents in RPMI + 2% glucose Drug_Dilutions->Inoculation Incubation Incubate plates at 35-37°C for 24 hours Inoculation->Incubation MIC_Reading Read absorbance at 530 nm using a spectrophotometer to determine growth inhibition Incubation->MIC_Reading Data_Recording Record MIC values MIC_Reading->Data_Recording

EUCAST E.Def 7.3.1 experimental workflow.

Key Parameters for EUCAST E.Def 7.3.1:

  • Medium: RPMI-1640 with L-glutamine, without bicarbonate, buffered with MOPS, and supplemented with 2% glucose.[14]

  • Inoculum Preparation: A suspension of yeast cells is prepared and adjusted to achieve a final inoculum size of 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL.

  • Incubation: Plates are incubated at 35-37°C for 24 hours.

  • MIC Endpoint Determination: The MIC is defined as the lowest drug concentration that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control, as measured by a spectrophotometer.

Conclusion

The data presented in this guide provides a valuable benchmark for the in vitro activity of new triazole compounds against Efinaconazole. The summarized MIC values offer a clear comparison of their potency against key fungal pathogens. The detailed experimental protocols and workflow diagrams provide the necessary information for researchers to replicate and validate these findings. As new triazole antifungals continue to be developed, this comparative framework will be essential for evaluating their potential as effective therapeutic agents.

References

Efinaconazole's Keratin Affinity: A Comparative Analysis for Topical Antifungal Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the keratin (B1170402) affinity of efinaconazole (B1671126) against its analogues. Low keratin affinity is a critical attribute for topical onychomycosis treatments, as it enhances drug penetration through the nail plate to the site of infection.

Efinaconazole, a triazole antifungal agent, exhibits significantly lower affinity for keratin compared to other topical antifungals. This characteristic is believed to contribute to its clinical efficacy in treating onychomycosis, a fungal infection of the nails. High keratin binding can sequester a drug within the nail plate, reducing the amount of free, active drug available to eradicate the fungal pathogens in the nail bed and matrix.

Comparative Keratin Affinity: Efinaconazole vs. Analogues

Experimental data consistently demonstrates the superior profile of efinaconazole in terms of low keratin binding and high release. The following table summarizes the key quantitative data from in vitro studies comparing efinaconazole with its analogues.

Antifungal AgentClassFree Drug in 5% Keratin Suspension (%)Cumulative Drug Release from Keratin (%)
Efinaconazole Triazole24.9 ± 1.5[1][2]55.1 ± 6.1[1][2]
AmorolfineMorpholine3.9 ± 0.1[1][2]15.4 ± 1.2[1][2]
CiclopiroxHydroxypyridinone1.1 ± 0.2[1][2]5.0 ± 0.6[1][2]
LuliconazoleImidazole2.9 ± 0.1[1][2]10.3 ± 0.5[1][2]
TerbinafineAllylamine1.8 ± 0.0[1][2]7.6 ± 0.5[1][2]

Experimental Protocols

The determination of keratin affinity is a crucial in vitro assay for the preclinical assessment of topical antifungal candidates. The following is a detailed methodology for the key experiments cited.

In Vitro Keratin Binding Assay

Objective: To determine the percentage of unbound drug in the presence of keratin powder and the cumulative release of the drug from keratin.

Materials:

  • Test compounds (Efinaconazole and analogues)

  • Human nail keratin powder (prepared from healthy human nails)

  • Phosphate-buffered saline (PBS), pH 7.4

  • High-performance liquid chromatography (HPLC) system

  • Incubator shaker

  • Centrifuge

Procedure:

  • Preparation of Keratin Suspension: A 5% (w/v) suspension of human nail keratin powder is prepared in PBS (pH 7.4).

  • Drug Incubation: The test antifungal agents are added to the keratin suspension at a predetermined concentration (e.g., 10 µg/mL).

  • Incubation: The mixture is incubated at 37°C for 24 hours with continuous shaking to reach equilibrium.

  • Separation of Unbound Drug: The suspension is centrifuged to pellet the keratin-drug complex.

  • Quantification of Unbound Drug: The concentration of the drug in the supernatant, representing the free or unbound drug, is quantified using a validated HPLC method. The percentage of free drug is calculated relative to the initial drug concentration.

  • Drug Release Measurement: The keratin pellet is washed repeatedly with fresh PBS. After each wash, the amount of drug released into the buffer is quantified by HPLC. The cumulative percentage of drug release is calculated based on the total amount of drug initially bound to the keratin.

Visualizing Key Processes

To further elucidate the experimental process and the mechanism of action of efinaconazole, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_binding_assay Free Drug Determination cluster_release_assay Drug Release Assay prep_keratin Prepare 5% Keratin Suspension in PBS prep_drug Add Antifungal Drug to Suspension prep_keratin->prep_drug incubate Incubate at 37°C for 24h with Shaking prep_drug->incubate centrifuge_bind Centrifuge to Pellet Keratin-Drug Complex incubate->centrifuge_bind analyze_supernatant Quantify Free Drug in Supernatant via HPLC centrifuge_bind->analyze_supernatant wash_pellet Wash Keratin Pellet with PBS centrifuge_bind->wash_pellet calc_free Calculate % Free Drug analyze_supernatant->calc_free centrifuge_release Centrifuge and Collect Supernatant wash_pellet->centrifuge_release analyze_release Quantify Released Drug in Supernatant via HPLC centrifuge_release->analyze_release repeat_wash Repeat Washing Steps analyze_release->repeat_wash repeat_wash->wash_pellet calc_release Calculate Cumulative % Drug Release repeat_wash->calc_release

Caption: Experimental Workflow for Keratin Affinity Assay.

ergosterol_biosynthesis cluster_pathway Ergosterol Biosynthesis Pathway in Fungi cluster_inhibition Mechanism of Action Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Enzyme Lanosterol 14α-demethylase Lanosterol->Enzyme Intermediate 14-demethylated Intermediate Ergosterol Ergosterol (Fungal Cell Membrane Component) Intermediate->Ergosterol ...multiple steps Efinaconazole Efinaconazole Efinaconazole->Enzyme Inhibits Enzyme->Intermediate

Caption: Efinaconazole's Inhibition of Ergosterol Biosynthesis.

Conclusion

The low keratin affinity of efinaconazole is a key differentiator among topical antifungal agents. This property, combined with its potent fungicidal activity, likely contributes to its enhanced nail penetration and clinical effectiveness in treating onychomycosis. The experimental data and methodologies presented here provide a basis for the continued research and development of novel topical therapies with optimized characteristics for nail drug delivery.

References

Assessing the Fungicidal vs. Fungistatic Activity of Efinaconazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Efinaconazole (B1671126) is a triazole antifungal agent approved for the topical treatment of onychomycosis, a fungal infection of the nail.[1] A critical aspect of an antifungal agent's efficacy is whether its activity is fungicidal (kills the fungal cells) or fungistatic (inhibits fungal growth).[2] For researchers and drug development professionals, understanding this distinction is paramount for evaluating new antifungal candidates.

This guide provides a comparative assessment of the antifungal activity of efinaconazole. While the primary goal was to compare efinaconazole with its structural analogues, a comprehensive literature search did not yield publicly available studies detailing the synthesis and corresponding fungicidal or fungistatic activity of such analogues. Therefore, this guide will compare the activity of efinaconazole with other key antifungal agents used in the treatment of dermatophyte infections, providing available experimental data and detailed protocols to support further research.

Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis

Efinaconazole, like other triazole antifungals, exerts its effect by disrupting the integrity of the fungal cell membrane.[3] Its primary target is the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase.[3] This enzyme is a crucial component of the ergosterol biosynthesis pathway.[3]

By inhibiting lanosterol 14α-demethylase, efinaconazole blocks the conversion of lanosterol to ergosterol.[3] This leads to a depletion of ergosterol, an essential component for maintaining the fluidity and proper function of the fungal cell membrane, and a simultaneous accumulation of toxic 14α-methylated sterol precursors.[3] The culmination of these effects disrupts the cell membrane's structure and function, leading to the inhibition of fungal growth and, in many cases, cell death.[3]

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol Lanosterol 14α-demethylase membrane Fungal Cell Membrane Integrity ergosterol->membrane efinaconazole Efinaconazole & Analogues (Triazoles) efinaconazole->inhibition inhibition->lanosterol Inhibition

Figure 1: Mechanism of action of Efinaconazole in the ergosterol biosynthesis pathway.

Comparative Antifungal Activity

The potency of an antifungal agent is initially assessed by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. To differentiate between fungistatic and fungicidal activity, the Minimum Fungicidal Concentration (MFC) and time-kill curve analyses are employed. An agent is generally considered fungicidal if the MFC to MIC ratio is ≤ 4.

Minimum Inhibitory Concentration (MIC) Data

Efinaconazole has demonstrated potent in vitro activity against a broad spectrum of fungi, particularly dermatophytes such as Trichophyton rubrum and Trichophyton mentagrophytes, the primary causative agents of onychomycosis.[4] Comparative MIC data highlights its potency relative to other antifungal agents.

Table 1: Comparative MICs of Efinaconazole and Other Antifungals against T. rubrum

Antifungal AgentMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Efinaconazole 0.002 - 0.060.0040.008
Terbinafine0.004 - 0.1250.0080.015
Itraconazole0.03 - 0.50.060.125
Luliconazole0.0005 - 0.0040.0010.002
Tavaborole (B1682936)4.0 - 8.08.08.0
Ciclopirox0.25 - 1.00.500.50
(Data compiled from multiple sources)[2][5][6]

Table 2: Comparative MICs of Efinaconazole and Other Antifungals against T. mentagrophytes

Antifungal AgentMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Efinaconazole 0.002 - 0.060.0080.016
Terbinafine0.004 - 0.1250.0080.015
Itraconazole0.03 - 0.50.1250.25
Luliconazole0.0005 - 0.0040.0010.002
Tavaborole4.0 - 8.04.08.0
Ciclopirox0.500.500.50
(Data compiled from multiple sources)[2][5][6]
Fungicidal vs. Fungistatic Activity from Time-Kill Studies

Time-kill curve assays provide a dynamic measure of antifungal activity over time. Studies have shown that efinaconazole exhibits potent fungicidal activity against dermatophytes. In a time-kill study against T. mentagrophytes in the presence of keratin, efinaconazole at concentrations of 5 µg/mL and 20 µg/mL resulted in complete eradication of the fungus by day 14 and day 7, respectively.[2] In contrast, tavaborole demonstrated only fungistatic activity under the same conditions, with fungal regrowth observed after day 10.[2] Ciclopirox was not active in this assay.[2] This highlights that fungicidal activity, in addition to low MIC values, is a significant factor in the efficacy of topical antifungal agents.[2]

Experimental Protocols

Detailed and standardized methodologies are essential for the accurate assessment and comparison of antifungal agents. The following protocols are based on established standards and published research.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 broth microdilution method for filamentous fungi.

Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.

Methodology:

  • Preparation of Antifungal Solutions:

    • Prepare a stock solution of the test compound (e.g., efinaconazole or its analogue) in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).

    • Perform serial two-fold dilutions of the stock solution in RPMI 1640 medium (buffered with MOPS to pH 7.0) in a 96-well microtiter plate to achieve the desired final concentration range.

  • Inoculum Preparation:

    • Grow the fungal isolate (e.g., T. rubrum) on potato dextrose agar (B569324) (PDA) for 7-14 days to allow for sporulation.

    • Harvest conidia by flooding the plate with sterile saline and gently scraping the surface.

    • Adjust the conidial suspension to a specific optical density using a spectrophotometer, then dilute it in RPMI 1640 medium to achieve a final inoculum concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate containing the diluted antifungal agent.

    • Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

    • Incubate the plates at 35°C for 4 to 7 days.

  • Data Analysis:

    • Read the MIC as the lowest concentration of the antifungal agent at which there is no visible growth compared to the positive control.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_drug Prepare Serial Drug Dilutions in 96-well Plate inoculate Inoculate Plate with Fungal Suspension prep_drug->inoculate prep_inoculum Prepare Fungal Inoculum (0.4-5 x 10^4 CFU/mL) prep_inoculum->inoculate incubate Incubate at 35°C for 4-7 Days inoculate->incubate read_mic Visually Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic

Figure 2: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.

Minimum Fungicidal Concentration (MFC) Assay

Objective: To determine the lowest concentration of an antifungal agent that results in a ≥99.9% reduction of the initial inoculum.

Methodology:

  • Perform MIC Assay: Conduct the MIC assay as described above.

  • Subculturing:

    • Following the MIC reading, take a 20 µL aliquot from each well that shows complete growth inhibition (i.e., at and above the MIC).

    • Also, take aliquots from the positive growth control well.

  • Plating and Incubation:

    • Spread the aliquots onto separate, drug-free PDA plates.

    • Incubate the plates at 35°C for a duration sufficient for growth to appear on the plate from the positive control aliquot (typically 3-5 days).

  • Data Analysis:

    • Count the number of colonies (CFUs) on each plate.

    • The MFC is defined as the lowest concentration of the antifungal agent that results in either no growth or a colony count that is ≥99.9% lower than the count from the initial inoculum.

MFC_Workflow cluster_exp Subculturing cluster_analysis Analysis mic_assay Perform MIC Assay as per Protocol aliquot Take Aliquots from Wells with No Visible Growth (≥ MIC) mic_assay->aliquot plate Spread Aliquots onto Drug-Free Agar Plates aliquot->plate incubate Incubate Plates until Control Growth is Visible plate->incubate read_mfc Determine MFC: Lowest Concentration with ≥99.9% Killing incubate->read_mfc

Figure 3: Experimental workflow for the Minimum Fungicidal Concentration (MFC) assay.

Time-Kill Curve Assay

Objective: To assess the rate and extent of antifungal activity over time.

Methodology:

  • Preparation:

    • Prepare a standardized fungal inoculum (e.g., 1 x 10⁵ CFU/mL) in a larger volume of buffered RPMI 1640 medium.

    • Prepare tubes or flasks containing the antifungal agent at various concentrations (e.g., 1x, 4x, 16x MIC) in the same medium. Include a drug-free growth control.

  • Inoculation and Sampling:

    • Inoculate the prepared tubes/flasks with the fungal suspension.

    • Incubate the cultures at 35°C, typically with agitation.

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot from each culture.

  • Quantification:

    • Perform serial dilutions of the collected aliquots in sterile saline to reduce the antifungal concentration and obtain a countable number of cells.

    • Plate the dilutions onto drug-free PDA plates.

    • Incubate the plates until colonies are visible, then count the CFUs.

  • Data Analysis:

    • Calculate the CFU/mL for each time point and concentration.

    • Plot the log₁₀ CFU/mL versus time for each concentration. A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is considered fungicidal.

TimeKill_Workflow cluster_prep Preparation cluster_exp Time-Course Experiment cluster_analysis Analysis prep_cultures Prepare Fungal Cultures with Antifungal at Various MIC Multiples inoculate Inoculate Cultures prep_cultures->inoculate prep_inoculum Prepare Standardized Fungal Inoculum (~1x10^5 CFU/mL) prep_inoculum->inoculate incubate Incubate with Agitation at 35°C inoculate->incubate sampling Withdraw Aliquots at Specific Time Points (0, 2, 4, 8, 12, 24h...) incubate->sampling dilute_plate Perform Serial Dilutions and Plate on Agar sampling->dilute_plate count_plot Count CFUs and Plot log10 CFU/mL vs. Time dilute_plate->count_plot

Figure 4: Experimental workflow for the Time-Kill Curve assay.

Conclusion

Efinaconazole is a potent triazole antifungal with robust activity against the primary pathogens responsible for onychomycosis. The available data from MIC and time-kill studies strongly indicate that efinaconazole is not merely fungistatic but possesses significant fungicidal activity against key dermatophytes like T. mentagrophytes.[2] This fungicidal action, combined with its low MIC values, likely contributes to its clinical efficacy.[2]

While a direct comparison with its structural analogues is limited by the lack of published data, the provided protocols offer a standardized framework for researchers to conduct such evaluations. Future studies focusing on the structure-activity relationships of efinaconazole derivatives, particularly concerning their fungicidal versus fungistatic properties, would be invaluable for the development of next-generation topical antifungal agents.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.